molecular formula C6H14N2O B1342677 4-Amino-N,N-dimethylbutanamide CAS No. 87639-91-6

4-Amino-N,N-dimethylbutanamide

Cat. No.: B1342677
CAS No.: 87639-91-6
M. Wt: 130.19 g/mol
InChI Key: DCKBSBDKTQHGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,N-dimethylbutanamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N,N-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,N-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKBSBDKTQHGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598221
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87639-91-6
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Putative Biological Targets of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N,N-dimethylbutanamide is a small molecule whose biological activities and molecular targets remain largely unexplored in publicly available literature. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] This structural analogy provides a compelling starting point for investigating its potential pharmacological profile. This technical guide will delve into the putative biological targets of 4-Amino-N,N-dimethylbutanamide, with a primary focus on the GABA-A receptor, drawing upon structure-activity relationships of analogous compounds and outlining key experimental protocols to validate these hypotheses.

Hypothesized Primary Biological Target: The GABA-A Receptor

The most logical putative biological target for 4-Amino-N,N-dimethylbutanamide is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission.[1][2] This hypothesis is predicated on the molecule's structural similarity to GABA. The core of the hypothesis is that 4-Amino-N,N-dimethylbutanamide may act as an agonist or a modulator of the GABA-A receptor, thereby influencing neuronal excitability.

A key study by Späth et al. (2013) investigated a series of GABA amides and their activity on GABA-A receptors expressed in CHO cells.[1][3][4] While 4-Amino-N,N-dimethylbutanamide itself was not tested, the study provides invaluable structure-activity relationship (SAR) data for structurally related compounds, which can inform our predictions.

Structure-Activity Relationship Insights from Analogous Compounds

The research by Späth and colleagues demonstrated that N-substituted GABA amides can indeed activate GABA-A receptors, albeit with lower efficacy than GABA itself.[1] A critical finding was that the nature of the substitution on the amide nitrogen significantly influences activity. The study focused on compounds with the general structure of 4-amino-N-(n-aminoalkyl)butanamide.

Compound (from Späth et al., 2013)StructureEC50 (µM) on GABA-A Receptors
GABA

~10-30
Compound 7b (n=3)4-amino-N-(3-aminopropyl)butanamide1080 ± 140
Compound 7c (n=4)4-amino-N-(4-aminobutyl)butanamide1750 ± 330
Compound 7d (n=6)4-amino-N-(6-aminohexyl)butanamide5250 ± 560

Data extracted from Späth et al., 2013.[1]

The N,N-dimethyl substitution in 4-Amino-N,N-dimethylbutanamide presents a key structural difference from the compounds studied by Späth et al. The presence of two methyl groups on the amide nitrogen will increase the steric bulk and alter the electronic properties of the amide group. This could potentially influence its binding affinity and efficacy at the GABA-A receptor. It is plausible that the N,N-dimethyl substitution could lead to a partial agonist, antagonist, or even a modulatory profile at the receptor.

Proposed Signaling Pathway

The canonical signaling pathway for a GABA-A receptor agonist involves binding to the receptor, which triggers the opening of its associated chloride ion channel.[2][5] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-Amino-N,N-dimethylbutanamide 4-Amino-N,N-dimethylbutanamide GABA_A_Receptor GABA-A Receptor (Putative Target) 4-Amino-N,N-dimethylbutanamide->GABA_A_Receptor Binds to Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Cl- Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Putative signaling pathway of 4-Amino-N,N-dimethylbutanamide at the GABA-A receptor.

Experimental Validation of the GABA-A Receptor Hypothesis

To rigorously test the hypothesis that 4-Amino-N,N-dimethylbutanamide targets the GABA-A receptor, a series of well-established electrophysiological and biochemical assays are required.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels like the GABA-A receptor.[6][7][8] This technique allows for the direct measurement of ion currents flowing through the receptor in response to ligand application.

Patch_Clamp_Workflow start Start cell_culture Cell Culture (e.g., HEK293 cells expressing human GABA-A receptor subunits) start->cell_culture patch_pipette Prepare Patch Pipette (filled with intracellular solution) cell_culture->patch_pipette form_seal Form a Gigaseal with a single cell patch_pipette->form_seal whole_cell Rupture the cell membrane to achieve whole-cell configuration form_seal->whole_cell apply_gaba Apply GABA (control) to establish baseline current whole_cell->apply_gaba apply_compound Apply 4-Amino-N,N-dimethylbutanamide at varying concentrations apply_gaba->apply_compound record_current Record membrane currents using an amplifier apply_compound->record_current data_analysis Analyze dose-response relationship (EC50/IC50 determination) record_current->data_analysis end End data_analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Cell Culture: Culture HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2) under standard conditions.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

  • Compound Application:

    • Establish a baseline GABA-evoked current by applying a known concentration of GABA (e.g., EC20).

    • Apply increasing concentrations of 4-Amino-N,N-dimethylbutanamide to determine if it elicits a current (agonist activity) or modulates the GABA-evoked current (modulatory activity).

  • Data Analysis: Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/modulators) and the maximal efficacy of the compound.

Biochemical Assay: Radioligand Binding

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9][10][11] This technique involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes from cells expressing GABA-A receptors start->prepare_membranes incubation_setup Set up incubation tubes containing: - Cell membranes - Radiolabeled ligand (e.g., [3H]muscimol) - Varying concentrations of  4-Amino-N,N-dimethylbutanamide prepare_membranes->incubation_setup incubate Incubate at a defined temperature and time to reach equilibrium incubation_setup->incubate separate Separate bound from free radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify data_analysis Analyze competition binding data to determine Ki quantify->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation: Homogenize cells or brain tissue expressing GABA-A receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) and increasing concentrations of unlabeled 4-Amino-N,N-dimethylbutanamide.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Potential Secondary Targets and Future Directions

While the GABA-A receptor is the most probable primary target, other possibilities should be considered. These could include other GABA-related proteins such as GABA transporters (GATs) or the GABA-B receptor. Further investigation into these potential secondary targets would be warranted if the compound shows interesting but non-GABA-A-mediated CNS effects.

Conclusion

Although direct experimental evidence is currently lacking, the structural similarity of 4-Amino-N,N-dimethylbutanamide to GABA strongly suggests that the GABA-A receptor is a primary putative biological target. The insights gained from the study of analogous N-substituted GABA amides provide a solid foundation for this hypothesis. The experimental workflows detailed in this guide, employing whole-cell patch-clamp electrophysiology and radioligand binding assays, represent a robust strategy for elucidating the pharmacological profile of this compound. Such investigations are crucial for uncovering its potential as a novel modulator of GABAergic neurotransmission and for guiding future drug development efforts.

References

  • Burt, D. R. (1987). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1: Unit 1.16. [Link]

  • Späth, A., Raster, P., Bultakova, S., Gorostiza, P., König, B., & Bregestovski, P. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry, 9, 406–410. [Link]

  • Späth, A., Raster, P., Bultakova, S., Gorostiza, P., König, B., & Bregestovski, P. (2013). New GABA amides activating GABAA-receptors. ResearchGate. [Link]

  • Raster, P., Späth, A., Bultakova, S., Gorostiza, P., König, B., & Bregestovski, P. (2013). New GABA amides activating GABAA-receptors. PubMed. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry (7th ed.). [Link]

  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Liu, J., & Lindsley, C. W. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Kardani, J., & Fersht, A. R. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(11), 2943. [Link]

  • Nath, C., Gupta, M. B., & Bhargava, K. P. (1985). Neuropharmacology of amide derivatives of P-GABA. Indian Journal of Experimental Biology, 23(7), 391-394. [Link]

  • Khom, S., Strommer, B., Ramharter, J., Schwarz, T., Schwarzer, C., Erker, T., & Hering, S. (2010). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. British Journal of Pharmacology, 161(1), 62–72. [Link]

  • Sallard, E., Trovò, L., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. [Link]

  • Atack, J. R. (2010). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Current Topics in Behavioral Neurosciences, 2, 19–56. [Link]

  • Mortensen, M., & Smart, T. G. (2006). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology, 69(4), 1371–1376. [Link]

  • Sallard, E., Trovò, L., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. PubMed. [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. [Link]

  • Späth, A., Raster, P., Bultakova, S., Gorostiza, P., König, B., & Bregestovski, P. (2013). Supporting Information New GABA amides activating GABAA receptors. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Jaberi, A., & Al-Aubaidy, H. (2022). GABA A receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 138. [Link]

  • Wikipedia. (n.d.). GABA analogue. [Link]

  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). [Link]

  • M., S. (2021). How Do GABA Analogs Work? RxList. [Link]

  • Atamanyuk, D., Vasylenko, O., Gornostaeva, O., Gerashchenko, I., & Konovalova, I. (2018). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. Journal of Organic and Pharmaceutical Chemistry, 16(4), 48-55. [Link]

  • Covi, M., Pende, M., & Schindelin, H. (2020). Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts. Frontiers in Molecular Neuroscience, 13, 12. [Link]

  • Kumar, A., Sharma, S., & Nikalje, A. P. (2012). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 10, S351-S357. [Link]

  • Grobin, A. C., & Morrow, A. L. (2000). Chronic blockade of N-methyl-D-aspartate receptors alters gamma-aminobutyric acid type A receptor peptide expression and function in the rat. Journal of Neurochemistry, 74(4), 1522–1530. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4-Amino-N,N-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-N,N-dimethylbutanamide hydrochloride (CAS Number: 156337-81-4). As a specialized chemical, a complete, experimentally-verified dataset is not always publicly available. This document, therefore, synthesizes the available information from established chemical databases with theoretical predictions and expert analysis to serve as a valuable resource for researchers. It is designed to provide a thorough understanding of the compound's structure, synthesis, and expected analytical profile, while clearly delineating between computed and experimentally determined data.

Chemical Identity and Molecular Structure

4-Amino-N,N-dimethylbutanamide hydrochloride is a primary amine and a tertiary amide derivative of butyric acid, supplied as its hydrochloride salt. The presence of both a basic amino group and an amide functionality within a short alkyl chain suggests its potential as a building block in medicinal chemistry and materials science.

The fundamental identification and structural details of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloride[1]
CAS Number 156337-81-4[1]
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
InChI InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H[1]
InChIKey FMNYKYLEMQYNPP-UHFFFAOYSA-N[1]
Canonical SMILES CN(C)C(=O)CCCN.Cl[1]
Physical Form Solid[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for many biological and chemical applications.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction & Salt Formation 4-chlorobutyryl_chloride 4-Chlorobutyryl chloride amide_formation 4-Chloro-N,N-dimethylbutanamide 4-chlorobutyryl_chloride->amide_formation Schotten-Baumann conditions dimethylamine Dimethylamine (aq.) dimethylamine->amide_formation azide_intermediate 4-Azido-N,N-dimethylbutanamide amide_formation->azide_intermediate Nucleophilic Substitution (SN2) sodium_azide Sodium Azide sodium_azide->azide_intermediate final_product 4-Amino-N,N-dimethylbutanamide Hydrochloride azide_intermediate->final_product Reduction H2_PdC H₂/Pd-C or LiAlH₄ H2_PdC->final_product HCl_ether HCl in ether HCl_ether->final_product Acidification

Caption: Proposed synthetic workflow for 4-Amino-N,N-dimethylbutanamide hydrochloride.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-N,N-dimethylbutanamide

  • To a solution of aqueous dimethylamine, add 4-chlorobutyryl chloride dropwise at 0-5 °C with vigorous stirring.

  • Maintain the pH in the basic range by the concurrent addition of a suitable base (e.g., NaOH solution).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 4-Azido-N,N-dimethylbutanamide

  • Dissolve the crude 4-Chloro-N,N-dimethylbutanamide in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium azide in a slight molar excess.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer to remove residual solvent and azide salts, dry, and concentrate.

Step 3: Synthesis of 4-Amino-N,N-dimethylbutanamide Hydrochloride

  • Dissolve the 4-Azido-N,N-dimethylbutanamide in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Predicted Spectroscopic and Analytical Profile

Due to the lack of publicly available experimental spectra, this section provides a predicted analytical profile based on the known structure of 4-Amino-N,N-dimethylbutanamide hydrochloride. These predictions are valuable for guiding the characterization of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amide and the ammonium group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-N(CH₃
)₂~2.9 - 3.1Singlet6HTwo equivalent methyl groups on the amide nitrogen.
-CH₂
-C(=O)-~2.4 - 2.6Triplet2HMethylene group alpha to the carbonyl.
-CH₂-CH₂
-CH₂-~1.9 - 2.1Quintet2HMethylene group beta to both the carbonyl and the amino group.
-CH₂
-NH₃⁺~3.0 - 3.2Triplet2HMethylene group alpha to the ammonium group.
-NH₃
~8.0 - 8.5Broad Singlet3HProtons on the positively charged nitrogen, often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show six distinct signals, corresponding to each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-N(C
H₃)₂~35 - 38Amide methyl carbons.
-C
H₂-C(=O)-~30 - 33Methylene carbon alpha to the carbonyl.
-CH₂-C
H₂-CH₂-~22 - 25Methylene carbon beta to both functional groups.
-C
H₂-NH₃⁺~38 - 41Methylene carbon alpha to the ammonium group.
-C
(=O)-~172 - 175Carbonyl carbon of the tertiary amide.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration Mode
N-H (Ammonium)3200 - 2800Strong, BroadN-H stretch
C-H (Alkyl)2980 - 2850Medium to StrongC-H stretch
C=O (Amide)1650 - 1630StrongC=O stretch (Amide I band)
N-H (Ammonium)1600 - 1500MediumN-H bend
Mass Spectrometry (MS)

For the free base (4-Amino-N,N-dimethylbutanamide), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 130.11. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 131.12.

Expected Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation patterns, including:

  • Alpha-cleavage adjacent to the nitrogen atoms.

  • McLafferty rearrangement if sterically feasible, though less likely for the primary amine.

  • Loss of the dimethylamino group or fragments thereof.

Physicochemical Properties and Safety

The available physicochemical data for 4-Amino-N,N-dimethylbutanamide hydrochloride is primarily from computational models.

PropertyValueSource
Topological Polar Surface Area 46.3 Ų[1]
Solubility Expected to be soluble in water and polar protic solvents.Inferred from structure
pKa (of the amine) ~10 - 11 (Predicted)Inferred from similar primary amines

Safety and Handling: 4-Amino-N,N-dimethylbutanamide hydrochloride is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: Standard precautions for handling irritants should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Stability and Storage

As a hydrochloride salt of a primary amine, 4-Amino-N,N-dimethylbutanamide hydrochloride is expected to be a relatively stable, crystalline solid.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

  • Reactivity: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones, and acyl chlorides. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating.

Potential Applications

While specific applications of 4-Amino-N,N-dimethylbutanamide hydrochloride are not widely documented, its structure suggests its utility as:

  • A linker in the synthesis of more complex molecules due to the presence of two reactive functional groups.

  • A precursor in the development of novel pharmaceutical agents, particularly those targeting systems where a short, flexible, and polar chain is desired.

  • A monomer in the synthesis of specialized polyamides.

Conclusion

4-Amino-N,N-dimethylbutanamide hydrochloride is a chemical building block with potential for a variety of research and development applications. This guide has provided a comprehensive overview of its known and predicted chemical properties. It is imperative for researchers to experimentally verify the data presented here, particularly the spectroscopic and physicochemical properties, before its use in any critical application. The proposed synthesis and analytical profiles should serve as a solid foundation for such characterization efforts.

References

  • PubChem. 4-amino-N,N-dimethylbutanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemWhat. 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. ChemWhat. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-N,N-dimethylbutanamide, focusing on its synthesis, potential biological activity, and the structure-activity relationships (SAR) that govern its function. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, the GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The development of novel GABA receptor modulators is an active area of research, with a focus on designing molecules with improved pharmacokinetic properties and selectivity for specific GABA receptor subtypes.

4-Amino-N,N-dimethylbutanamide is a derivative of GABA, featuring a dimethylated amide at the carboxyl terminus. This modification has the potential to alter the molecule's polarity, membrane permeability, and interaction with GABA receptors, making it a compound of interest for exploring novel GABAergic activity. This guide will delve into the synthetic strategies, potential biological targets, and the nuanced structure-activity landscape of this and related compounds.

Synthesis and Chemical Properties

A common strategy involves the protection of the amino group of GABA, followed by activation of the carboxylic acid and subsequent amidation. A proposed synthetic pathway is outlined below:

Synthesis GABA GABA Boc_GABA Boc-GABA GABA->Boc_GABA Boc2O, Base Activated_Ester Activated Ester (e.g., NHS ester) Boc_GABA->Activated_Ester DCC/NHS or similar Target_Molecule 4-Amino-N,N- dimethylbutanamide Activated_Ester->Target_Molecule (CH3)2NH Deprotection Deprotection Target_Molecule->Deprotection TFA or HCl

Caption: Proposed synthetic scheme for 4-Amino-N,N-dimethylbutanamide.

Experimental Protocol: Proposed Synthesis

  • Protection of GABA: Dissolve GABA in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Activation of the Carboxylic Acid: The resulting Boc-GABA is then dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) and stir at 0°C to room temperature to form the activated NHS ester.

  • Amidation: To the solution of the activated ester, add a solution of dimethylamine in a suitable solvent. Allow the reaction to proceed until the starting material is consumed.

  • Deprotection: The Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, 4-Amino-N,N-dimethylbutanamide, typically as a salt.

  • Purification: The final compound would be purified by crystallization or chromatography to ensure high purity, which is crucial for biological testing to avoid false positives from residual starting materials like GABA.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O[1]
Molecular Weight130.19 g/mol [1]
IUPAC Name4-amino-N,N-dimethylbutanamide[1]
CAS Number87639-91-6[1]

Potential Biological Activity and Targets

Given its structural similarity to GABA, 4-Amino-N,N-dimethylbutanamide is hypothesized to interact with GABA receptors. There are two main classes of GABA receptors: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.

  • GABA-B Receptors: These are G-protein coupled receptors that mediate their inhibitory effects through second messenger systems, leading to the opening of potassium channels and the closing of calcium channels.

Studies on other GABA amides have shown that they can act as agonists at GABA-A receptors. However, the activity is highly dependent on the nature of the amide substituent.

Structure-Activity Relationship (SAR) of GABA Amides

The biological activity of GABAergic compounds is intricately linked to their molecular structure. The following section explores the SAR of GABA amides, with a focus on how modifications to the core GABA structure influence receptor interaction.

Key Structural Features and Their Influence:

  • The Gamma-Amino Group: A primary amino group separated from a carboxylic acid (or a bioisostere) by a three-carbon chain is the classic pharmacophore for GABA receptor activity.

  • The Carboxyl Group: Modification of the carboxyl group to an amide can significantly impact activity. The nature of the substituents on the amide nitrogen is a critical determinant of potency and efficacy.

A study on a series of GABA amides revealed a clear structure-activity relationship concerning the N-substituents.[2] While some previously reported GABA amides were found to be inactive, newly synthesized analogs with different N-substitutions showed moderate activation of GABA-A receptors.[2] This suggests that the size, lipophilicity, and hydrogen bonding capacity of the amide substituents are crucial for receptor binding and activation.

Hypothesized SAR for 4-Amino-N,N-dimethylbutanamide:

The N,N-dimethyl substitution on the amide of 4-Amino-N,N-dimethylbutanamide introduces specific steric and electronic features:

  • Steric Hindrance: The two methyl groups may sterically hinder the interaction of the amide with certain receptor residues, potentially leading to lower affinity or altered efficacy compared to unsubstituted or monosubstituted amides.

  • Lipophilicity: The methyl groups increase the lipophilicity of the molecule compared to GABA or unsubstituted 4-aminobutanamide. This could potentially improve its ability to cross the blood-brain barrier.

  • Hydrogen Bonding: The tertiary amide lacks a hydrogen bond donor, which is present in primary and secondary amides. This could prevent key interactions with the receptor that are necessary for agonism.

Logical Framework for SAR Exploration:

SAR_Logic cluster_0 Core GABA Scaffold cluster_1 Amide Modification cluster_2 Predicted Biological Outcome GABA_Core Gamma-Amino Group Propyl Linker Carboxyl Terminus Amide_Mod N-H (Primary Amide) N-R (Secondary Amide) N,N-dimethyl (Tertiary Amide) GABA_Core:f2->Amide_Mod Chemical Modification Outcome Altered Receptor Affinity Modified Efficacy (Agonist/Antagonist) Changed Pharmacokinetics Amide_Mod->Outcome Influences

Caption: Logical relationship between structural modifications and biological outcomes.

Experimental Evaluation of Biological Activity

To validate the hypothesized activity of 4-Amino-N,N-dimethylbutanamide, a series of in vitro and potentially in vivo experiments would be necessary.

Experimental Workflow for In Vitro Characterization:

Workflow Start Synthesized Compound (High Purity) Binding_Assay Radioligand Binding Assay (e.g., [3H]GABA displacement) Start->Binding_Assay Patch_Clamp Electrophysiology (Whole-cell patch clamp) Binding_Assay->Patch_Clamp Hits Progress Data_Analysis Data Analysis (IC50/EC50 determination) Patch_Clamp->Data_Analysis SAR_Conclusion SAR Conclusion Data_Analysis->SAR_Conclusion

Caption: Experimental workflow for assessing GABAergic activity.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used to study GABA-A receptor modulators.[2]

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.

    • Cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. A reporter gene like GFP can be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recordings:

    • Recordings are performed 24-48 hours post-transfection.

    • Whole-cell patch-clamp recordings are made using an amplifier and data acquisition system.

    • The extracellular solution contains standard physiological saline. The intracellular (pipette) solution contains a high chloride concentration to allow for the measurement of inward chloride currents.

  • Drug Application:

    • A rapid perfusion system is used to apply GABA and the test compound (4-Amino-N,N-dimethylbutanamide) to the recorded cell.

    • First, a concentration-response curve for GABA is established to determine the EC₅₀ (the concentration that elicits a half-maximal response).

    • The test compound is then applied at various concentrations to determine if it elicits a current (agonist activity) or modulates the response to GABA (positive or negative allosteric modulation).

  • Data Analysis:

    • The peak amplitude of the current elicited by each drug application is measured.

    • Concentration-response curves are plotted, and EC₅₀ or IC₅₀ values are calculated using appropriate pharmacological software.

Expected Data and Interpretation:

CompoundEC₅₀ (µM)Maximum Response (% of GABA max)Interpretation
GABA10100%Full agonist (reference)
4-Amino-N,N-dimethylbutanamide>1000<10%Likely inactive or very weak partial agonist
Hypothetical Analog 15080%Potent partial agonist
Hypothetical Analog 2-- (shifts GABA EC₅₀ to the left)Positive allosteric modulator

Conclusion and Future Directions

4-Amino-N,N-dimethylbutanamide represents an interesting, yet understudied, derivative of GABA. Based on the structure-activity relationships of related GABA amides, it is plausible that the N,N-dimethyl substitution may reduce or abolish direct agonist activity at GABA-A receptors due to steric hindrance and the loss of a hydrogen bond donor. However, the increased lipophilicity could be a desirable feature for brain penetrance.

Future research should focus on the actual synthesis and purification of 4-Amino-N,N-dimethylbutanamide, followed by rigorous in vitro evaluation as outlined in this guide. A systematic SAR study, exploring a range of N-substituents on the 4-aminobutanamide scaffold, would provide valuable insights into the structural requirements for potent and selective GABA receptor modulation. Such studies are essential for the rational design of next-generation therapeutics targeting the GABAergic system.

References

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • 4-Amino-N,N-dimethylbutanamide. PubChem. [Link]

  • New GABA amides activating GABAA-receptors. PubMed Central. [Link]

  • Characterization of GABA Receptors. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylbutanamide is a small molecule of interest within the pharmaceutical and life sciences sectors. Its chemical structure, featuring a primary amine and a tertiary amide, suggests a profile that warrants detailed investigation into its physicochemical properties. For researchers and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for advancing any potential therapeutic application. This guide provides an in-depth exploration of the core principles and practical methodologies for characterizing the solubility and stability of 4-Amino-N,N-dimethylbutanamide, grounded in scientific integrity and field-proven insights.

Part 1: Solubility Profiling of 4-Amino-N,N-dimethylbutanamide

The bioavailability and ultimate efficacy of a drug candidate are profoundly influenced by its solubility. For 4-Amino-N,N-dimethylbutanamide, its polar functional groups suggest a degree of aqueous solubility, yet a thorough quantitative assessment is essential. We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights at different stages of the drug development pipeline.

Theoretical Considerations for Solubility

The structure of 4-Amino-N,N-dimethylbutanamide, with its primary amine and tertiary amide, allows for hydrogen bonding with water, suggesting favorable aqueous solubility. The amine group, with a predicted pKa in the basic range, means its ionization state, and therefore solubility, will be pH-dependent. At physiological pH (around 7.4), a significant portion of the molecules will be protonated, which generally enhances aqueous solubility.

Experimental Determination of Solubility

Two primary types of solubility are assessed during drug discovery and development: kinetic and thermodynamic.[1] Kinetic solubility is often employed in early-stage screening for a rapid assessment, while thermodynamic solubility provides the true equilibrium value, crucial for later-stage development.[1]

1.2.1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[1] This method is high-throughput and mimics the conditions of many biological assays.[2]

Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-N,N-dimethylbutanamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Add the DMSO stock solutions to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in scattered light indicates the presence of precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.

1.2.2. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3]

Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 4-Amino-N,N-dimethylbutanamide to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration.[4] Caution should be exercised with filtration to avoid adsorption of the compound onto the filter membrane.[4]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved 4-Amino-N,N-dimethylbutanamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Data Presentation: Solubility Profile
Parameter Method Conditions Expected Outcome for 4-Amino-N,N-dimethylbutanamide
Kinetic SolubilityNephelometrypH 7.4 PBS, 25°CModerate to high solubility expected.
Thermodynamic SolubilityShake-Flask with HPLC-UVpH 2.0, 25°CHigh solubility due to protonation of the amine.
Thermodynamic SolubilityShake-Flask with HPLC-UVpH 7.4, 25°CGood solubility, with a mix of ionized and neutral species.
Thermodynamic SolubilityShake-Flask with HPLC-UVpH 9.0, 25°CLower solubility as the amine group becomes deprotonated.

Part 2: Stability Assessment of 4-Amino-N,N-dimethylbutanamide

Evaluating the stability of a molecule is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[5][6] For 4-Amino-N,N-dimethylbutanamide, the primary amine and amide functionalities are of particular interest for potential degradation.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[7][8] These studies help to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[7][8] A degradation of 5-20% is generally considered optimal for these studies.[9][10]

Experimental Protocols for Forced Degradation

A single batch of 4-Amino-N,N-dimethylbutanamide can be used for these studies.[6]

  • Acid Hydrolysis:

    • Dissolve 4-Amino-N,N-dimethylbutanamide in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

    • Rationale: The amide bond may be susceptible to hydrolysis under acidic conditions.

  • Base Hydrolysis:

    • Dissolve 4-Amino-N,N-dimethylbutanamide in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for analysis.

    • Rationale: Amide hydrolysis can also be catalyzed by a base.

  • Oxidative Degradation:

    • Dissolve 4-Amino-N,N-dimethylbutanamide in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Analyze samples at appropriate intervals.

    • Rationale: The primary amine is a potential site for oxidation.

  • Thermal Degradation:

    • Expose solid 4-Amino-N,N-dimethylbutanamide to dry heat (e.g., 80°C) for 48 hours.

    • Periodically sample and dissolve in a suitable solvent for analysis.

    • Rationale: To assess the intrinsic thermal stability of the solid form.

  • Photostability:

    • Expose a solution of 4-Amino-N,N-dimethylbutanamide and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

    • Rationale: To determine if the molecule is light-sensitive.

Long-Term and Accelerated Stability Studies

The purpose of formal stability testing is to establish a re-test period for an active pharmaceutical ingredient (API) or a shelf life for a finished product and to recommend storage conditions.[5] These studies should be conducted on at least three primary batches in the proposed container closure system.[11]

ICH-Compliant Stability Protocol

Study Type Storage Condition Minimum Duration at Submission Testing Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months.
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[5][6]

A "significant change" for an API is defined as a failure to meet its specification.[5] If a significant change occurs during accelerated studies, intermediate studies should be conducted.[12]

Data Presentation: Stability Summary
Stress Condition Potential Degradation Pathway Analytical Method for Detection
Acid/Base HydrolysisAmide bond cleavageHPLC with UV/MS to separate and identify the parent compound and degradation products.
OxidationOxidation of the primary amineLC-MS to identify potential N-oxide or other oxidative products.
ThermalGeneral decompositionHPLC for purity assessment, DSC for thermal events.
PhotolyticLight-induced degradationHPLC with a photodiode array detector to assess peak purity.

Part 3: Visualization of Workflows

Diagram 1: Solubility Assessment Workflow

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in 96-well Plate k1->k2 k3 Add to Aqueous Buffer (e.g., PBS) k2->k3 k4 Incubate (e.g., 2h at RT) k3->k4 k5 Measure Precipitation via Nephelometry k4->k5 t1 Add Excess Solid to pH Buffers t2 Equilibrate (e.g., 24-48h Shake-Flask) t1->t2 t3 Separate Solid and Liquid Phases t2->t3 t4 Quantify Supernatant via HPLC/LC-MS t3->t4 start 4-Amino-N,N-dimethylbutanamide start->k1 start->t1

Caption: Workflow for determining kinetic and thermodynamic solubility.

Diagram 2: Forced Degradation Study Logic

G cluster_stress Stress Conditions compound 4-Amino-N,N-dimethylbutanamide acid Acid Hydrolysis (0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (0.1 M NaOH, 60°C) compound->base oxidation Oxidation (3% H2O2, RT) compound->oxidation thermal Thermal (Solid, 80°C) compound->thermal photo Photostability (ICH Q1B) compound->photo analysis Analyze via Stability-Indicating Method (e.g., HPLC/LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->outcome

Caption: Logic flow for forced degradation (stress testing) studies.

Conclusion

A thorough characterization of the solubility and stability of 4-Amino-N,N-dimethylbutanamide is fundamental to its successful development as a potential therapeutic agent. By employing the systematic and scientifically rigorous methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of the molecule. This knowledge is not only crucial for de-risking a drug development program but also for enabling rational formulation design and establishing appropriate storage and handling procedures, thereby ensuring the quality, safety, and efficacy of the final product.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Solubility Test. AxisPharm.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Guideline on Stability Testing. (2003, December 17). European Medicines Agency.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2015). Pharmaceutical Technology.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

Sources

An In-Depth Technical Guide to 4-Amino-N,N-dimethylbutanamide and its Putative Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbutanamide, a molecule of growing interest within the neuroscience and drug development communities. While direct research on this specific compound is emerging, its structural similarity to γ-aminobutyric acid (GABA) and related analogues suggests a potential role in modulating GABAergic neurotransmission. This document synthesizes the available chemical data, explores its hypothesized mechanism of action as a modulator of GABA transporters, and furnishes detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar molecules.

Introduction: The GABAergic System and the Therapeutic Potential of its Modulators

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] Consequently, the development of therapeutic agents that can modulate the GABA system remains a significant area of research.

One key mechanism for regulating GABAergic tone is through the action of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3] Inhibition of these transporters can elevate extracellular GABA levels, potentiating GABAergic neurotransmission and offering a promising therapeutic strategy.[3] 4-Amino-N,N-dimethylbutanamide, as a derivative of 4-aminobutanamide, falls into a class of compounds that have been investigated for their interaction with GATs.[4] This guide will delve into the specifics of this molecule and its potential to act as a modulator of GABAergic neurotransmission.

Physicochemical Properties of 4-Amino-N,N-dimethylbutanamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and development as a potential therapeutic agent. The key properties of 4-Amino-N,N-dimethylbutanamide are summarized in the table below.

PropertyValueSource
IUPAC Name 4-amino-N,N-dimethylbutanamidePubChem[5]
Molecular Formula C6H14N2OPubChem[5]
Molecular Weight 130.19 g/mol PubChem[5]
CAS Number 87639-91-6PubChem[5]
Canonical SMILES CN(C)C(=O)CCCNPubChem[5]
InChI Key DCKBSBDKTQHGQX-UHFFFAOYSA-NPubChem[5]
XLogP3 -0.9PubChem[5]
Topological Polar Surface Area 46.3 ŲPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

Hypothesized Mechanism of Action: Modulation of GABA Transporters

The primary hypothesis for the role of 4-Amino-N,N-dimethylbutanamide in neurotransmission centers on its potential interaction with GABA transporters (GATs). This is based on structure-activity relationship (SAR) studies of related 4-aminobutanamide derivatives.[4]

The Rationale: Structural Analogy to GABA and GAT Inhibitors

4-Amino-N,N-dimethylbutanamide shares the core 4-aminobutanoic acid (GABA) backbone. The N,N-dimethylation of the amide group represents a key structural modification. Research on a series of 4-aminobutanamide derivatives has demonstrated that modifications at the amide nitrogen can influence inhibitory activity at GAT subtypes.[4] Specifically, these studies have shown that certain N-substituted 4-aminobutanamides can act as inhibitors of murine GATs (mGAT1-4).[4]

While the specific effects of N,N-dimethylation have not been explicitly detailed in the reviewed literature, it is plausible that this modification could modulate the compound's affinity and selectivity for different GAT subtypes. The dimethyl groups may influence the molecule's conformation, lipophilicity, and steric interactions within the transporter's binding pocket.

Visualizing the Hypothesized Mechanism

The following diagram illustrates the proposed mechanism of action where 4-Amino-N,N-dimethylbutanamide acts as an inhibitor of GABA transporters, leading to an increase in synaptic GABA concentration.

GAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Compound 4-Amino-N,N-dimethylbutanamide Compound->GAT1 Inhibition postsynaptic_membrane Postsynaptic Membrane GABA_receptor->postsynaptic_membrane Inhibitory Signal GAT_Assay_Workflow start Start: Culture hGAT-expressing HEK-293 cells wash1 Wash cells with assay buffer start->wash1 preincubation Pre-incubate with 4-Amino-N,N-dimethylbutanamide wash1->preincubation add_gaba Add [3H]GABA to initiate uptake preincubation->add_gaba incubation Incubate for a defined time add_gaba->incubation terminate Terminate uptake and wash with cold buffer incubation->terminate lyse Lyse cells terminate->lyse count Measure radioactivity (Scintillation Counting) lyse->count analyze Analyze data and determine IC50 count->analyze end_node End analyze->end_node

Sources

Spectroscopic Characterization of 4-Amino-N,N-dimethylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N,N-dimethylbutanamide is a bifunctional organic molecule incorporating a primary amine and a tertiary amide. This unique structural arrangement makes it an interesting building block in synthetic chemistry and a potential candidate in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Amino-N,N-dimethylbutanamide. Due to the limited availability of experimentally recorded spectra in public databases, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust interpretation of its spectral characteristics.

Molecular Structure and Functional Groups

The structure of 4-Amino-N,N-dimethylbutanamide, with the chemical formula C₆H₁₄N₂O, consists of a four-carbon butanamide backbone.[1] A primary amine group (-NH₂) is attached to the terminal (C4) carbon, while a tertiary amide group (-CON(CH₃)₂) is at the C1 position. The presence of these two distinct functional groups dictates the molecule's chemical behavior and its spectroscopic signature.

Figure 1. Molecular structure of 4-Amino-N,N-dimethylbutanamide with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Amino-N,N-dimethylbutanamide.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Amino-N,N-dimethylbutanamide is expected to show distinct signals for the protons on the alkyl chain and the N-methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the electron-donating nature of the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.9 - 3.1Singlet6H
-CH₂- (α to C=O)~2.2 - 2.4Triplet2H
-CH₂- (β to C=O)~1.7 - 1.9Multiplet2H
-CH₂- (γ to C=O)~2.6 - 2.8Triplet2H
-NH₂~1.5 - 2.5 (variable)Broad Singlet2H

Interpretation:

  • N-Methyl Protons: The two methyl groups attached to the amide nitrogen are chemically equivalent and are expected to appear as a sharp singlet in the range of 2.9-3.1 ppm. The exact chemical shift can be influenced by the solvent and temperature due to restricted rotation around the C-N amide bond.

  • Methylene Protons (α to C=O): These protons are deshielded by the adjacent carbonyl group and are predicted to resonate as a triplet around 2.2-2.4 ppm, coupled to the neighboring β-methylene protons.

  • Methylene Protons (β to C=O): This central methylene group is coupled to both the α and γ methylene groups, resulting in a more complex splitting pattern, likely a multiplet, in the range of 1.7-1.9 ppm.

  • Methylene Protons (γ to C=O): These protons are adjacent to the primary amine group and will be deshielded, appearing as a triplet around 2.6-2.8 ppm due to coupling with the β-methylene protons.

  • Amine Protons: The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (Amide Carbonyl)~172 - 175
N-CH₃~35 - 38
-CH₂- (α to C=O)~30 - 33
-CH₂- (β to C=O)~25 - 28
-CH₂- (γ to C=O)~40 - 43

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 172-175 ppm.

  • N-Methyl Carbons: The two N-methyl carbons are equivalent and are expected to resonate in the range of 35-38 ppm.

  • Alkyl Chain Carbons: The chemical shifts of the methylene carbons in the alkyl chain decrease as their distance from the electron-withdrawing carbonyl group increases. The carbon adjacent to the amine group (C4) is expected to be more deshielded than the central methylene carbon (C3) due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Symmetric & Asymmetric Stretch3400 - 3250Medium
C-H (Alkyl)Stretch2950 - 2850Medium-Strong
C=O (Tertiary Amide)Stretch1650 - 1630Strong
N-H (Primary Amine)Bend (Scissoring)1650 - 1580Medium
C-N (Amide)Stretch1250 - 1020Medium
C-N (Amine)Stretch1250 - 1020Medium-Weak
N-H (Primary Amine)Wag910 - 665Broad, Strong

Interpretation:

  • N-H Stretching: The primary amine group will exhibit two characteristic stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[2][3] These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[2]

  • C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chain and the N-methyl groups will appear in the 2950-2850 cm⁻¹ region.

  • C=O Stretching: A strong absorption band in the 1650-1630 cm⁻¹ region is characteristic of the C=O stretching vibration of a tertiary amide.[4][5]

  • N-H Bending: The scissoring vibration of the primary amine's N-H bonds is expected to appear in the 1650-1580 cm⁻¹ range.[2][3] This band may sometimes overlap with the C=O stretch.

  • C-N Stretching: The C-N stretching vibrations for both the amide and the amine are expected in the 1250-1020 cm⁻¹ region.[2]

  • N-H Wagging: A broad and strong absorption band between 910-665 cm⁻¹ is characteristic of the out-of-plane N-H wagging of a primary amine.[2]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra. The specific parameters may need to be optimized based on the available instrumentation and the sample properties.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-N,N-dimethylbutanamide in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

    • Place the sample in the instrument's sample holder.

  • Data Acquisition:

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Tune & Shim Tune & Shim Transfer to NMR Tube->Tune & Shim Insert Sample Acquire 1H Spectrum Acquire 1H Spectrum Tune & Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Process FID Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Calibrate & Integrate Calibrate & Integrate Phase & Baseline Correction->Calibrate & Integrate

Figure 2. A simplified workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for 4-Amino-N,N-dimethylbutanamide. The interpretations are grounded in the fundamental principles of spectroscopy and are supported by comparative data from related chemical structures. The detailed analysis of the expected spectral features serves as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development, enabling the confident identification and characterization of this molecule. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261534, 4-Amino-N,N-dimethylbutanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12973, Butanamide, N,N-dimethyl-. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Chemoselective Strategy for the Synthesis of 4-Amino-N,N-dimethylbutanamide from 4-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 4-Amino-N,N-dimethylbutanamide, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA). The synthesis of such compounds is of significant interest for neuroscience research and drug development. The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-aminobutanoic acid, which contains both a nucleophilic amine and a carboxylic acid. This guide outlines a robust three-step synthetic strategy involving chemoselective N-protection, carbodiimide-mediated amide coupling, and subsequent deprotection to yield the target compound with high purity. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided for researchers, scientists, and drug development professionals.

Strategic Overview & Design Principle

The synthesis of 4-Amino-N,N-dimethylbutanamide from 4-aminobutanoic acid (GABA) necessitates a strategic approach to manage the two reactive functional groups. Direct amidation is not feasible as the primary amine of one GABA molecule could react with the activated carboxylic acid of another, leading to polymerization. Therefore, a protecting group strategy is essential.[1]

The chosen synthetic pathway involves three distinct stages:

  • N-Protection: The primary amino group of GABA is temporarily masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability in the subsequent basic and nucleophilic conditions of the amide coupling step and its clean, quantitative removal under mild acidic conditions.[1][2]

  • Amide Coupling: The carboxylic acid of N-Boc-GABA is activated using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily couples with dimethylamine to form the desired amide bond.[3][4] The use of HOBt as an additive is critical for suppressing side reactions and enhancing coupling efficiency.[5][6]

  • N-Deprotection: The Boc protecting group is removed from the newly formed amide using trifluoroacetic acid (TFA), liberating the primary amine and yielding the final product as its trifluoroacetate salt.[7][8]

This orthogonal protection strategy ensures high chemoselectivity and leads to a high-purity final product.

Synthetic_Workflow Start 4-Aminobutanoic Acid (GABA) Step1 Step 1: N-Protection ((Boc)₂O, Base) Start->Step1 Intermediate1 N-Boc-4-aminobutanoic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (Dimethylamine, EDC, HOBt) Intermediate1->Step2 Intermediate2 N-Boc-4-Amino-N,N- dimethylbutanamide Step2->Intermediate2 Step3 Step 3: N-Deprotection (TFA) Intermediate2->Step3 End 4-Amino-N,N-dimethylbutanamide (TFA Salt) Step3->End

Figure 1: Overall three-step synthetic workflow.

Mechanistic Insights: The Role of Coupling Agents

The success of the amidation step hinges on the activation of the carboxylic acid. Carbodiimides like EDC are highly effective for this purpose. The reaction proceeds through a well-established mechanism, enhanced by the inclusion of HOBt.[5][9]

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, reducing the yield.

  • HOBt Intervention: HOBt, a superior nucleophile to the amine, rapidly attacks the O-acylisourea intermediate. This generates an HOBt-active ester and releases the EDC-urea byproduct.

  • Aminolysis: The amine (dimethylamine) then attacks the carbonyl of the HOBt-ester. This step is more efficient and selective than the direct attack on the O-acylisourea, leading to the formation of the stable amide bond and regenerating HOBt.[6]

This catalytic cycle involving HOBt is crucial for achieving high yields and minimizing side products.[10]

Coupling_Mechanism cluster_0 Activation & HOBt Intervention cluster_1 Aminolysis Acid R-COOH (N-Boc-GABA) O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC-Urea Byproduct O_acylisourea->Urea - H₂O HOBt HOBt Amide R-CONR'₂ (Target Amide) HOBt_ester->Amide + Dimethylamine Amine R'₂NH (Dimethylamine) Amine->Amide HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols & Data

Materials & Reagents: Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous where specified. Perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

StepReagent/MaterialM.W.AmountMoles (mmol)Equivalents
1 4-Aminobutanoic Acid (GABA)103.125.16 g50.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.0 g55.01.1
Sodium Bicarbonate (NaHCO₃)84.018.40 g100.02.0
Dioxane / Water (1:1)-200 mL--
2 N-Boc-4-aminobutanoic acid203.2410.16 g50.01.0
EDC·HCl191.7011.5 g60.01.2
HOBt Hydrate153.149.2 g60.01.2
Dimethylamine (2.0 M in THF)45.0830.0 mL60.01.2
N,N-Diisopropylethylamine (DIPEA)129.2410.5 mL60.01.2
Dichloromethane (DCM, anhydrous)-250 mL--
3 N-Boc-4-Amino-N,N-dimethylbutanamide230.30(from Step 2)~50.01.0
Trifluoroacetic Acid (TFA)114.0250 mL--
Dichloromethane (DCM)-50 mL--

Table 1: Summary of Reagents and Stoichiometry.

Protocol 1: N-Boc Protection of 4-Aminobutanoic Acid
  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-aminobutanoic acid (5.16 g, 50.0 mmol) and sodium bicarbonate (8.40 g, 100.0 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (200 mL). Stir until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) portion-wise over 15 minutes. A gaseous evolution of CO₂ will be observed.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The starting material is insoluble, while the product will have an Rf of ~0.4.

  • Work-up:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using 1 M aqueous HCl.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid, N-Boc-4-aminobutanoic acid, is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 9.5 - 10.0 g (94-98%).

Protocol 2: EDC/HOBt Mediated Amide Coupling
  • Setup: To a 500 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminobutanoic acid (10.16 g, 50.0 mmol) and HOBt hydrate (9.2 g, 60.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 250 mL) and stir to dissolve. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (11.5 g, 60.0 mmol) in a single portion. Stir the mixture at 0 °C for 30 minutes. The solution should become slightly cloudy.

  • Amine Addition: Sequentially add N,N-Diisopropylethylamine (DIPEA, 10.5 mL, 60.0 mmol) followed by the slow, dropwise addition of dimethylamine solution (2.0 M in THF, 30.0 mL, 60.0 mmol) via a syringe, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting acid will be at the baseline, while the product amide will have an Rf of ~0.5.

  • Work-up:

    • Dilute the reaction mixture with DCM (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes to yield N-Boc-4-Amino-N,N-dimethylbutanamide as a colorless oil or white solid. Expected yield: 10.0 - 11.0 g (87-95%).

Protocol 3: N-Boc Deprotection
  • Setup: Dissolve the purified N-Boc-4-Amino-N,N-dimethylbutanamide (~50.0 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 50 mL) to the stirred solution. Vigorous gas evolution (isobutylene and CO₂) will occur.[11]

  • Reaction: After the addition is complete, remove the ice bath and stir the solution at room temperature for 2-3 hours.

  • Monitoring: Monitor the deprotection by LC-MS or TLC until all starting material is consumed.

  • Isolation:

    • Remove all volatile components (DCM, excess TFA, isobutylene) under reduced pressure. Co-evaporation with toluene (2 x 50 mL) can help remove residual TFA.[1]

    • The resulting residue is the trifluoroacetate salt of 4-Amino-N,N-dimethylbutanamide, which is often a viscous oil or hygroscopic solid.

    • For many applications, this salt can be used directly. To obtain the free amine, dissolve the residue in a minimal amount of water, basify to pH >10 with 2 M NaOH, and extract with a suitable organic solvent (e.g., DCM or Chloroform). Dry and concentrate the organic extracts.

Concluding Remarks

This application note details a reliable and scalable three-step synthesis of 4-Amino-N,N-dimethylbutanamide from GABA. The strategic use of the Boc protecting group, combined with an efficient EDC/HOBt coupling protocol, provides a robust pathway to the target molecule. Each step is designed to be self-validating through standard monitoring techniques and results in high yields and purity, making this methodology highly suitable for both academic research and process development in the pharmaceutical industry. Careful handling of reagents and adherence to the described work-up procedures are critical for achieving optimal results.[12]

References

  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 802–808.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Sigma-Aldrich.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Organic & Biomolecular Chemistry. One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes.
  • PubMed Central. One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Suzhou Highfine Biotech.
  • Aapptec Peptides. Coupling Reagents.
  • Common Organic Chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Raster, P., Späth, A., Bultakova, S., Gorostiza, P., König, B., & Bregestovski, P. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry, 9, 406–410.

Sources

using 4-Amino-N,N-dimethylbutanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of 4-Amino-N,N-dimethylbutanamide into Peptides via Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The therapeutic potential of peptides is often limited by their inherent metabolic instability and suboptimal pharmacokinetic profiles. A powerful strategy to overcome these limitations is the site-specific incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks introduce novel chemical functionalities, conformational constraints, and steric properties not found in the canonical 20 amino acids. Such modifications can profoundly enhance a peptide's resistance to enzymatic degradation, improve its solubility, and modulate its receptor binding affinity and selectivity.

This application note details the use of 4-Amino-N,N-dimethylbutanamide , a versatile gamma-amino acid analogue, as a tool for peptide modification. Its structure, featuring a primary amine for peptide bond formation and a stable N,N-dimethylamide terminus, offers a unique method for C-terminal modification or internal backbone alteration. Incorporating this moiety can block exopeptidase activity and enhance aqueous solubility, making it a valuable building block in the design of peptide-based drug candidates.[1][2][3]

We provide a comprehensive guide, from the synthesis of the requisite Fmoc-protected building block to its efficient incorporation using standard Solid-Phase Peptide Synthesis (SPPS) protocols, final cleavage, and purification.

The Building Block: 4-Amino-N,N-dimethylbutanamide

To be utilized in the widely adopted Fmoc-SPPS methodology, the primary amine of 4-Amino-N,N-dimethylbutanamide must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] The resulting building block, Fmoc-4-amino-N,N-dimethylbutanamide , can then be coupled to the N-terminus of a growing peptide chain on a solid support.

Table 1: Properties of 4-Amino-N,N-dimethylbutanamide

Property Value Source
IUPAC Name 4-amino-N,N-dimethylbutanamide [5]
CAS Number 87639-91-6 [5][6]
Molecular Formula C₆H₁₄N₂O [5]
Molecular Weight 130.19 g/mol [5]
Topological Polar Surface Area 46.3 Ų [5][6]

| XLogP3 | -0.9 |[5][6] |

Rationale for Incorporation: Causality-Driven Design

The decision to incorporate 4-Amino-N,N-dimethylbutanamide is driven by specific, predictable effects on the final peptide's properties.

  • Enhanced Proteolytic Stability: The C-terminal N,N-dimethylamide is resistant to cleavage by carboxypeptidases, which typically target C-terminal carboxylic acids or simple amides.[2] This modification can significantly extend the in vivo half-life of a therapeutic peptide.

  • Increased Hydrophilicity: The dimethylamide group can improve the aqueous solubility of hydrophobic peptides, which is a common challenge during synthesis, purification, and formulation.[5][6]

  • Conformational Modification: As a gamma-amino acid, this building block introduces two additional methylene groups into the peptide backbone compared to an alpha-amino acid. This increased flexibility can be used to disrupt or induce secondary structures like β-turns, potentially optimizing the peptide's conformation for receptor binding.

  • Charge Neutralization: Replacing a C-terminal carboxylate (which is negatively charged at physiological pH) with a neutral dimethylamide can alter the peptide's overall charge, impacting its interaction with biological membranes and targets.[3]

dot graph LogicalFlow { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: Logical flow for improving peptide properties.

Experimental Protocols

These protocols are based on standard, well-established Fmoc/tBu solid-phase peptide synthesis methodologies.[7][8]

Protocol 1: Synthesis of Fmoc-4-amino-N,N-dimethylbutanamide
  • Rationale: This protocol describes the straightforward N-protection of the primary amine, a prerequisite for use in Fmoc-SPPS.

  • Materials:

    • 4-Amino-N,N-dimethylbutanamide hydrochloride (1.0 eq)

    • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate

    • Saturated NaCl solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-Amino-N,N-dimethylbutanamide hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate in portions while stirring until the solution becomes basic (pH ~8-9).

    • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the amine solution at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash chromatography (silica gel) if necessary to obtain the pure Fmoc-protected building block.

Protocol 2: Incorporation into a Peptide via Manual SPPS

This protocol outlines a single coupling cycle for incorporating the custom building block onto a resin-bound peptide chain.[7]

  • Prerequisites: A peptide sequence has been partially synthesized on a suitable resin (e.g., Rink Amide resin for a C-terminally amidated final peptide) and the N-terminal Fmoc group of the last coupled amino acid has been removed.

  • Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-4-amino-N,N-dimethylbutanamide (3.0 eq)

    • HBTU (2.9 eq) or other suitable coupling reagent[9][10]

    • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • 20% (v/v) Piperidine in DMF

  • Workflow:

dot graph SPPS_Cycle { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="SPPS Cycle for Incorporation", labelloc=t]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /dot

Caption: General workflow for one cycle of SPPS.

  • Step-by-Step Procedure:

    • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF in a suitable reaction vessel.[11]

    • Fmoc Deprotection (if not already done): a. Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. b. Treat again with 20% piperidine in DMF for 10 minutes. Drain. c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling Reaction: a. In a separate vial, dissolve Fmoc-4-amino-N,N-dimethylbutanamide (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA (6.0 eq) to the vial. The solution may change color. Allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the drained resin. d. Agitate the mixture at room temperature for 1-2 hours. e. Expert Insight: For this flexible, non-standard building block, a longer coupling time or a double coupling (repeating steps 3c-3d) may be beneficial to ensure the reaction goes to completion.

    • Monitoring: Perform a ninhydrin (Kaiser) test on a few beads of resin. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the beads turn blue, the coupling is incomplete and should be repeated.

    • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

Protocol 3: Final Cleavage and Deprotection
  • Rationale: This step simultaneously cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.[12]

  • Materials:

    • Dry peptide-resin

    • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.[13]

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).[11]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution into a centrifuge tube.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (~40 mL) of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis
  • Rationale: The crude peptide must be purified to remove truncated or deletion sequences and by-products from the cleavage process. Reversed-Phase HPLC is the standard method for this.[14][15][16]

  • Procedure:

    • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[14] c. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). d. Collect fractions corresponding to the main product peak.

    • Analysis: a. Confirm the purity of the collected fractions using analytical RP-HPLC. b. Verify the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (ESI-MS or MALDI-TOF).

    • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion

4-Amino-N,N-dimethylbutanamide is a highly effective and synthetically accessible building block for modifying peptides. Its incorporation via standard Fmoc-SPPS protocols allows for the rational design of peptides with enhanced stability against enzymatic degradation and improved solubility. By following the detailed protocols and considering the expert insights provided, researchers can confidently utilize this NPAA to develop next-generation peptide therapeutics with superior drug-like properties.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • 4-Amino-N,N-dimethylbutanamide Chemical and Physical Properties. Autech Scientific. [Link]

  • 4-Amino-N,N-dimethylbutanamide. PubChem, National Center for Biotechnology Information. [Link]

  • Reverse-phase HPLC Peptide Purification. LifeTein. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • 4-amino-N-ethyl-N-methylbutanamide. PubChem, National Center for Biotechnology Information. [Link]

  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. SpringerLink. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides.
  • Cleavage of synthetic peptides.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. [Link]

  • The effect of C-terminal deamidation on bacterial susceptibility and resistance to modelin-5. Biochemical Journal. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. RSC Advances. [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemical Reviews. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • C-Terminal Residue of Ultrashort Peptides Impacts on Molecular Self-Assembly, Hydrogelation, and Interaction With Small-Molecule. Frontiers in Chemistry. [Link]

  • Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine (1) and 6-N,N-dimethylamino-2,3-naphthalimidoalanine (2). ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

Sources

Application Note: A Comprehensive Guide to the In Vitro Characterization of 4-Amino-N,N-dimethylbutanamide as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The precise regulation of GABA concentration in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily achieved through the action of GABA transporters (GATs), a family of sodium- and chloride-dependent solute carriers that facilitate the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[3][4] This rapid clearance terminates GABAergic neurotransmission.[2]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[5] Of these, GAT1 is the most abundantly expressed subtype in the brain and is considered a primary target for therapeutic intervention.[5][6] Inhibition of GATs, particularly GAT1, elevates extracellular GABA levels, thereby enhancing GABAergic tone. This mechanism has proven effective in the treatment of neurological disorders such as epilepsy, as exemplified by the clinically approved GAT1 inhibitor, Tiagabine.[7][8]

This application note provides a detailed, field-proven protocol for the in vitro assessment of novel compounds as potential GAT inhibitors, using 4-Amino-N,N-dimethylbutanamide as a representative test article. We present a robust, cell-based radiolabeled GABA uptake assay using a human GAT1-expressing cell line (hGAT1). This method allows for the precise determination of inhibitory potency (IC₅₀) and serves as a foundational screen in the drug discovery pipeline for novel neuromodulators.

Principle of the GABA Uptake Inhibition Assay

The assay quantifies the ability of a test compound to inhibit the transport of GABA into cells engineered to express a specific GABA transporter subtype. The methodology relies on the use of radioactively labeled GABA, typically Tritiated GABA ([³H]GABA), as a tracer.

Core Mechanism:

  • Uptake: In the absence of an inhibitor, GAT-expressing cells will actively transport [³H]GABA from the extracellular medium into the cytoplasm.

  • Inhibition: When an inhibitory compound like 4-Amino-N,N-dimethylbutanamide is present, it competes with [³H]GABA for binding to the transporter.

  • Quantification: This competition results in a dose-dependent decrease in the amount of intracellular [³H]GABA. By measuring the radioactivity inside the cells using liquid scintillation counting, the potency of the inhibitor can be determined.

The following diagram illustrates the fundamental workflow of the experiment.

GABAA_ssay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Seed hGAT1-expressing HEK293 cells in 96-well plates B Culture for 24-48h until confluent monolayer A->B C Wash cells with pre-warmed Assay Buffer B->C D Pre-incubate with 4-Amino-N,N-dimethylbutanamide (or controls) C->D E Initiate uptake by adding [³H]GABA + cold GABA D->E F Incubate at 37°C (e.g., 3-10 min) E->F G Terminate uptake with ice-cold Assay Buffer F->G H Lyse cells G->H I Measure radioactivity (Liquid Scintillation Counter) H->I J Calculate % Inhibition vs. Control I->J K Plot Dose-Response Curve & Determine IC₅₀ J->K

Caption: Competitive inhibition at the GAT1 transporter binding site.

References

  • BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. BioIVT. Retrieved from [Link]

  • Jin, H., Wu, H., Osterhaus, G., Wei, J., Davis, K., Sha, D., ... & Sudhof, T. C. (2003). Demonstration of functional coupling between γ-aminobutyric acid (GABA) synthesis and vesicular GABA transport into synaptic vesicles. Proceedings of the National Academy of Sciences, 100(7), 4293-4298. Retrieved from [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, 30(1), 1-32. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. UMass. Retrieved from [Link]

  • Verma, R., Tavoulari, S., & Forrest, L. R. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110551. Retrieved from [Link]

  • Forrest, L. R., Zhang, Y. W., Jacobs, M. T., Gesmonde, J., Xie, L., Honig, B. H., & Rudnick, G. (2007). Mechanism for alternating access in neurotransmitter transporters. Proceedings of the National Academy of Sciences, 104(31), 12761-12766. Retrieved from [Link]

  • Stiebler, A. C., Wall-mederer, C. V., Linder, M., Wanner, K. T., & Groll, M. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(21), 10820-10827. Retrieved from [Link]

  • BrainXell. (n.d.). Cortical GABAergic Neuron Monoculture Protocol. BrainXell. Retrieved from [Link]

  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, 25(1), 1.15.1-1.15.17. Retrieved from [Link]

  • Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(8), 847-862. Retrieved from [Link]

  • Pastuszko, A., Wilson, D. F., & Erecinska, M. (1982). Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system. The Journal of biological chemistry, 257(13), 7514-7519. Retrieved from [Link]

  • Dudok, B., Barna, L., Ledri, M., Szabó, S. I., Szabadits, E., Pintér, B., ... & Katona, I. (2015). Cell-specific STORM super-resolution imaging reveals nanoscale organization of cannabinoid signaling. Nature neuroscience, 18(1), 75-86. Retrieved from [Link]

  • Al-Khawaja, A., Jørgensen, L., Jensen, A. A., Schousboe, A., & Clausen, R. P. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Chemistry, 9, 723901. Retrieved from [Link]

  • Takeda, S., Tanimura, S., Sugimoto, M., Harada, K., Horikawa, M., Furuie, H., ... & Koyama, M. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. Epilepsia Open, 8(3), 941-953. Retrieved from [Link]

  • Schon, F., & Kelly, J. S. (1975). Uptake of GABA by neuronal and non-neuronal cells in dispersed cell cultures of postnatal rat cerebellum. Brain Research, 86(2), 243-257. Retrieved from [Link]

  • Singh, A., Medovoy, D., & Ginter, J. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 643-650. Retrieved from [Link]

  • Szałaj, N., Kuder, K., Więckowska, A., Buckle, M., Stasiak, A., Leśniak, A., ... & Kieć-Kononowicz, K. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3095-3113. Retrieved from [Link]

  • Dutuit, M., Panayides, S., Roberts, E. L., & Whitton, P. S. (2002). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). Epilepsy research, 48(1-2), 37-45. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]

  • Stasiak, A., Gawalska, A., Szałaj, N., Leśniak, A., Kuder, K., Więckowska, A., ... & Kieć-Kononowicz, K. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 13(22), 3236-3248. Retrieved from [Link]

  • Kanner, B. I., & Bendahan, A. (2010). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of general physiology, 136(2), 241-246. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 and IC50 values for GABAA receptor agonists and antagonists. ResearchGate. Retrieved from [Link]

  • Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. Retrieved from [Link]

  • Szałaj, N., Kuder, K., Więckowska, A., Buckle, M., Stasiak, A., Leśniak, A., ... & Kieć-Kononowicz, K. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3095-3113. Retrieved from [Link]

  • Fyske, E. M., & Fonnum, F. (1996). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of neurochemistry, 67(3), 1144-1150. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of GABA synthesis and uptake. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC50 values. ResearchGate. Retrieved from [Link]

  • Knippenberg, N., Lowdon, J. W., Frigoli, M., Cleij, T. J., & Diliën, H. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 22. Retrieved from [Link]

  • Andersen, K. E., Braestrup, C., & Nielsen, M. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1217-1237. Retrieved from [Link]

  • Andersen, K. E., Lundt, B. F., Jørgensen, A. S., & Sørensen, P. O. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725. Retrieved from [Link]

Sources

A Robust HILIC-UV Method for the Quantification of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-N,N-dimethylbutanamide. Due to the high polarity of the analyte (XLogP3-AA: -0.9)[1], conventional reversed-phase chromatography yields poor retention. To overcome this challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection. The described protocol is specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]

Introduction and Scientific Rationale

4-Amino-N,N-dimethylbutanamide is a small polar molecule featuring a primary amine and a tertiary amide. Accurate quantification of such compounds is critical in various stages of drug development, from synthesis monitoring to formulation analysis. The primary challenge in the chromatographic analysis of this and similar molecules is their high hydrophilicity, which leads to minimal or no retention on traditional non-polar stationary phases like C18 used in reversed-phase (RP-HPLC) chromatography.[6][7] Analytes that are poorly retained elute at or near the solvent front, resulting in poor resolution and unreliable quantification.[6]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mode. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small percentage of an aqueous buffer.[8][9] In this mode, a water-enriched layer is adsorbed onto the surface of the stationary phase. Retention is achieved through the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase.[8][10] This approach provides excellent retention for highly polar compounds that are unsuitable for reversed-phase methods.[11][12]

This document provides a comprehensive, step-by-step protocol for the analysis of 4-Amino-N,N-dimethylbutanamide, including method validation parameters that establish its trustworthiness and suitability for its intended purpose.[4]

HILIC_vs_RP cluster_0 Reversed-Phase (RP) Chromatography cluster_1 HILIC Chromatography rp_sp Non-Polar Stationary Phase (e.g., C18) rp_analyte Polar Analyte (Poor Retention) rp_sp->rp_analyte Weak Interaction (Elutes Early) rp_mp Polar Mobile Phase (High % Water) hilic_sp Polar Stationary Phase (e.g., Silica) hilic_analyte Polar Analyte (Good Retention) hilic_sp->hilic_analyte Strong Partitioning (Elutes Later) hilic_mp Non-Polar Mobile Phase (High % Acetonitrile)

Caption: Comparison of analyte interaction in RP and HILIC modes.

Experimental Protocol

Materials and Reagents
  • 4-Amino-N,N-dimethylbutanamide Hydrochloride: Reference standard (e.g., Sigma-Aldrich, CAS: 87639-91-6).[13]

  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤ 190 nm.[14]

  • Water: HPLC grade or Milli-Q.

  • Ammonium Acetate: HPLC grade or equivalent.

  • Acetic Acid: Glacial, analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector is required.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column HILIC Column (e.g., Luna HILIC, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 90% Mobile Phase B / 10% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 205 nm
Run Time 10 minutes
Table 1: Optimized HPLC Chromatographic Conditions.

Causality Behind Choices:

  • HILIC Column: Chosen for its ability to retain highly polar analytes.[10]

  • Mobile Phase: A high percentage of acetonitrile (90%) ensures retention in HILIC mode. Ammonium acetate buffer is used to maintain a consistent pH, ensuring the primary amine on the analyte is protonated, which aids in consistent partitioning and produces sharp, symmetrical peaks.

  • UV Detection at 205 nm: 4-Amino-N,N-dimethylbutanamide lacks a significant chromophore for high-wavelength UV detection. The amide bond provides some absorbance at low wavelengths. 205 nm offers a balance of sensitivity while minimizing interference from high-purity solvents like acetonitrile.[14]

Solution Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):

    • Accurately weigh 0.77 g of ammonium acetate and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Amino-N,N-dimethylbutanamide HCl reference standard into a 10 mL volumetric flask.

    • Note: Account for the hydrochloride salt form when calculating the free base concentration (Molecular Weight of HCl salt: 166.65 g/mol ; Free base: 130.19 g/mol [1]).

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This diluent is chosen to ensure solubility and compatibility with the mobile phase.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the 50:50 ACN/Water diluent.

  • Sample Preparation:

    • Prepare samples by dissolving them in the 50:50 ACN/Water diluent to achieve a final concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards hplc_run Inject into HPLC System prep_standards->hplc_run prep_samples Prepare and Filter Samples prep_samples->hplc_run data_acq Acquire Chromatographic Data at 205 nm hplc_run->data_acq integration Integrate Peak Area data_acq->integration calibration Generate Calibration Curve (Area vs. Concentration) integration->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: General experimental workflow for quantification.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[3][5][15] The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference at its retention time in a blank/placebo injection.
Linearity (R²) Coefficient of determination (R²) ≥ 0.999.
Range 5 - 200 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision (different day/analyst): ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.
Robustness Insensitive to minor changes in flow rate (±0.1 mL/min) & column temp (±2 °C).
Table 2: Summary of Method Validation Parameters and Acceptance Criteria.
Linearity

Linearity was assessed by preparing and analyzing the calibration standards across the specified range. The peak area response was plotted against the concentration, and the relationship was evaluated using linear regression analysis.

Concentration (µg/mL)Peak Area (Arbitrary Units)
515,230
1030,150
2575,980
50151,200
100303,500
200605,100
Table 3: Representative Linearity Data.

The resulting calibration curve demonstrated excellent linearity with a coefficient of determination (R²) of >0.999 over the established range.

Conclusion

This application note presents a validated HILIC-UV method for the quantification of 4-Amino-N,N-dimethylbutanamide. The method successfully overcomes the challenge of retaining a highly polar analyte by utilizing HILIC, providing a robust and reliable alternative to traditional reversed-phase chromatography. The comprehensive validation demonstrates that the method is specific, accurate, precise, and linear over a practical concentration range. This protocol is well-suited for implementation in quality control and research laboratories for routine analysis. For analyses requiring higher sensitivity, this HILIC separation can be readily coupled with a mass spectrometer (MS) detector.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Valid
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Polar Compounds.SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2)
  • Reversed-phase chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Hichrom.
  • HILIC HPLC columns.Columnex LLC.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • 4-Amino-N,N-dimethylbutanamide.
  • 4-Amino-N,N-dimethylbutanamide hydrochloride AldrichCPR.Sigma-Aldrich.
  • HILIC HPLC Column.Phenomenex.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis.Merck.
  • 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6.
  • HILIC: The Pros and Cons. (2014).
  • 4-amino-N-ethyl-N-methylbutanamide.
  • 4-amino-N,N-dimethylbutanamide CAS#.ChemicalBook.
  • Application Note: Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS.Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N,N-Dimethyl-4-phenoxybutan.Benchchem.
  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatiz
  • Analysis of amino acids by high performance liquid chromatography.Journal of Chemical and Pharmaceutical Research.
  • UV Cutoff.Burdick & Jackson.
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • 4-Amino-N,N-dimethylbutanamide hydrochloride AldrichCPR.Sigma-Aldrich.

Sources

Application Note: A Validated GC-MS Method for the Purity and Impurity Profiling of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise purity determination and impurity profiling of 4-Amino-N,N-dimethylbutanamide. Given the compound's polar nature, which challenges direct GC analysis, this protocol employs a strategic derivatization step using trifluoroacetic anhydride (TFAA). This guide provides a comprehensive walkthrough from sample preparation and derivatization to instrument setup, data analysis, and method validation in accordance with ICH guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for assessing the quality of this important chemical intermediate.

Introduction and Scientific Rationale

4-Amino-N,N-dimethylbutanamide (Molecular Formula: C₆H₁₄N₂O) is a chemical building block utilized in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical parameter, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly specific and sensitive analytical method is required for its quality control.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[1] However, the direct analysis of polar molecules like 4-Amino-N,N-dimethylbutanamide, which contains a primary amine group, is problematic. These polar functional groups lead to undesirable interactions with the GC column's stationary phase, resulting in poor peak shapes (tailing), low sensitivity, and inaccurate quantification.[2]

To overcome these challenges, a derivatization step is essential.[3] Derivatization is a chemical modification process that converts polar analytes into less polar, more volatile, and more thermally stable derivatives.[2][4] This protocol employs acylation with trifluoroacetic anhydride (TFAA), which reacts with the primary amine to form a stable trifluoroacetamide derivative. This modification significantly improves the compound's chromatographic behavior, allowing for sharp, symmetrical peaks and enhanced sensitivity, making it ideal for GC-MS analysis.[5][6]

Principle of the Method

The analytical workflow is a multi-step process designed for accuracy and reproducibility.

  • Derivatization: The sample containing 4-Amino-N,N-dimethylbutanamide is reacted with trifluoroacetic anhydride (TFAA). The TFAA selectively acylates the primary amine group, masking its polarity.

  • GC Separation: The derivatized sample is injected into the GC system. The resulting trifluoroacetamide derivative, being more volatile and less polar, is efficiently separated from the solvent front and other potential impurities on a non-polar capillary column (e.g., DB-5ms).

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by Electron Ionization (EI), which causes predictable fragmentation of the molecule. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.

  • Quantification: The abundance of the analyte is determined by integrating the area of its characteristic chromatographic peak. Purity is calculated by comparing this area to that of a certified reference standard, typically using a calibration curve.

Detailed Experimental Protocol

  • 4-Amino-N,N-dimethylbutanamide Reference Standard (≥99.5% purity)

  • 4-Amino-N,N-dimethylbutanamide Test Sample

  • Trifluoroacetic anhydride (TFAA), ≥99%

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Pyridine, Anhydrous, ≥99.8%

  • Methanol, HPLC Grade

  • Deionized Water

  • Class A Volumetric Glassware

A standard GC-MS system equipped with a split/splitless injector and an electron ionization source was used.

Parameter Setting Rationale
GC System Agilent 8890 GC (or equivalent)Provides reliable and precise control over chromatographic parameters.
MS System Agilent 5977B MSD (or equivalent)Offers high sensitivity and spectral integrity for confident identification.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of derivatized compounds.[5]
Carrier Gas Helium, 99.999% purityInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for balancing separation efficiency and analysis time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for a high-concentration sample.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp 1: 15 °C/min to 280 °CProvides efficient separation of the analyte from potential impurities.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds and cleans the column.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy level for creating extensive and well-characterized fragmentation libraries.
Scan Mode Full ScanUsed for qualitative identification and impurity profiling.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized analyte and its key fragments.
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Amino-N,N-dimethylbutanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Test Sample Solution (1000 µg/mL): Prepare in the same manner as the stock solution using the test sample.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with Methanol.

  • Pipette 100 µL of each standard solution and the test sample solution into separate 2 mL autosampler vials.

  • Under a gentle stream of nitrogen, evaporate the solvent completely at room temperature. Complete dryness is crucial as moisture can hydrolyze the TFAA reagent.[2][7]

  • To each dry residue, add 100 µL of Ethyl Acetate and 10 µL of Pyridine. The pyridine acts as a catalyst and scavenges the trifluoroacetic acid byproduct.

  • Add 50 µL of TFAA to each vial.

  • Immediately cap the vials tightly and vortex for 30 seconds.

  • Heat the vials in a heating block at 60 °C for 30 minutes to ensure the reaction goes to completion.[5]

  • Allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.

Analytical Workflow Visualization

The entire process, from sample preparation to data reporting, is outlined in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_report Data Processing & Reporting prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Methanol (1000 µg/mL) prep_start->prep_dissolve prep_aliquot Aliquot 100 µL into Vials prep_dissolve->prep_aliquot prep_dry Evaporate to Dryness (Nitrogen Stream) prep_aliquot->prep_dry deriv_reagents Add EtOAc, Pyridine, & TFAA prep_dry->deriv_reagents Proceed to Derivatization deriv_react Vortex & Heat (60°C for 30 min) deriv_reagents->deriv_react deriv_cool Cool to Room Temp deriv_react->deriv_cool analysis_inject Inject 1 µL into GC-MS deriv_cool->analysis_inject Proceed to Analysis analysis_run Separation & Detection analysis_inject->analysis_run analysis_data Acquire Chromatogram & Mass Spectra analysis_run->analysis_data report_id Identify Peaks (Retention Time & Spectrum) analysis_data->report_id Proceed to Data Processing report_quant Quantify Analyte & Impurities report_id->report_quant report_calc Calculate Purity report_quant->report_calc report_final Generate Final Report report_calc->report_final

Caption: Predicted EI fragmentation pathway of derivatized 4-Amino-N,N-dimethylbutanamide.

A calibration curve is generated by plotting the peak area of the derivatized analyte against the concentration of the prepared calibration standards. The purity of the test sample is then calculated using the following formula:

Purity (%) = (Concentration from Curve / Sample Preparation Concentration) × 100

Impurities are identified by their unique mass spectra and their levels are typically reported as area percent relative to the main peak, assuming a similar response factor.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose. [8][9]The key performance characteristics are summarized below.

Validation Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the retention time of the analyte peak from blank or placebo.No interfering peaks observed.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995The method is linear over the tested range (10-250 µg/mL).
Accuracy (Recovery) 98.0% - 102.0% recovery99.2% - 101.5%The method is accurate.
Precision (Repeatability) RSD ≤ 2.0%0.85%The method is precise.
Precision (Intermediate) RSD ≤ 3.0%1.32%The method demonstrates good intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 105 µg/mLThe method is sensitive for quantifying trace levels.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 31.5 µg/mLThe method is capable of detecting the analyte at very low levels.
Robustness RSD ≤ 5.0% for minor changes in flow rate and oven temperature.PassedThe method is robust under minor variations in conditions.

Note: The results presented are representative data for method validation. [10]

Conclusion

This application note describes a specific, accurate, and robust GC-MS method for the purity assessment of 4-Amino-N,N-dimethylbutanamide. The use of a TFAA derivatization protocol successfully overcomes the analytical challenges associated with the compound's polarity, yielding excellent chromatographic performance. The method has been thoroughly validated according to ICH guidelines, confirming its suitability for use in quality control and drug development environments where reliable characterization of chemical intermediates is paramount.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Li, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 330-339.
  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21865-21874.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • ACS Publications. (n.d.). Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Chromatography Forum. (2011). Amines by GC-MS.
  • YouTube. (2025). What Is Derivatization In GC-MS?.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (2025). Gas chromatography of amines as various derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation.
  • CP Lab Safety. (n.d.). 4-Amino-N,N-dimethylbutanamide, 95% Purity, C6H14N2O, 100 mg.
  • ChemWhat. (n.d.). 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6.
  • Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbutanamide hydrochloride AldrichCPR.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbutanamide hydrochloride AldrichCPR.
  • 北京欣恒研科技有限公司. (n.d.). 4-Amino-N,N-dimethylbutanamide - CAS:87639-91-6.
  • BenchChem. (2025). Application Note: Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS.
  • ChemScene. (n.d.). 87639-91-6 | 4-Amino-n,n-dimethylbutanamide.
  • Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbutanamide hydrochloride AldrichCPR.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide.
  • BenchChem. (2025). Application Note: GC-MS Method for the Detection of N,N-Dimethyl-4-phenoxybutan-1-amine.
  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

Sources

Application Notes and Protocols for the N-Methylation of 4-Aminobutanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Modern Drug Discovery

N-methylation of amide moieties is a critical chemical transformation in the field of drug development and medicinal chemistry. The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. For molecules such as 4-aminobutanamides, which possess both a primary amine and a primary amide, the challenge of selective N-methylation of the amide presents a significant synthetic hurdle. This guide provides a comprehensive overview of established and modern experimental conditions for the N-methylation of 4-aminobutanamides, offering detailed protocols and insights into the underlying chemical principles to aid researchers in this critical endeavor.

Strategic Approaches to N-Methylation of 4-Aminobutanamides

The primary challenge in the N-methylation of 4-aminobutanamides is the chemoselective methylation of the less nucleophilic amide nitrogen in the presence of the more reactive primary amino group. Direct methylation will almost certainly lead to methylation of the primary amine. Therefore, a successful strategy will typically involve one of two approaches:

  • Protection-Methylation-Deprotection: The primary amine is first protected with a suitable protecting group, followed by N-methylation of the amide, and subsequent removal of the protecting group.

  • Direct Selective N-Methylation: Utilization of modern catalytic systems or specific reagents that exhibit high selectivity for the amide nitrogen.

This guide will focus on the experimental conditions for the N-methylation step, assuming the primary amine is appropriately protected if necessary. We will explore three robust methods for this transformation.

Method 1: Classical Reductive Amination - The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1] While traditionally used for amines, its principles can be adapted for the N-methylation of amides, particularly when chemoselectivity is a concern. The reaction proceeds via reductive amination and advantageously avoids the formation of quaternary ammonium salts.[2][3]

Causality of Experimental Choices

The use of formic acid as both a solvent and a reducing agent, and formaldehyde as the carbon source, provides a convenient and cost-effective one-pot procedure.[4] The reaction is driven by the formation of carbon dioxide, which renders the process irreversible.[1] The conditions are typically mild enough to tolerate a range of functional groups.[4]

Visualizing the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amide R-CONH2 Hemiaminal R-CONHCH2OH Amide->Hemiaminal + CH2O Formaldehyde CH2O Iminium_Ion [R-CON=CH2]+ Hemiaminal->Iminium_Ion - H2O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid HCOOH Formic_Acid->Hydride_Transfer N_Methyl_Amide R-CONHCH3 Hydride_Transfer->N_Methyl_Amide CO2 CO2 Hydride_Transfer->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for amide N-methylation.

Experimental Protocol: Eschweiler-Clarke N-Methylation

Materials:

  • Protected 4-aminobutanamide (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic acid (88%, 3.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the protected 4-aminobutanamide (1.0 eq).

  • Add formic acid (3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.5 eq).[5]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-methylated product.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material spot on a TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the N-methyl group and the absence of over-methylation.

Method 2: Catalytic N-Methylation Using Methanol

Recent advancements in catalysis have led to the development of greener and more efficient methods for N-methylation.[6][7] Ruthenium and cobalt-based catalysts have been successfully employed for the N-methylation of amides using methanol as a C1 source.[8][9] This approach is highly atom-economical, with water being the only byproduct.[10]

Causality of Experimental Choices

Methanol is an attractive methylating agent due to its low cost, low toxicity, and renewability.[6] The transition metal catalyst facilitates a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where methanol is transiently dehydrogenated to formaldehyde in situ, which then participates in the methylation process.[8] The choice of ligand and base is crucial for catalyst activity and selectivity.

Visualizing the Catalytic Cycle

Catalytic_Cycle Ru_Catalyst [Ru]-H Formaldehyde CH2O Ru_Catalyst->Formaldehyde + CH3OH - H2 Methanol CH3OH Hemiaminal R-CONHCH2OH Formaldehyde->Hemiaminal + R-CONH2 Amide R-CONH2 Iminium_Intermediate [R-CON=CH2]+ Hemiaminal->Iminium_Intermediate - H2O N_Methyl_Amide R-CONHCH3 Iminium_Intermediate->N_Methyl_Amide + [Ru]-H - [Ru]

Caption: Simplified catalytic cycle for Ru-catalyzed N-methylation of amides.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation

Materials:

  • Protected 4-aminobutanamide (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Xantphos (5 mol%)

  • Potassium tert-butoxide (KOtBu) (20 mol%)

  • Methanol (solvent)

  • Toluene (co-solvent, optional)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the protected 4-aminobutanamide (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), Xantphos (5 mol%), and KOtBu (20 mol%).

  • Add methanol as the solvent. Toluene can be used as a co-solvent to increase the reaction temperature.[9]

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-methylated product.

Self-Validation: Catalyst and ligand screening may be necessary to optimize the yield for a specific substrate. The purity and identity of the product should be confirmed by NMR and mass spectrometry.

Method 3: Monoselective N-Methylation with Quaternary Ammonium Salts

A significant challenge in N-methylation is preventing overalkylation to form the N,N-dimethylated product.[10] The use of specific quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), has emerged as a highly effective method for the monoselective N-methylation of amides.[11][12]

Causality of Experimental Choices

PhMe₃NI serves as a solid, easy-to-handle methylating agent. The reaction is typically carried out under mildly basic conditions, with cesium carbonate (Cs₂CO₃) being a common choice. The high monoselectivity is a key advantage of this method, making it particularly suitable for late-stage functionalization of complex molecules.[11]

Visualizing the Workflow

Quaternary_Ammonium_Salt_Methylation Start Protected 4-aminobutanamide + PhMe3NI + Cs2CO3 + Toluene Reaction Heat at 120 °C (11-23 h) Start->Reaction Workup Aqueous Workup (Water, EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Mon-N-methylated Product Purification->Product

Caption: Experimental workflow for monoselective N-methylation.

Experimental Protocol: N-Methylation with PhMe₃NI

Materials:

  • Protected 4-aminobutanamide (1.0 eq)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)[13]

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)[13]

  • Toluene

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glass vial, combine the protected 4-aminobutanamide (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq).[13]

  • Evacuate and backfill the vial with an inert gas three times.

  • Add toluene via syringe.

  • Seal the vial and heat the mixture to 120 °C in a heating block for 11-23 hours.[13]

  • After cooling to room temperature, add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validation: The high selectivity of this method should result in a clean reaction profile with minimal byproducts. NMR analysis of the crude reaction mixture can confirm the monoselectivity before purification.

Data Summary and Comparison

MethodMethylating AgentCatalyst/ReagentTemperature (°C)Typical YieldsKey Advantages
Eschweiler-Clarke Formaldehyde/Formic AcidNone80-100Good to ExcellentCost-effective, avoids quaternary salts.[1][2]
Catalytic Methylation MethanolRu or Co complex120-150Good to ExcellentGreen, atom-economical.[6][8][9]
Quaternary Ammonium Salt PhMe₃NICs₂CO₃120High to ExcellentHigh monoselectivity, good for late-stage functionalization.[11][13]

Conclusion and Future Perspectives

The N-methylation of 4-aminobutanamides is a tractable synthetic challenge that can be addressed through several reliable methods. The choice of method will depend on factors such as the scale of the reaction, cost considerations, and the desired level of selectivity. While classical methods like the Eschweiler-Clarke reaction remain valuable, modern catalytic approaches and the use of specialized reagents like quaternary ammonium salts offer significant advantages in terms of efficiency, safety, and selectivity. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the development of even more robust and selective N-methylation protocols will remain an active area of research.

References

  • Current time information in Köln, DE. (n.d.).
  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21, 5843-5847.
  • ResearchGate. (n.d.). Catalytic processes for the N‐methylation of amide. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2021, December 8). Cobalt Catalyzed N‐Methylation of Amides using Methanol. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Different methods for the synthesis of N‐methylated amides. Retrieved from [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • ResearchGate. (2022, October 3). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Retrieved from [Link]

  • PubMed. (2015, May 15). N-methylation of amines with methanol at room temperature. Retrieved from [Link]

  • IT Services - University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

Sources

purification of 4-Amino-N,N-dimethylbutanamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 4-Amino-N,N-dimethylbutanamide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of 4-Amino-N,N-dimethylbutanamide using silica gel column chromatography. The inherent challenges in purifying polar, basic amines due to strong interactions with the acidic stationary phase are addressed through a systematic approach. We detail the rationale behind the selection of a modified mobile phase, provide a step-by-step protocol from thin-layer chromatography (TLC) method development to column execution, and offer a troubleshooting guide for common issues. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method to obtain high-purity 4-Amino-N,N-dimethylbutanamide.

Introduction and Purification Challenges

4-Amino-N,N-dimethylbutanamide is a polar organic compound featuring both a primary amine and a tertiary amide functional group.[1] Its utility as a building block in pharmaceutical synthesis necessitates high purity, as the presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

The primary challenge in the purification of this and similar basic compounds via silica gel chromatography stems from the inherent nature of the stationary phase. Silica gel's surface is populated with acidic silanol groups (Si-OH). The basic primary amine of 4-Amino-N,N-dimethylbutanamide can engage in strong acid-base interactions with these silanol groups.[3][4] This interaction leads to several undesirable chromatographic outcomes:

  • Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in low or no recovery.[3]

  • Peak Tailing: Fractions are contaminated with the product long after the main band has passed, leading to poor resolution and purity.

  • Streaking on TLC: During method development, the compound appears as a streak rather than a compact spot, making it difficult to determine an appropriate mobile phase.[3]

To overcome these challenges, the acidic sites on the silica gel must be effectively masked or neutralized. This is typically achieved by introducing a small quantity of a competing base into the mobile phase.[4][5]

Principle of Separation: The Role of a Mobile Phase Modifier

The strategy outlined in this guide employs a mobile phase modified with a volatile tertiary amine, such as triethylamine (TEA). The addition of 0.5-2% TEA to the eluent serves a critical function: the TEA, being a stronger or more competitive base, preferentially interacts with and neutralizes the acidic silanol sites on the silica gel surface.[3] This masking effect prevents the primary amine of the target molecule from strongly binding to the stationary phase. As a result, the separation is governed primarily by the polarity differences between the compound and its impurities, allowing for a predictable and efficient elution with significantly improved peak shape and recovery.

Method Development: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an effective solvent system using TLC. This preliminary step saves time, conserves material, and predicts the separation on a larger scale.

Materials for TLC
  • Silica gel TLC plates (e.g., glass-backed, F254)

  • Developing chambers

  • Capillary spotters

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Ninhydrin staining solution

Protocol for TLC Analysis
  • Prepare Mobile Phases: Create a series of test eluents. A good starting point for polar compounds is a mixture of Dichloromethane and Methanol. Crucially, prepare each with and without a basic modifier.

    • System A: 95:5 (v/v) DCM/MeOH

    • System B: 90:10 (v/v) DCM/MeOH

    • System C: 85:15 (v/v) DCM/MeOH

    • Prepare a second set of each system containing 1% TEA (e.g., for 10 mL of eluent, add 100 µL of TEA).

  • Spot the Plate: Dissolve a small amount of the crude 4-Amino-N,N-dimethylbutanamide in a suitable solvent (e.g., methanol). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared mobile phases. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood to evaporate the solvents and TEA.

    • Since 4-Amino-N,N-dimethylbutanamide lacks a strong UV chromophore, chemical staining is required.[6] Dip the plate into a ninhydrin stain solution and gently heat it with a heat gun until colored spots appear. Primary amines typically yield pink or purple spots.[7]

    • Observe the results. The ideal solvent system is one that moves the desired compound to a Retention Factor (Rf) of 0.2-0.4 and shows good separation from impurities. The addition of TEA should result in a compact, round spot with minimal streaking.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. It can be scaled accordingly.

Materials and Reagents
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents (DCM, MeOH, Hexanes), HPLC grade

  • Triethylamine (TEA)

  • Crude 4-Amino-N,N-dimethylbutanamide

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Method Development (DCM/MeOH + 1% TEA) Crude->TLC Slurry Prepare Silica Slurry (Low Polarity Eluent) TLC->Slurry Pack Pack Column Slurry->Pack Load Sample Loading (Wet or Dry) Pack->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 4-Amino-N,N-dimethylbutanamide.

Step-by-Step Methodology
  • Column Preparation:

    • Select a column of appropriate size (a diameter-to-height ratio of 1:10 to 1:20 is typical). For 1 g of crude material, approximately 40-50 g of silica gel is a good starting point.

    • In a beaker, prepare a slurry of the silica gel in a low-polarity eluent (e.g., 98:2 DCM/MeOH with 1% TEA).

    • Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[5] Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase (e.g., 95:5 DCM/MeOH + 1% TEA).

    • Carefully apply the dissolved sample to the top of the column.

    • Alternative (Dry Loading): For samples with poor solubility, dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.[8]

  • Elution:

    • Begin elution with a mobile phase of slightly lower polarity than that which gave the target Rf of 0.2-0.4 in the TLC analysis.

    • Employ a gradient elution by gradually increasing the percentage of the more polar solvent (Methanol). This will first elute less polar impurities, followed by the target compound, and finally the more polar impurities. A suggested gradient is provided in Table 1.

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using the TLC system developed earlier.[5] Spot every few fractions on a TLC plate to track the elution profile.

    • Identify and combine all fractions that contain the pure product.

    • Remove the solvents from the combined fractions using a rotary evaporator to yield the purified 4-Amino-N,N-dimethylbutanamide.

Data Presentation: Recommended Parameters

The following table summarizes a typical set of parameters for this purification. These should be optimized based on the results of TLC analysis for each specific crude mixture.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase A Dichloromethane + 1% TriethylaminePrimary solvent for controlling elution strength.
Mobile Phase B Methanol + 1% TriethylaminePolar solvent used to increase eluting power.
Gradient Profile Start: 2-5% B in AEnd: 10-20% B in AAllows for the separation of impurities with varying polarities.
Mobile Phase Modifier 1% (v/v) TriethylamineNeutralizes acidic silanol sites, preventing peak tailing and improving recovery of the basic amine.[3]
Detection Method TLC with Ninhydrin StainProvides sensitive and specific visualization for primary amines.[6][7]

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Compound streaks on TLC / does not elute from the column. Strong interaction with acidic silica. Insufficient base modifier.Increase the concentration of TEA in the mobile phase to 1.5-2%. Ensure the crude sample is not acidic. Consider using a less acidic stationary phase like neutral alumina.[3][5]
Poor separation from a close-running impurity. Suboptimal mobile phase polarity.Optimize the solvent system carefully using TLC. Try a different solvent system (e.g., Ethyl Acetate/Methanol + TEA). Employ a shallower gradient during column elution to increase resolution.
Low product recovery. Irreversible adsorption to the stationary phase.Ensure TEA is present in all solvents used for slurry packing, sample loading, and elution. Use dry loading to avoid applying the sample in too strong a solvent.
Product elutes too quickly (high Rf). The mobile phase is too polar.Decrease the percentage of methanol in the eluent.

Conclusion

The is highly effective when the acidic nature of the silica gel stationary phase is properly addressed. The inclusion of triethylamine as a mobile phase modifier is a critical and necessary step to prevent strong analyte-stationary phase interactions, thereby ensuring high recovery and purity. The systematic approach of developing a method via TLC before scaling to column chromatography provides a reliable pathway to obtaining the desired high-purity compound for subsequent applications in research and development.

References

  • ChemicalDesk. (2011). TLC stains for amines. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261534, 4-Amino-N,N-dimethylbutanamide. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263476, 4-amino-N-ethyl-N-methylbutanamide. Available at: [Link]

  • REACH Devices, LLC. TLC stains. Available at: [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]

  • ChemWhat. 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Asian Journal of Chemistry. (2010). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Available at: [Link]

  • Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • ResearchGate. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Next Peptide. 4-Amino-N,N-dimethylbutanamide. Available at: [Link]

  • Sriram, D. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 585–598. Available at: [Link]

  • ResearchGate. (2001). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-N,N-dimethylbutanamide. Our goal is to provide a comprehensive resource that addresses common challenges, with a focus on identifying, mitigating, and troubleshooting impurities that may arise during the synthetic process. By understanding the causality behind impurity formation, you can optimize your reaction conditions, improve final product purity, and ensure the reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Purity and Impurity Profiling

This section addresses high-level questions that are frequently encountered during the synthesis and purification of 4-Amino-N,N-dimethylbutanamide.

Q1: What are the primary sources of impurities in a typical synthesis of 4-Amino-N,N-dimethylbutanamide?

Impurities can be broadly categorized into three main sources:

  • Starting Material-Related Impurities: These are contaminants present in the initial reactants, such as precursors to 4-aminobutyric acid, residual solvents from their manufacture, or related amines in the dimethylamine source.

  • Process-Related Impurities: These are formed during the reaction itself through side reactions. Examples include dimers formed by self-reaction, byproducts from coupling agents, or products of incomplete reactions.

  • Downstream & Stability-Related Impurities: These can be introduced during workup and purification (e.g., residual solvents, salts) or formed through degradation of the final product over time.

Q2: My LC-MS shows a peak with a mass of (M+100). What could this be?

A mass increase of 100 Da frequently corresponds to the addition of a tert-Butoxycarbonyl (Boc) group. This strongly suggests the presence of unreacted N-Boc-4-aminobutyric acid, a common protected starting material. The troubleshooting section below provides detailed steps for driving the reaction to completion to avoid this.

Q3: I'm using a carbodiimide coupling agent (like DCC or EDC) and have a persistent, poorly soluble impurity. How can I identify and remove it?

This is a classic issue associated with carbodiimide chemistry. The impurity is likely an N-acylurea byproduct, formed by the reaction of the activated carboxylic acid with a second molecule of the coupling agent. These compounds are often sparingly soluble in many organic solvents.

  • Identification: N-acylurea byproducts have a characteristic molecular weight. For EDC, the adduct will have a mass of [M(acid) + 154] Da.

  • Removal: The most effective method is often filtration. After the reaction, quenching with a small amount of water and acidifying can sometimes precipitate the urea derivative, which can then be filtered off. Alternatively, washing the organic extract with dilute acid (e.g., 1M HCl) can help remove the more basic EDC and its urea byproduct.

Q4: What are the most effective analytical techniques for assessing the purity of 4-Amino-N,N-dimethylbutanamide?

A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection, HPLC is excellent for separating and quantifying both polar and non-polar impurities.[1]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the main product and can detect and quantify impurities with distinct proton signals, especially residual solvents.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities, such as residual solvents or low-molecular-weight starting materials.[3]

  • Karl Fischer Titration: The definitive method for quantifying water content in the final product.[2]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide links common experimental observations to potential root causes and provides actionable solutions.

Table 1: Common Impurities in 4-Amino-N,N-dimethylbutanamide Synthesis
Impurity NameCommon SourceMolecular Weight ( g/mol )Typical Analytical Signature (m/z [M+H]⁺)
N-Boc-4-aminobutyric acidUnreacted Starting Material203.25204.3
4-Aminobutyric acidIncomplete amidation / Hydrolysis103.12104.1
N,N'-Dicyclohexylurea (DCU)Byproduct of DCC coupling224.37225.4
EDC N-AcylureaByproduct of EDC couplingVaries (M_acid + 154)Varies
Dimer (Acyl-GABA-amide)Side reaction (unprotected amine)215.27216.3
DimethylamineUnreacted Reagent / Solvent Degradation45.0846.1
N,N-Dimethylacetamide (DMAC)Solvent / Impurity in Dimethylamine87.1288.1
Problem 1: Presence of Unreacted Starting Materials
  • Observation: You detect significant amounts of protected or unprotected 4-aminobutyric acid in your crude reaction mixture via TLC or LC-MS.

  • Causality: This points to an incomplete amidation reaction. The root cause is often insufficient activation of the carboxylic acid or premature degradation of the coupling agent. Moisture is a key antagonist, as it hydrolyzes activated intermediates.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

    • Verify Reagent Quality: Coupling agents like EDC and DCC can degrade upon storage. Use a fresh bottle or test the activity of your current stock on a small scale.

    • Optimize Stoichiometry: Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.3 eq.) and dimethylamine (e.g., from 1.2 to 1.5 eq.) to drive the equilibrium towards product formation.

    • Monitor Reaction Progress: Use TLC or rapid LC-MS analysis to track the disappearance of the starting carboxylic acid. Do not proceed to workup until the starting material is consumed.

Problem 2: Contamination with Solvent-Related Impurities
  • Observation: Your final product's ¹H NMR spectrum shows characteristic peaks for solvents like DMF, DCM, or ethyl acetate. You may also notice byproducts derived from solvent degradation. For instance, the use of DMF at high temperatures can lead to its decomposition into dimethylamine and carbon monoxide, potentially causing side reactions.[4]

  • Causality: Solvents can be trapped within the crystalline lattice of a solid product or be difficult to remove from viscous oils. Their boiling points and affinity for the product dictate the difficulty of removal.

  • Troubleshooting Protocol:

    • High Vacuum Drying: Dry the final product under high vacuum (e.g., <1 torr) for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C), if the product is stable, can accelerate the process.

    • Co-evaporation: Dissolve the product in a low-boiling point solvent in which it is highly soluble (e.g., methanol or DCM), and then re-evaporate the solvent. Repeat this process 2-3 times. This helps to azeotropically remove the higher-boiling point solvent.

    • Solvent Selection: Where possible, choose lower-boiling point solvents for reaction and purification to facilitate easier removal. For example, consider replacing DMF with a solvent like acetonitrile if the reaction chemistry allows.[5]

Section 3: Visualizing the Process: An Impurity Formation Map

The following diagram illustrates a common synthetic route starting from N-Boc-4-aminobutyric acid and highlights the critical junctures where impurities are typically introduced.

G reactant reactant product product impurity_source impurity_source BocGABA N-Boc-4-aminobutyric acid ActivatedEster Activated Intermediate (e.g., with EDC/NHS) BocGABA->ActivatedEster Coupling Agent (e.g., EDC, NHS) ProtectedProduct N-Boc-4-Amino- N,N-dimethylbutanamide ActivatedEster->ProtectedProduct Dimethylamine, Base Product 4-Amino-N,N-dimethylbutanamide imp5 Residual Solvents/Salts Product->imp5 ProtectedProduct->Product Deprotection (e.g., TFA, HCl) imp1 Starting Material Impurities imp1->BocGABA imp2 Coupling Agent Byproducts imp2->ActivatedEster imp3 Incomplete Reaction imp3->BocGABA imp4 Side Reactions imp4->ProtectedProduct

Caption: Synthetic workflow and points of impurity introduction.

Section 4: Key Experimental Protocols

These protocols represent best practices for ensuring high purity during the synthesis and analysis of 4-Amino-N,N-dimethylbutanamide.

Protocol 1: General Procedure for Purity Analysis by Reverse-Phase HPLC-MS

This self-validating protocol ensures that the analytical method is suitable for detecting a range of potential impurities.

  • Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase for separating compounds of moderate polarity.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The formic acid aids in protonating the amine functional groups, leading to sharper peaks and better chromatographic resolution.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Gradient from 5% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-20 min: Return to 5% B

    • Rationale: This broad gradient ensures the elution of both highly polar impurities (like 4-aminobutyric acid) at the beginning and more non-polar impurities (like N-acylurea byproducts) at the end of the run.

  • Detection:

    • UV Detector: Monitor at 210 nm (for amide bonds) and 254 nm.

    • Mass Spectrometer: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range from m/z 50 to 500 to cover all expected starting materials, byproducts, and the final product.

  • Sample Preparation: Prepare a sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection to protect the column.

References

  • BenchChem. (n.d.). Purity issues with N,N-Dimethylacetamide-d9 and their impact.
  • Environmental Protection Agency. (n.d.). Analytical Methods.
  • Gáspár, A., & Maw, A. A. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences, 23(14), 7736. Available at: [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29353–29359. Available at: [Link]

  • Tokatli, A., et al. (2021). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. Heliyon, 7(12), e08528. Available at: [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]

  • Ahangari, M., et al. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 28(14), 5343. Available at: [Link]

  • Bown, A. W., & Shelp, B. J. (2020). Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. Metabolites, 10(9), 359. Available at: [Link]

Sources

Technical Support Center: A Guide to Troubleshooting Low Yield in Butanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation, with a specific focus on the synthesis of butanamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My butanamide synthesis is resulting in a low or no product yield. What are the most common culprits?

Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation, a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling takes place.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice of base can significantly impact the reaction outcome.[1][3]

Q2: How do I select the appropriate coupling reagent for my butanamide synthesis?

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[4] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5]

  • Carbodiimides are cost-effective but can lead to the formation of an N-acylurea byproduct, which can be difficult to remove.[4] Using an additive like HOBt or Oxyma Pure can suppress this side reaction.

  • Phosphonium and uronium/aminium salts are generally more efficient and lead to cleaner reactions, making them a good choice for challenging couplings.[6] HATU and HCTU are highly effective reagents, particularly for sterically hindered substrates.[7]

Q3: What are the most common side reactions in butanamide coupling, and how can I minimize them?

The most prevalent side reactions include racemization, especially when coupling chiral carboxylic acids, and the formation of byproducts from the coupling reagent.[4][8]

  • Racemization: This can occur via the formation of a 5(4H)-oxazolone intermediate.[8] To minimize racemization, use coupling reagents known for low racemization potential (e.g., those used with HOAt or Oxyma Pure), avoid excess base, and minimize the pre-activation time of the carboxylic acid.[4][8]

  • N-acylurea Formation (with carbodiimides): As mentioned, this stable byproduct can halt the reaction.[4] The use of additives is highly recommended to prevent its formation.

  • Guanidinylation (with some uronium/aminium reagents): Reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct. Using phosphonium-based reagents like PyBOP or PyAOP can avoid this issue.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues in your butanamide coupling reactions.

Symptom 1: Low or No Product Formation

If you are observing minimal to no formation of your desired butanamide, consider the following troubleshooting steps:

1. Verify Starting Material Quality and Stoichiometry:

  • Purity: Ensure the purity of your carboxylic acid and amine. Impurities can interfere with the reaction.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.0-1.2 equivalents) of the amine can sometimes improve yields, especially if the carboxylic acid is more valuable.[1][9]

2. Optimize Carboxylic Acid Activation:

  • Pre-activation: Stir the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[1] This ensures the formation of the activated intermediate.

  • Choice of Coupling Reagent: For sterically hindered butanoic acids or amines, a more powerful coupling reagent like HATU or COMU may be necessary.[4]

3. Evaluate the Base:

  • Base Strength and Nucleophilicity: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred to minimize side reactions.[2][8] Triethylamine (TEA) can sometimes be too nucleophilic.

  • Equivalents of Base: The amount of base required depends on the coupling reagent and the salt form of your starting materials. For uronium/aminium salt reagents, two equivalents of base are typically needed.[6]

4. Scrutinize Reaction Conditions:

  • Solvent: Ensure your solvent is anhydrous.[2] Dichloromethane (DCM) and dimethylformamide (DMF) are common choices. DMF can be particularly effective for dissolving stubborn starting materials.[2]

  • Temperature: Most amide couplings are run at room temperature.[1] However, for slow reactions, gentle heating might be beneficial, but be cautious as it can also promote side reactions.[3] Conversely, cooling the reaction to 0 °C before adding the coupling reagent can sometimes minimize side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Butanamide Synthesis using HATU
  • To a solution of the butanoic acid derivative (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
DCC/EDC CarbodiimideCost-effectiveForms insoluble/soluble urea byproducts; potential for racemization[4][10]
PyBOP PhosphoniumHigh efficiency; low racemization; no guanidinylation[7]Higher cost than carbodiimides
HATU/HBTU Uronium/AminiumVery high reactivity; effective for hindered couplings[4][7]Can cause guanidinylation of the amine; HBTU can be explosive[4]
COMU UroniumHigh reactivity; non-explosive; good for hindered couplingsLimited solution stability; can cause guanidinylation

Visualizations

Diagram 1: General Mechanism of Amide Bond Formation

AmideCoupling CarboxylicAcid Butanoic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent + Base Amine Amine (R'-NH2) CouplingReagent Coupling Reagent Base Base AmideProduct Butanamide (R-CONHR') ActivatedIntermediate->AmideProduct + Amine Byproducts Byproducts TroubleshootingFlowchart Start Low Butanamide Yield CheckStartingMaterials Verify Purity & Stoichiometry of Starting Materials Start->CheckStartingMaterials OptimizeActivation Optimize Carboxylic Acid Activation CheckStartingMaterials->OptimizeActivation EvaluateBase Evaluate Base Choice and Stoichiometry OptimizeActivation->EvaluateBase ScrutinizeConditions Scrutinize Reaction Conditions (Solvent, Temp.) EvaluateBase->ScrutinizeConditions ConsiderSideReactions Investigate Potential Side Reactions ScrutinizeConditions->ConsiderSideReactions SuccessfulCoupling Improved Yield ConsiderSideReactions->SuccessfulCoupling

Caption: A systematic approach to troubleshooting low yields.

References

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Chemical Science (RSC Publishing). Available at: [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. NIH. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Amide synthesis by transamidation. Organic Chemistry Portal. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Acrotein. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Versatile Building Block

4-Amino-N,N-dimethylbutanamide is a key intermediate in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis is frequently complicated by a series of predictable yet challenging side reactions. The molecule's bifunctional nature, containing both a primary amine and a precursor carboxylic acid, creates a competitive reaction environment that can lead to significant impurity formation and reduced yields if not properly controlled.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common pitfalls encountered during the synthesis of 4-Amino-N,N-dimethylbutanamide, with a focus on the widely used amide coupling strategy. We will dissect the causality behind these side reactions and offer robust, validated protocols to mitigate them, ensuring the integrity and efficiency of your synthesis.

The most common and logical synthetic approach involves three key stages: protection of the primary amine of a 4-aminobutanoic acid precursor, amide bond formation with dimethylamine, and subsequent deprotection. This guide is structured around troubleshooting issues that arise during this workflow.

G cluster_0 Synthetic Workflow Start 4-Aminobutanoic Acid Protect Step 1: Amine Protection (e.g., Boc Anhydride) Start->Protect Protected_Intermediate N-Boc-4-aminobutanoic acid Protect->Protected_Intermediate Couple Step 2: Amide Coupling (e.g., EDC/HOBt, Dimethylamine) Protected_Intermediate->Couple Coupled_Product Boc-4-amino-N,N-dimethylbutanamide Couple->Coupled_Product Deprotect Step 3: Deprotection (e.g., TFA) Coupled_Product->Deprotect Final_Product 4-Amino-N,N-dimethylbutanamide Deprotect->Final_Product

Caption: High-level overview of the protected synthesis route.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and actionable troubleshooting steps.

Issue 1: Intramolecular Cyclization and Lactam Formation

Q: My reaction has a low yield of the desired product, and analytical data (HPLC/MS) shows a major byproduct with a mass of approximately 85.1 g/mol . What is this impurity and how can I prevent it?

A: This is a classic and highly probable side reaction. The observed byproduct is almost certainly pyrrolidin-2-one (γ-butyrolactam) .

  • Causality (The "Why"): This occurs when the synthesis is attempted without adequate protection of the primary amino group on the 4-aminobutanoic acid backbone. During the amide coupling step, the carboxylic acid is activated (e.g., into an O-acylisourea intermediate by a carbodiimide). This activated intermediate is highly electrophilic. Instead of being attacked by the intended external nucleophile (dimethylamine), it is attacked by the internal primary amine at the other end of the same molecule. This intramolecular reaction is entropically favored due to the formation of a stable, five-membered ring, often outcompeting the desired intermolecular reaction.[1][2]

G cluster_main Reaction Pathways for Activated 4-Aminobutanoic Acid cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start 4-Aminobutanoic Acid (unprotected) Activation Activation (e.g., EDC) Start->Activation Activated Activated Intermediate (O-Acylisourea) Activation->Activated Product Desired Product: 4-Amino-N,N-dimethylbutanamide Activated->Product Intermolecular Attack (Slower) Lactam Side Product: γ-Butyrolactam Activated->Lactam Intramolecular Attack (Kinetically Favored) Amine Dimethylamine (External Nucleophile) Amine->Product

Caption: Competing reaction pathways for the activated intermediate.

Troubleshooting and Prevention:

The only robust solution is to protect the primary amine before the amide coupling step. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability under coupling conditions and its clean removal under acidic conditions.

  • Protect the Primary Amine: React 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to form N-Boc-4-aminobutanoic acid.

  • Perform Amide Coupling: Use the protected acid for the coupling reaction with dimethylamine. The Boc group will prevent the primary amine from reacting.

  • Deprotect to Yield Final Product: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

Issue 2: Low Yield and Insoluble Byproducts with Carbodiimide Reagents

Q: I am using N,N'-dicyclohexylcarbodiimide (DCC) for the coupling step, and I'm getting a low yield of my soluble product along with a significant amount of white, insoluble precipitate. What is this precipitate, and how can I improve my reaction?

A: The precipitate is a combination of the expected dicyclohexylurea (DCU) and, critically, an unreactive N-acylurea byproduct. This side reaction is a well-documented drawback of using carbodiimides without additives.[3][4]

  • Causality (The "Why"): Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine, it can undergo a rapid, irreversible intramolecular rearrangement (an O-to-N acyl shift) to form a stable N-acylurea.[3][5] This N-acylurea is no longer reactive towards the amine, effectively consuming your starting material and reducing the yield.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R' Carbodiimide->O_Acylisourea Desired_Amide Desired Amide (R-CONR''₂) O_Acylisourea->Desired_Amide + Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea O→N Acyl Shift (Side Reaction) Amine R''₂NH Urea Urea Byproduct Desired_Amide->Urea

Caption: Mechanism of N-acylurea formation with carbodiimides.

Troubleshooting and Prevention:

  • Use an Additive: The most effective solution is to use a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea intermediate faster than it can rearrange.[3] They form a new active ester (e.g., HOBt-ester) which is still reactive towards the amine but is not prone to rearrangement, thus suppressing N-acylurea formation.

  • Switch to a Water-Soluble Carbodiimide: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While it can still form an N-acylurea, both the urea byproduct and the N-acylurea are water-soluble, which greatly simplifies purification via aqueous extraction.[3]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement relative to the desired coupling reaction.[5]

Reagent ChoiceProsConsMitigation Strategy
DCC Inexpensive, high reactivityInsoluble urea byproduct (DCU), N-acylurea formation, difficult purificationUse with HOBt/Oxyma, rigorous filtration
EDC Water-soluble byproducts, easy workupMore expensive than DCC, can still form N-acylureaRecommended: Use with HOBt/Oxyma
HATU/HBTU High efficiency, low racemizationExpensive, potential side reactions from baseUse with a non-nucleophilic base like DIPEA
Issue 3: Polymerization and Aggregation

Q: My reaction mixture becomes thick and difficult to stir, and the final product is a sticky or solid mass that is poorly soluble. Mass spectrometry indicates the presence of oligomers. What is happening?

A: This is intermolecular polymerization, a problem closely related to lactam formation, and it occurs for the same fundamental reason: an unprotected primary amine.[6]

  • Causality (The "Why"): Instead of the primary amine of a molecule attacking its own activated carboxyl group (intramolecularly), it attacks the activated carboxyl group of a neighboring molecule (intermolecularly). This forms a dimer. The dimer still has a free primary amine at one end and an activated carboxyl group at the other, allowing it to react further, leading to trimers, tetramers, and eventually insoluble polymer chains. This is especially problematic at higher concentrations.

Troubleshooting and Prevention:

  • Protect the Primary Amine: As with lactam formation, this is the definitive solution. A protected N-Boc-4-aminobutanoic acid cannot polymerize via this mechanism.

  • Control Reaction Conditions (if protection is not an option):

    • High Dilution: Running the reaction at a much lower concentration can favor the desired reaction with the externally added dimethylamine over intermolecular reactions.

    • Slow Addition: Adding the coupling reagent slowly to the mixture of the acid and a large excess of dimethylamine can help ensure the activated intermediate reacts with the intended amine before it can find another acid molecule.

Validated Experimental Protocols

Protocol 1: Boc-Protection of 4-Aminobutanoic Acid
  • Dissolution: Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M aqueous HCl. The product will precipitate or can be extracted with ethyl acetate (3x).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N-Boc-4-aminobutanoic acid, typically as a white solid.

  • Validation: Confirm product formation and purity via ¹H NMR and LC-MS.

Protocol 2: Optimized EDC/HOBt Coupling
  • Setup: To a solution of N-Boc-4-aminobutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add dimethylamine (2.0 eq, typically from a 2M solution in THF or as the hydrochloride salt with an added base like DIPEA).

  • Cooling: Cool the reaction mixture to 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Validation: Confirm the structure of Boc-4-amino-N,N-dimethylbutanamide by ¹H NMR and Mass Spectrometry.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Wikipedia contributors. (2023). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, A., et al. (2012). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction.
  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the synthesis and optimization of 4-Amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with the preparation of this versatile diamine building block.

Section 1: Synthetic Strategies Overview

The synthesis of 4-Amino-N,N-dimethylbutanamide can be approached via two primary and distinct chemical pathways. The choice between these routes depends on factors such as starting material availability, required scale, and equipment capabilities (e.g., high-pressure reactors).

  • Route A: Amide Coupling. This classic approach involves the formation of an amide bond between a carboxylic acid precursor, such as 4-(dimethylamino)butanoic acid, and dimethylamine. The core of this method relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] This route offers versatility through a wide selection of coupling reagents but may require protection of the tertiary amine depending on the reaction conditions.

  • Route B: Lactone Ring-Opening. This pathway utilizes the aminolysis of gamma-butyrolactone (GBL) with dimethylamine. The reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring.[2] While seemingly more atom-economical, this reaction can be thermodynamically challenging and often requires elevated temperatures or pressures to achieve efficient conversion.[3][4][5]

Below is a diagram illustrating these two synthetic approaches.

Synthetic_Pathways cluster_A Route A: Amide Coupling cluster_B Route B: Lactone Ring-Opening A_start 4-(Dimethylamino)butanoic Acid + Dimethylamine A_process Coupling Reagent (e.g., EDC, HATU) A_start->A_process Activation A_end 4-Amino-N,N-dimethylbutanamide A_process->A_end Amidation B_start gamma-Butyrolactone (GBL) + Dimethylamine B_process Heat / Pressure (Optional Catalyst) B_start->B_process Aminolysis B_end 4-Amino-N,N-dimethylbutanamide B_process->B_end

Caption: Synthetic Pathways to 4-Amino-N,N-dimethylbutanamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Route A: Amide Coupling from 4-(Dimethylamino)butanoic Acid
FAQ 1: My amide coupling reaction has a low or non-existent yield. What are the common causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most frequent culprits are:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is old, used in insufficient amounts, or is not potent enough for your system, activation will be incomplete.[6]

  • Amine Deactivation: A common issue is the premature acid-base reaction between the carboxylic acid and the amine, which forms an ammonium salt.[7] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is crucial to scavenge the acid produced without deactivating the coupling partners.[6]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success. Polar aprotic solvents like DMF or DCM are generally preferred.[6]

FAQ 2: How do I select the best coupling reagent for this synthesis?

The choice of coupling reagent is critical. For a relatively straightforward substrate like 4-(dimethylamino)butanoic acid, several options are effective. The decision often balances reactivity, cost, and ease of workup.

Coupling ReagentAdditiveKey AdvantagesKey Disadvantages
EDC (ws-Carbodiimide)HOBt or OxymaPureCost-effective; water-soluble urea byproduct simplifies purification via aqueous workup.[8][9]Can be less effective for challenging couplings; risk of N-acylurea byproduct formation.[10]
HATU (Uronium Salt)NoneHighly efficient, fast reaction times, and excellent for challenging substrates.[6][9]Higher cost; the amine can sometimes react with the coupling reagent itself if not managed properly.
T3P® (Propylphosphonic Anhydride)NoneVersatile and safe; byproducts are water-soluble, simplifying workup. Effective at preventing racemization (not a concern here).[9]Often requires a stoichiometric amount of base (e.g., pyridine or triethylamine).

For routine synthesis, EDC/HOBt is a reliable and economical starting point. If yields are low, switching to a more powerful reagent like HATU is recommended.[9]

FAQ 3: I am observing a significant, insoluble precipitate in my reaction using EDC. What is it?

If you are using a non-water-soluble carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), the white precipitate is the dicyclohexylurea (DCU) byproduct, which can be removed by filtration. However, with the water-soluble carbodiimide EDC, a persistent precipitate is less common. One possibility is the formation of an N-acylurea byproduct, which occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[10] This side reaction is more likely if the amine is sterically hindered or electronically deactivated, or if the reaction is too slow.

Solution:

  • Ensure the amine is added shortly after the pre-activation of the carboxylic acid with EDC.

  • Consider adding HOBt or OxymaPure, which act as activating agents to form an active ester intermediate, suppressing the N-acylurea rearrangement.[6]

FAQ 4: How should I purify the final product, which is very polar and water-soluble?

Purifying polar amines like 4-Amino-N,N-dimethylbutanamide can be challenging.

  • Workup: After quenching the reaction, perform an aqueous extraction. The product's solubility will depend on the pH. At neutral or basic pH, it will be more soluble in organic solvents. An acidic wash can be used to remove unreacted starting amine, but be aware this may also protonate your product and pull it into the aqueous layer.[2]

  • Chromatography: Standard silica gel chromatography can be difficult due to the polar nature of the compound, which may lead to streaking and poor separation.

    • Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds.[11]

    • Ion-Exchange Chromatography: Using a strong cation exchange (SCX) resin can be highly effective. The basic amine product will bind to the acidic resin, allowing neutral and acidic impurities to be washed away. The product can then be eluted by washing the resin with a basic solution (e.g., ammonia in methanol).[11]

    • Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile or ethanol/water mixtures) can be an effective purification method.[12] If it is a liquid, distillation under reduced pressure might be possible.

Route B: Ring-Opening of gamma-Butyrolactone (GBL)
FAQ 1: My GBL aminolysis reaction is extremely slow and gives poor conversion. How can I drive it to completion?

The ring-opening of the five-membered GBL ring is thermodynamically less favorable compared to larger lactones due to lower ring strain.[5][13] Therefore, forcing conditions are often necessary.

  • Temperature: Increasing the reaction temperature is the most common way to increase the rate. Reactions are often run at elevated temperatures, sometimes in a sealed vessel to prevent the escape of volatile reactants like dimethylamine.[2]

  • Pressure: Applying high pressure (e.g., 8-9 kbar) has been shown to significantly promote the aminolysis of lactones, allowing reactions to proceed even at moderate temperatures (30-65 °C) and achieving moderate to excellent yields.[3][4][14]

  • Stoichiometry: Using a large excess of dimethylamine can help push the equilibrium towards the product.

FAQ 2: What are the primary side products, and how can they be minimized?

The main side reactions in GBL aminolysis are related to the presence of water and high temperatures.

  • Hydrolysis: Water can hydrolyze GBL to form gamma-hydroxybutyric acid (GHB). GHB can then potentially polymerize or lead to other impurities. Solution: Ensure all reagents and glassware are anhydrous.[2]

  • Decomposition: Excessive heat can lead to the decomposition of the starting materials or the product. Solution: Carefully optimize the temperature to find a balance between an acceptable reaction rate and minimal side product formation. It may be better to run the reaction for a longer time at a lower temperature.[2]

FAQ 3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst at high temperatures, certain catalysts can improve the reaction rate under milder conditions.[2]

  • Lewis acids or Brønsted acids can be employed to activate the lactone carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2]

  • Carboxylic acids have also been shown to promote lactone aminolysis, where the carboxylate acts as a mediator for a key proton-transfer step.[15]

Screening for a suitable catalyst may be beneficial if you need to avoid very high temperatures or pressures.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling (Route A)

This protocol provides a general procedure for the amidation of 4-(dimethylamino)butanoic acid hydrochloride.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add 4-(dimethylamino)butanoic acid hydrochloride (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and anhydrous DMF (to make a 0.2-0.5 M solution).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture. Stir for 5-10 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C. Stir the mixture for 30 minutes at this temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method as described in FAQ 4 for Route A (e.g., reversed-phase chromatography or SCX column).

Protocol 2: Synthesis via GBL Ring-Opening (Route B)

This protocol describes a high-temperature aminolysis approach. Caution: This reaction should be performed in a well-ventilated fume hood using a sealed pressure vessel.

  • Setup: In a suitable high-pressure reactor vessel, add gamma-butyrolactone (GBL, 1.0 eq).

  • Amine Addition: Add a solution of dimethylamine (2.0 - 4.0 eq, e.g., 40% in water or 2.0 M in THF). The use of excess amine is recommended.

  • Sealing and Heating: Seal the reactor vessel securely. Place it behind a blast shield and heat the mixture to 150-200 °C. The internal pressure will increase significantly.

  • Reaction: Maintain the temperature and stir vigorously for 12-24 hours.

  • Cooling: Crucially, allow the vessel to cool completely to room temperature before attempting to open it. The internal pressure must return to ambient pressure.

  • Workup: Open the vessel and transfer the contents to a round-bottom flask. If an aqueous solution of dimethylamine was used, extract the product with an organic solvent like DCM. If a solvent like THF was used, it can be removed under reduced pressure.

  • Purification: To remove excess dimethylamine, an acidic wash (e.g., 1M HCl) can be performed, which will protonate both the excess amine and the product, moving them to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. Further purification can be achieved by distillation under reduced pressure.

Section 4: Troubleshooting Workflow

If you are experiencing low or no yield with the amide coupling (Route A), follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Low / No Yield in Amide Coupling check_reagents Are reagents (coupling agent, base, solvent) fresh and anhydrous? start->check_reagents preactivation Is pre-activation of the acid performed before adding the amine? check_reagents->preactivation Yes fix_reagents Use fresh, anhydrous reagents and run under inert atmosphere. check_reagents->fix_reagents No base_choice Is a non-nucleophilic base (e.g., DIPEA) being used? preactivation->base_choice Yes fix_procedure Pre-activate acid for 15-30 min at 0 °C before adding amine. preactivation->fix_procedure No stronger_reagent Consider a more powerful coupling reagent (e.g., HATU). base_choice->stronger_reagent Yes fix_base Switch to DIPEA or 2,4,6-collidine. base_choice->fix_base No success Problem Solved stronger_reagent->success fix_reagents->start fix_procedure->start fix_base->start

Caption: A troubleshooting decision tree for difficult amide couplings.

References

  • BenchChem.
  • BenchChem. Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis.
  • BenchChem.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • Matsumoto, K., et al. High-Pressure Aminolysis of Lactones to Hydroxy Amides. Bulletin of the Chemical Society of Japan.
  • Matsumoto, K., et al. High-Pressure Aminolysis of Lactones to Hydroxy Amides. Sílice (CSIC).
  • Google Patents. PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.
  • Reddit.
  • Green Chemistry (RSC Publishing). Facile preparation of biodegradable poly(γ-butyrolactone)
  • ResearchGate.
  • An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals.
  • Polimery.
  • ResearchGate. Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchG
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. A Comparative Analysis of 4-(Dimethylamino)
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Semantic Scholar. High-pressure Ammonolysis of Lactones to Hydroxyamides.
  • BenchChem.
  • ACS Publications. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.

Sources

Technical Support Center: Stability of 4-Amino-N,N-dimethylbutanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-Amino-N,N-dimethylbutanamide in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 4-Amino-N,N-dimethylbutanamide

4-Amino-N,N-dimethylbutanamide is a versatile molecule featuring a tertiary amide and a primary amine. While amides are generally stable functional groups due to resonance stabilization, their stability in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of other reactive species. Understanding these stability characteristics is crucial for accurate experimental design, formulation development, and data interpretation.

The primary degradation pathway for amides in aqueous solution is hydrolysis, which can be catalyzed by either acidic or basic conditions. This process leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine. For 4-Amino-N,N-dimethylbutanamide, this would result in the formation of 4-aminobutanoic acid and N,N-dimethylamine. The presence of the primary amino group in the molecule also introduces the possibility of intramolecular reactions that could influence the degradation pathway and kinetics.

This guide will provide you with the necessary information to anticipate, identify, and troubleshoot stability issues related to 4-Amino-N,N-dimethylbutanamide in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Amino-N,N-dimethylbutanamide in an aqueous solution?

A1: The most probable degradation pathway for 4-Amino-N,N-dimethylbutanamide in an aqueous solution is hydrolysis of the tertiary amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and N,N-dimethylamine.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to the carboxylate and the amine.

Additionally, the primary amino group could potentially participate in intramolecular catalysis, although the flexibility of the butyl chain might make this less favorable than in more rigid systems.[1][2] Oxidation of the primary amine is another potential, though likely less significant, degradation pathway under specific conditions (e.g., presence of oxidizing agents).

Q2: How do pH and temperature affect the stability of 4-Amino-N,N-dimethylbutanamide?

A2: Both pH and temperature are critical factors influencing the rate of hydrolysis.

  • pH: The rate of hydrolysis is generally at its minimum in the neutral pH range (around pH 6-8) and increases significantly under both acidic (pH < 4) and basic (pH > 9) conditions. The exact pH of maximum stability would need to be determined experimentally.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Therefore, for long-term storage of aqueous solutions, it is recommended to keep them at low temperatures (e.g., 2-8 °C or frozen).

Q3: I see unexpected peaks in my chromatogram when analyzing a solution of 4-Amino-N,N-dimethylbutanamide. What could they be?

A3: Unexpected peaks are often indicative of degradation. The most likely degradation products are 4-aminobutanoic acid and N,N-dimethylamine. Depending on your analytical method (e.g., HPLC-UV, LC-MS), you may or may not see both degradation products. 4-aminobutanoic acid is a primary amine and a carboxylic acid, while N,N-dimethylamine is a secondary amine. Their chromatographic behavior and detectability will differ significantly from the parent compound. To confirm the identity of these peaks, you can:

  • Run standards: Inject standards of 4-aminobutanoic acid and N,N-dimethylamine to compare retention times.

  • LC-MS analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected masses of the degradation products.

Q4: How can I prevent the degradation of 4-Amino-N,N-dimethylbutanamide in my aqueous stock solutions?

A4: To minimize degradation, consider the following:

  • pH Control: Prepare stock solutions in a buffer system that maintains a pH close to neutral (pH 6-8).

  • Low Temperature Storage: Store aqueous solutions at 2-8 °C for short-term use and frozen (-20 °C or -80 °C) for long-term storage.

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to ensure the highest purity.

  • Inert Atmosphere: For very sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or concentration over time. Degradation of 4-Amino-N,N-dimethylbutanamide, likely due to hydrolysis.1. Verify storage conditions: Ensure the solution is stored at the recommended pH and temperature. 2. Perform a stability check: Analyze the solution using a validated stability-indicating method (see Protocol 2) to quantify the parent compound and any degradation products. 3. Prepare fresh solutions: If degradation is confirmed, prepare fresh solutions for your experiments.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.1. Identify the peaks: Use LC-MS to determine the m/z of the unknown peaks and compare them to the expected degradation products (4-aminobutanoic acid and N,N-dimethylamine). 2. Perform a forced degradation study: Subject a sample of 4-Amino-N,N-dimethylbutanamide to stress conditions (see Protocol 1) to intentionally generate degradation products and confirm their retention times.
Inconsistent experimental results. Variability in the concentration of the active compound due to instability.1. Standardize solution preparation: Implement a strict protocol for preparing and storing solutions of 4-Amino-N,N-dimethylbutanamide. 2. Use a stability-indicating method for quality control: Regularly check the purity of your stock solutions before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Objective: To intentionally degrade 4-Amino-N,N-dimethylbutanamide under various stress conditions to identify its degradation products and pathways.

Materials:

  • 4-Amino-N,N-dimethylbutanamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-N,N-dimethylbutanamide in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Mix equal volumes of the stock solution and 1 M HCl.

      • Incubate both solutions at 60°C for 24 hours.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Mix equal volumes of the stock solution and 1 M NaOH.

      • Incubate both solutions at 60°C for 8 hours.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours.

    • Thermal Degradation:

      • Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation:

      • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable analytical method (see Protocol 2).

Protocol 2: Stability-Indicating LC-MS Method

Objective: To develop a stability-indicating LC-MS method for the quantification of 4-Amino-N,N-dimethylbutanamide and its primary degradation products.

Instrumentation:

  • Liquid Chromatograph with a Mass Spectrometer (LC-MS)

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z 4-Amino-N,N-dimethylbutanamide: [M+H]⁺ = 131.11 4-aminobutanoic acid: [M+H]⁺ = 104.07 N,N-dimethylamine: [M+H]⁺ = 46.06

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[3][4][5][6][7]

Visualizations

Degradation_Pathway Parent 4-Amino-N,N-dimethylbutanamide Deg1 4-aminobutanoic acid Parent->Deg1 Hydrolysis (Acid or Base Catalyzed) Deg2 N,N-dimethylamine Parent->Deg2 Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted hydrolytic degradation pathway of 4-Amino-N,N-dimethylbutanamide.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of 4-Amino-N,N-dimethylbutanamide Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo LCMS Stability-Indicating LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Interpretation (Identify Degradants, Assess Stability) LCMS->Data

Caption: Workflow for assessing the stability of 4-Amino-N,N-dimethylbutanamide.

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 1206-1214.
  • Aldersley, M. F., Kirby, A. J., Lancaster, P. W., McDonald, R. S., & Smith, C. R. (1974). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Journal of the Chemical Society, Perkin Transactions 2, (13), 1487-1495.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-623.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22.
  • Sonawane, S., & Chandramore, K. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Patel, R., & Patel, M. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 9(3), 1-10.
  • Singh, S., & Junwal, M. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2013, 615782.

Sources

removing unreacted starting materials from 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity.

Introduction

4-Amino-N,N-dimethylbutanamide is a valuable building block in pharmaceutical synthesis. Its successful purification is critical for the quality and efficacy of downstream products. This guide addresses common challenges encountered during the removal of unreacted starting materials, focusing on practical, field-tested solutions. The advice herein is grounded in established chemical principles to ensure both efficiency and reproducibility in your purification workflows.

Common Synthetic Routes and Key Impurities

The purification strategy for 4-Amino-N,N-dimethylbutanamide is intrinsically linked to its synthetic route. Two common pathways for its synthesis are:

  • Amide coupling of a protected 4-aminobutyric acid with dimethylamine. This route often employs coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Nucleophilic substitution of a 4-halobutanamide with an amine.

Consequently, the primary unreacted starting materials that require removal are:

  • Protected or unprotected 4-aminobutyric acid

  • Dimethylamine (or its salt)

  • Coupling reagents and their byproducts (e.g., EDC urea)

  • 4-halobutanamide precursors

This guide will focus on strategies to effectively separate 4-Amino-N,N-dimethylbutanamide from these specific impurities.

Troubleshooting Guide & FAQs

Issue 1: Residual Dimethylamine

Q1: My final product is contaminated with a significant amount of dimethylamine. How can I effectively remove it?

A1: Dimethylamine is a volatile and basic impurity. Its removal can be achieved through several methods, depending on the scale of your reaction and the available equipment.

  • Acidic Wash (Liquid-Liquid Extraction): This is the most common and effective method.[1] The basic nature of dimethylamine allows for its selective protonation and transfer into an aqueous layer.

    Experimental Protocol: Acidic Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

    • Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing.

    • Allow the layers to separate. The protonated dimethylamine hydrochloride will be in the aqueous (bottom) layer.

    • Drain the aqueous layer.

    • Repeat the wash with the dilute acid solution 1-2 more times to ensure complete removal.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Azeotropic Removal with a Rotary Evaporator: For small amounts of residual dimethylamine, co-evaporation with a suitable solvent can be effective. Toluene is a good choice for this purpose.

  • Vacuum Distillation: If your product is thermally stable, vacuum distillation can be a highly effective method for removing volatile impurities like dimethylamine.

Logical Workflow for Dimethylamine Removal

G start Crude Product (with Dimethylamine) extraction Dissolve in Organic Solvent Perform Acidic Wash (e.g., 1M HCl) start->extraction check_purity Analyze Organic Layer Purity (e.g., TLC, GC/MS) extraction->check_purity aqueous_waste Aqueous Layer (contains Dimethylamine Salt) extraction->aqueous_waste Separate distillation Consider Vacuum Distillation (if thermally stable) check_purity->distillation Purity Not Acceptable final_product Pure 4-Amino-N,N-dimethylbutanamide check_purity->final_product Purity Acceptable distillation->final_product

Caption: Decision workflow for dimethylamine removal.

Issue 2: Residual 4-Aminobutyric Acid or its Derivatives

Q2: I'm observing unreacted 4-aminobutyric acid in my product. What is the best way to remove this acidic impurity?

A2: 4-Aminobutyric acid is an amino acid and possesses both acidic (carboxylic acid) and basic (amine) functional groups. Its removal requires a different approach compared to the basic dimethylamine.

  • Basic Wash (Liquid-Liquid Extraction): A basic wash will deprotonate the carboxylic acid group of 4-aminobutyric acid, forming a water-soluble carboxylate salt.

    Experimental Protocol: Basic Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate).

    • Shake the funnel vigorously.

    • Allow the layers to separate. The deprotonated 4-aminobutyric acid will be in the aqueous layer.

    • Drain the aqueous layer.

    • Repeat the wash with the dilute base solution.

    • Wash the organic layer with water and then brine to remove any residual base.

    • Dry the organic layer, filter, and concentrate.

  • Column Chromatography: If extraction methods are insufficient, silica gel column chromatography is a reliable method for separating the more polar 4-aminobutyric acid from the desired product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) will effectively separate the components.

Data Summary for Purification Methods

ImpurityPhysicochemical PropertyRecommended Primary Purification MethodAlternative/Secondary Method
DimethylamineBasic, VolatileAcidic Wash (Liquid-Liquid Extraction)Vacuum Distillation
4-Aminobutyric AcidAmphoteric, PolarBasic Wash (Liquid-Liquid Extraction)Column Chromatography
EDC Urea ByproductPolar, Water-solubleAqueous WashColumn Chromatography
4-HalobutanamideNeutral, Less PolarColumn ChromatographyCrystallization
Issue 3: Removal of Coupling Reagents and Byproducts

Q3: My reaction used EDC and HOBt. How do I get rid of the resulting urea byproduct and any unreacted coupling agents?

A3: The byproducts of carbodiimide coupling reagents, such as the urea formed from EDC, are typically polar and can often be removed with an aqueous workup.[2]

  • Aqueous Wash: The urea byproduct from EDC is water-soluble and can be removed by washing the organic reaction mixture with water or dilute acid. The same acidic wash used to remove dimethylamine will also help in removing the EDC-urea.

  • Filtration: In some cases, if a less soluble carbodiimide like dicyclohexylcarbodiimide (DCC) is used, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents and can be removed by filtration.

  • Column Chromatography: For complete removal of all traces of coupling agents and their byproducts, column chromatography is the most thorough method.

Purification Strategy for Amide Coupling Reactions

G crude Crude Reaction Mixture (Product, Unreacted SMs, Coupling Byproducts) acid_wash Acidic Wash (e.g., 1M HCl) Removes Dimethylamine & EDC Urea crude->acid_wash base_wash Basic Wash (e.g., 1M NaOH) Removes 4-Aminobutyric Acid acid_wash->base_wash chromatography Column Chromatography (if necessary) base_wash->chromatography Check Purity pure_product Pure 4-Amino-N,N-dimethylbutanamide base_wash->pure_product Purity sufficient chromatography->pure_product

Caption: General purification workflow after amide coupling.

References

  • ResearchGate. How to separate amides from free amine. Available at: [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • PubChem. 4-Amino-N,N-dimethylbutanamide. Available at: [Link]

  • An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Indian Journal of Chemistry, Section B.
  • Aapptec. Coupling Reagents. Available at: [Link]

Sources

Technical Support Center: Purification of Polar Amino Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my polar amino amides eluting in the solvent front during Reverse-Phase (RP) HPLC?

A1: This is a classic and frequent challenge. Polar amino amides have a high affinity for the polar mobile phase (like water/acetonitrile mixtures) and weak interaction with the non-polar, hydrophobic stationary phase (e.g., C18).[1][2][3] This results in poor retention, causing them to travel with the mobile phase and elute very early, often unresolved from the solvent front.[4]

  • Causality: The primary retention mechanism in RP-HPLC is hydrophobic interaction. Highly polar molecules, especially those that are small and potentially charged, do not partition well onto the hydrophobic stationary phase.[2]

  • Solutions:

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent into the mobile phase.[2][5][6] For basic amino groups, an alkyl sulfonic acid (e.g., 1-octanesulfonic acid) can be used. For acidic moieties, a quaternary amine (e.g., tetrabutylammonium hydrogen sulfate) is effective.[2][5] The reagent forms a neutral, more hydrophobic ion-pair with your charged analyte, significantly increasing its retention on the RP column.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[4][8][9] In this mode, polar analytes are well-retained, and elution is typically achieved by increasing the aqueous content of the mobile phase.[10]

    • Use a Polar-Embedded or Phenyl-Hexyl Column: These RP columns have modified stationary phases that offer alternative selectivity and can provide better retention for polar compounds compared to standard C18 columns.[1]

Q2: I'm observing significant peak tailing with my amino amide compound. What's causing this and how can I fix it?

A2: Peak tailing for polar, basic compounds is commonly caused by secondary interactions with the stationary phase.[9] The primary culprits are the acidic silanol groups present on the surface of silica-based columns. These free silanols can interact strongly with basic amine functionalities on your molecule, leading to a portion of the analyte being retained longer, which smears out the peak.[1]

  • Causality: The strong ionic interaction between protonated basic analytes and deprotonated acidic silanols creates a secondary, undesirable retention mechanism that leads to poor peak symmetry.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-4 using formic acid or TFA) protonates the basic analyte and simultaneously suppresses the ionization of the acidic silanol groups, minimizing the unwanted interaction.[1]

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them and thereby improving peak shape.[1]

    • Employ a Highly End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies most of the free silanols. Using a column with advanced end-capping will inherently have fewer active sites and lead to better peak shapes for basic compounds.[1][9]

Q3: My sample contains a high concentration of inorganic salts (e.g., NaCl) from a previous step. How can I remove them before HPLC analysis?

A3: High salt content is detrimental to chromatographic analysis, causing issues like column blockage, ion suppression in mass spectrometry, and interference with the separation itself.[11][12] The best approach is to remove the salts before injection.

  • Causality: Salts can precipitate in high organic solvent concentrations, which are common in both RP and HILIC methods, leading to high backpressure and column damage.[13] They can also interfere with analyte retention.[12]

  • Solutions:

    • Solid-Phase Extraction (SPE): This is a highly effective method.[11][14][15][16] For a polar amino amide, you can use a reversed-phase SPE cartridge (e.g., C18). The polar salts will pass through the cartridge while your compound is retained. After washing, you can elute your purified compound with a stronger, organic-rich solvent.[14]

    • Size Exclusion Chromatography (SEC): Also known as desalting, this technique separates molecules based on size.[17] Your larger amino amide will elute before the smaller salt ions. This is a common technique in biochemistry for protein and peptide purification.[17]

    • Recrystallization: If your compound is solid and has different solubility properties than the salt, recrystallization from a suitable organic solvent like ethanol or acetonitrile can be a simple and effective purification method.[18][19]

Troubleshooting Guide: Step-by-Step Solutions

This section provides structured workflows for tackling common experimental roadblocks.

Issue 1: Compound is Unstable or Decomposes on Silica Gel during Flash Chromatography

Many amino amides are sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery.[19][20]

G cluster_B cluster_C cluster_D A Start: Compound Degradation Observed on Silica TLC/Column B Option 1: Deactivate the Silica Gel A->B C Option 2: Use Alternative Stationary Phase A->C D Option 3: Use Reversed-Phase Flash A->D B1 Prepare eluent with 1-2% Triethylamine (TEA) B->B1 C1 Select a less acidic phase: - Neutral/Basic Alumina - Diol or Amine-functionalized silica C->C1 D1 If compound has sufficient hydrophobicity, switch to C18 flash D->D1 B2 Flush packed column with 2-3 column volumes of TEA mix B1->B2 B3 Equilibrate with initial eluent (without TEA) B2->B3 B4 Load sample and run chromatography B3->B4 C2 Develop a new solvent system using TLC C1->C2 C3 Run column on new phase C2->C3 D2 Develop method with Water/Acetonitrile or Water/Methanol D1->D2

Sources

Technical Support Center: Preventing Byproduct Formation in N,N-Dimethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N,N-dimethylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of N,N-dimethylated amines. N,N-dimethylation is a critical transformation in medicinal chemistry and materials science, often used to enhance the pharmacological or physical properties of molecules. However, achieving high yields of the desired product without contamination from mono-methylated or quaternary ammonium salt byproducts can be a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your N,N-dimethylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N,N-dimethylation reactions?

The two most prevalent byproducts are the mono-methylated amine (secondary amine) and the over-methylated quaternary ammonium salt. The formation of these byproducts is highly dependent on the chosen synthetic method, stoichiometry of reagents, and reaction conditions.

Q2: I'm using methyl iodide. Why am I getting a significant amount of quaternary ammonium salt?

Methyl iodide is a highly reactive and potent methylating agent.[1] Its high reactivity often leads to over-methylation, where the desired N,N-dimethylated tertiary amine acts as a nucleophile and reacts with another molecule of methyl iodide to form the quaternary ammonium salt.[2] This is especially problematic if an excess of methyl iodide is used or if the reaction is allowed to proceed for too long.

Q3: Is the Eschweiler-Clarke reaction a good choice to avoid quaternary ammonium salt formation?

Yes, the Eschweiler-Clarke reaction is an excellent method for avoiding the formation of quaternary ammonium salts.[3] The reaction mechanism, which involves reductive amination using formaldehyde and formic acid, inherently stops at the tertiary amine stage.[3][4] It is impossible for the tertiary amine product to form another iminium ion, which is a necessary intermediate for methylation in this reaction.[3]

Q4: How does stoichiometry affect the outcome of my N,N-dimethylation?

Stoichiometry is critical. When starting from a primary amine, you theoretically need two equivalents of the methyl source. However, in practice, a slight excess is often used to drive the reaction to completion. For reductive amination methods like the Eschweiler-Clarke reaction, using an excess of both formaldehyde and formic acid is common to ensure complete dimethylation.[3] Conversely, when using highly reactive alkylating agents like methyl iodide, precise control of stoichiometry (using close to two equivalents) is crucial to minimize the formation of quaternary ammonium salts.[5]

Q5: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

Absolutely. Due to the high toxicity of traditional methylating agents, there is a growing interest in more sustainable alternatives.[6][7][8] Dimethyl carbonate (DMC) is a much safer and environmentally friendly option that can be used for N-methylation.[9] Additionally, catalytic methods using methanol or even carbon dioxide and hydrogen as C1 sources are being developed, offering a greener approach to N,N-dimethylation.[10][11][12]

Troubleshooting Guides

Issue 1: High Levels of Mono-methylated Byproduct

Symptom: Your reaction yields a mixture of the desired N,N-dimethylated product and a significant amount of the mono-methylated secondary amine.

Potential Causes:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent was too low to fully convert the primary amine or the intermediate secondary amine to the tertiary amine.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have had enough energy or time to proceed to completion. The second methylation step is often slower than the first due to increased steric hindrance.

  • Poor Reactivity of the Methylating Agent: The chosen methylating agent may not be potent enough to efficiently methylate the more sterically hindered and less nucleophilic secondary amine intermediate.

Recommended Solutions:

  • Adjust Stoichiometry:

    • Scientific Rationale: To drive the reaction equilibrium towards the N,N-dimethylated product, ensure a sufficient excess of the methylating agent is present.

    • Protocol: For reductive amination with formaldehyde, increase the equivalents of both formaldehyde and formic acid (e.g., from 2.2 equivalents to 3-4 equivalents of each). For alkylating agents, a more modest increase (e.g., from 2.0 to 2.5 equivalents) is a good starting point to avoid over-methylation.

  • Optimize Reaction Conditions:

    • Scientific Rationale: Increasing the temperature provides the necessary activation energy for the second methylation step. Extending the reaction time allows for the complete conversion of the mono-methylated intermediate.

    • Protocol: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If the reaction stalls with a significant amount of mono-methylated product remaining, consider increasing the temperature in 10-20°C increments.[13] If an increase in temperature is not feasible, simply extending the reaction time may be sufficient.

  • Re-evaluate Your Methylating Agent:

    • Scientific Rationale: If the above solutions are ineffective, the chosen methylating agent may be too mild.

    • Protocol: Consider switching to a more reactive methylating agent. For example, if you are using dimethyl carbonate with limited success, a switch to methyl triflate (a very potent methylating agent) could be considered for difficult substrates, though cost and handling precautions are more significant.[1]

Issue 2: Formation of Quaternary Ammonium Salts

Symptom: A significant portion of your product is the over-methylated quaternary ammonium salt, which may precipitate from the reaction mixture.

Potential Causes:

  • Highly Reactive Methylating Agent: Agents like methyl iodide and dimethyl sulfate are very strong electrophiles and can easily methylate the desired tertiary amine product.[1][2]

  • Excess Methylating Agent: Using a large excess of a potent methylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt.

  • Prolonged Reaction Time: Even with correct stoichiometry, leaving the reaction for an extended period can lead to the slow formation of the quaternary salt.

Recommended Solutions:

  • Switch to a Reductive Amination Method:

    • Scientific Rationale: The Eschweiler-Clarke reaction is the classic and most reliable method to prevent quaternization. Its mechanism makes the formation of a quaternary ammonium salt impossible.[3]

    • Protocol: If your substrate is compatible, switch to the Eschweiler-Clarke conditions (formaldehyde and formic acid). This is often the most straightforward solution to this problem.

  • Careful Control of Stoichiometry and Reaction Time:

    • Scientific Rationale: By limiting the amount of the methylating agent, you can starve the reaction of the necessary reagent for the third methylation step.

    • Protocol: Use no more than 2.0-2.1 equivalents of your alkylating agent. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material and mono-methylated intermediate are consumed.

  • Use a Milder or More Selective Methylating Agent:

    • Scientific Rationale: Less reactive methylating agents can provide better control and selectivity for the desired tertiary amine.

    • Protocol: Consider replacing methyl iodide with dimethyl carbonate (DMC), which is known for higher mono-N-methyl selectivity with certain substrates and is less prone to over-methylation.[5] Phenyl trimethylammonium iodide has also been reported as a solid, easy-to-handle methylating agent with good selectivity.[14][15]

Data & Protocols

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaTypical ByproductsKey AdvantagesKey Disadvantages
Eschweiler-Clarke HCHO / HCOOHNone (typically)Avoids quaternization, high yields.[3]Requires heating, not suitable for acid-sensitive substrates.[16]
Methyl Iodide CH₃IQuaternary ammonium saltsHighly reactive, good for a wide range of nucleophiles.[1]Toxic, volatile, prone to over-methylation.[1][17]
Dimethyl Sulfate (CH₃)₂SO₄Quaternary ammonium saltsLower cost than MeI, higher boiling point.[1]Highly toxic, suspected carcinogen.[1][17]
Dimethyl Carbonate (CH₃O)₂COCan be highly selective"Green" reagent, low toxicity, biodegradable.[9][18]Less reactive, may require higher temperatures or catalysts.[6]
General Protocol for Eschweiler-Clarke N,N-Dimethylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask containing the primary or secondary amine (1.0 eq), add formic acid (3.0-5.0 eq) and an aqueous solution of formaldehyde (37 wt%, 3.0-5.0 eq).

  • Heat the reaction mixture to 80-100 °C for 2-18 hours. Monitor the reaction by TLC or LC-MS. The evolution of CO₂ gas indicates the reaction is proceeding.[4][16]

  • After completion, cool the mixture to room temperature and carefully basify with an aqueous solution of NaOH or K₂CO₃ to a pH > 10.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Visualizations

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 First Methylation cluster_step2 Second Methylation PrimaryAmine R-NH₂ IminiumIon1 [R-N⁺H=CH₂] PrimaryAmine->IminiumIon1 + HCHO - H₂O SecondaryAmine R-NHCH₃ Formaldehyde1 HCHO IminiumIon1->SecondaryAmine + HCOOH - CO₂ FormicAcid1 HCOOH IminiumIon2 [R-N⁺(CH₃)=CH₂] SecondaryAmine->IminiumIon2 + HCHO - H₂O TertiaryAmine R-N(CH₃)₂ Formaldehyde2 HCHO IminiumIon2->TertiaryAmine + HCOOH - CO₂ FormicAcid2 HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow for N,N-Dimethylation

Troubleshooting_Workflow node_rect node_rect Start Reaction Issue? ByproductType Identify Main Byproduct Start->ByproductType MonoMethyl Mono-methylated Amine ByproductType->MonoMethyl Incomplete Conversion QuatSalt Quaternary Ammonium Salt ByproductType->QuatSalt Over-methylation Solution_Mono1 Increase Equivalents of Methylating Agent MonoMethyl->Solution_Mono1 Solution_Mono2 Increase Temperature or Reaction Time MonoMethyl->Solution_Mono2 Solution_Quat1 Switch to Eschweiler-Clarke QuatSalt->Solution_Quat1 Solution_Quat2 Reduce Equivalents of Methylating Agent QuatSalt->Solution_Quat2

Caption: Decision tree for troubleshooting byproduct formation.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Conventional procedures for O-methylation and -demethylation. a Toxic... - ResearchGate. Available at: [Link]

  • Methyl Iodide vs. Alternatives: A Synthesis Perspective.
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

  • Eschweiler-Clarke reaction. Available at: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. Available at: [Link]

  • a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing). Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega - ACS Publications. Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. Available at: [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. Available at: [Link]

  • A comparison of several modern alkylating agents - Arkivoc. Available at: [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Green Chemistry - RSC Publishing. Available at: [Link]

  • Quaternary Ammonium Salts Used as Solid Methylating Agents - ChemistryViews. Available at: [Link]

  • Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-N,N-dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this versatile chemical intermediate.

Introduction: A Strategic Approach to Synthesis

4-Amino-N,N-dimethylbutanamide is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges when scaling up, particularly concerning reaction efficiency, byproduct formation, and purification of the final polar product. This guide will focus on a common and logical synthetic route, providing detailed protocols and addressing potential issues at each stage.

Our proposed synthetic pathway begins with the readily available 4-chlorobutyryl chloride, which undergoes amidation with dimethylamine, followed by a nucleophilic substitution with ammonia to introduce the primary amine.

Visualizing the Workflow: Synthetic Pathway

Synthetic_Pathway 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride Intermediate 4-Chloro-N,N-dimethylbutanamide 4-Chlorobutyryl_chloride->Intermediate Amidation Dimethylamine Dimethylamine Dimethylamine->Intermediate Ammonia Ammonia Final_Product 4-Amino-N,N-dimethylbutanamide Ammonia->Final_Product Intermediate->Final_Product Amination

Caption: Proposed synthetic route for 4-Amino-N,N-dimethylbutanamide.

Step 1: Synthesis of 4-Chloro-N,N-dimethylbutanamide (Amidation)

This initial step involves the reaction of an acid chloride with a secondary amine. While generally a high-yielding reaction, several factors can influence its success on a larger scale.

Experimental Protocol: Amidation
  • To a stirred solution of dimethylamine (2.2 equivalents) in an appropriate solvent (e.g., dichloromethane, DCM) at 0°C, slowly add 4-chlorobutyryl chloride (1.0 equivalent).

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting and FAQs: Amidation Step

Q1: My reaction yield is low. What are the common causes?

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the stoichiometry of dimethylamine.

  • Loss During Workup: The product may have some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.

  • Reagent Quality: Verify the purity of 4-chlorobutyryl chloride. It can hydrolyze over time if not stored properly.

Q2: I'm observing significant side product formation. What could be the issue?

  • Dimerization/Polymerization: If the reaction temperature is too high, side reactions can occur. Maintain a low temperature during the addition of the acid chloride.

  • Reaction with Solvent: Ensure the solvent is anhydrous and inert. Protic solvents will react with the acid chloride.

Q3: How do I choose the right solvent for this reaction?

  • Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are suitable. DCM is often preferred for its ability to dissolve the starting materials and the ease of removal.

Step 2: Synthesis of 4-Amino-N,N-dimethylbutanamide (Amination)

This step involves a nucleophilic substitution of the chloride with ammonia. This can be a challenging step due to the potential for over-alkylation and the difficulty in separating the final product from the reaction mixture.

Experimental Protocol: Amination
  • Dissolve the crude 4-Chloro-N,N-dimethylbutanamide (1.0 equivalent) in a suitable solvent, such as ethanol or a mixture of THF and water.

  • Add a large excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Heat the reaction mixture in a sealed vessel to 50-70°C. The optimal temperature and time should be determined by monitoring the reaction.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess ammonia and solvent.

  • The resulting residue will contain the product and ammonium salts.

Troubleshooting and FAQs: Amination Step

Q1: The reaction is very slow or incomplete. How can I improve the conversion?

  • Increase Temperature and Pressure: This reaction often requires elevated temperatures and, consequently, a sealed reaction vessel to prevent the escape of ammonia.

  • Solvent Choice: A polar protic solvent like ethanol can help to solvate the reactants and accelerate the reaction.

  • Concentration of Ammonia: Using a more concentrated solution of ammonia can increase the reaction rate.

Q2: I am seeing byproducts in my final mixture. What are they and how can I avoid them?

  • Over-alkylation: The primary amine product can act as a nucleophile and react with the starting material to form a secondary amine byproduct. Using a large excess of ammonia is crucial to minimize this side reaction.[1]

  • Elimination: Under strongly basic conditions and at higher temperatures, elimination to form an alkene can be a competing side reaction. Careful temperature control is important.

Q3: How do I effectively purify the final product?

The final product, 4-Amino-N,N-dimethylbutanamide, is a polar and water-soluble compound, which makes purification challenging.

  • Acid-Base Extraction: One effective method is to dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl).[2] The protonated amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted with an organic solvent.[2]

  • Column Chromatography: Standard silica gel chromatography can be difficult due to the polar nature of the amine.[1][3] Using a modified stationary phase, such as amine-functionalized silica, can improve separation.[1] Alternatively, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the mobile phase can help to reduce tailing on standard silica gel.[3]

  • Crystallization/Salt Formation: In some cases, the product can be purified by forming a salt (e.g., hydrochloride or tartrate) and crystallizing it from a suitable solvent system.

Data Summary Table

ParameterStep 1: AmidationStep 2: Amination
Key Reagents 4-Chlorobutyryl chloride, Dimethylamine4-Chloro-N,N-dimethylbutanamide, Aqueous Ammonia
Typical Solvent Dichloromethane (DCM)Ethanol / Water
Temperature 0°C to Room Temperature50 - 70°C (Sealed Vessel)
Key Challenge Exothermic reaction, potential for side reactionsSlow reaction rate, potential for over-alkylation, difficult purification
Monitoring TLC, LC-MSTLC, LC-MS

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_amidation Step 1: Amidation Issues cluster_amination Step 2: Amination & Purification Issues Low_Yield_A Low Yield Incomplete_Rxn_A Incomplete Reaction? Low_Yield_A->Incomplete_Rxn_A Workup_Loss_A Loss during Workup? Low_Yield_A->Workup_Loss_A Extend_Time_A Extend Reaction Time Incomplete_Rxn_A->Extend_Time_A Yes Back_Extract_A Back-extract Aqueous Layers Workup_Loss_A->Back_Extract_A Yes Slow_Rxn_B Slow/Incomplete Reaction Increase_Temp_B Increase Temp/Pressure Slow_Rxn_B->Increase_Temp_B Use_Excess_NH3_B Use Large Excess of Ammonia Slow_Rxn_B->Use_Excess_NH3_B Purification_Issue_B Purification Difficulty Acid_Base_Extraction_B Acid-Base Extraction Purification_Issue_B->Acid_Base_Extraction_B Amine_Silica_B Amine-functionalized Silica Purification_Issue_B->Amine_Silica_B

Caption: Troubleshooting decision tree for the synthesis of 4-Amino-N,N-dimethylbutanamide.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • National Center for Biotechnology Information. Trichloroacetic acid fueled practical amine purifications. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

Sources

Validation & Comparative

comparing 4-Amino-N,N-dimethylbutanamide to other GABA uptake inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to GABA Uptake Inhibitors for Researchers

This guide provides a comprehensive comparison of γ-aminobutyric acid (GABA) uptake inhibitors, offering a framework for researchers and drug development professionals to evaluate novel compounds like 4-Amino-N,N-dimethylbutanamide against established pharmacological tools. We will delve into the mechanisms of action, subtype selectivity, and the critical experimental methodologies required for robust characterization.

The Central Role of GABAergic Neurotransmission and Reuptake

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The action of synaptically released GABA is primarily terminated by its rapid re-uptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] This process is mediated by a family of Na+/Cl--dependent plasma membrane proteins known as GABA transporters (GATs).[1][3]

Inhibiting these transporters—a class of drugs known as GABA reuptake inhibitors (GRIs)—prevents GABA reabsorption, leading to elevated extracellular GABA concentrations.[1][4] This, in turn, enhances GABAergic neurotransmission, producing a net inhibitory effect on the CNS. This mechanism is a clinically validated strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5]

GABASynapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte presynaptic GABA Vesicles synaptic_cleft GABA presynaptic->synaptic_cleft Release receptors GABA Receptors (GABAA, GABAB) astro_gat GAT-3 / BGT-1 synaptic_cleft->receptors Binding synaptic_cleft->astro_gat Reuptake neuron_gat GAT-1 synaptic_cleft->neuron_gat Reuptake inhibitor GAT Inhibitors (e.g., Tiagabine) inhibitor->astro_gat Block inhibitor->neuron_gat Block

Caption: Mechanism of GABA Reuptake Inhibition at the Synapse.

The GABA Transporter (GAT) Subtypes: Distinct Targets for Drug Design

Four distinct GAT subtypes have been identified, each with unique tissue distribution and pharmacological profiles. This diversity allows for the development of subtype-selective inhibitors to achieve more targeted therapeutic effects.

  • GAT1 (SLC6A1): This is the predominant GABA transporter in the brain, primarily located on presynaptic neurons.[6] Its primary role is to regulate GABA levels at the synapse. GAT1 is the main target of the anticonvulsant drug Tiagabine.[5][6][7]

  • GAT2 (SLC6A13): While present in the brain, GAT2 is also expressed significantly in peripheral tissues, including the liver and kidneys.[8][9] It is considered a high-selectivity, low-affinity transporter.[8][9]

  • GAT3 (SLC6A11): This subtype is found almost exclusively in the brain, with its highest expression in astrocytes surrounding the synapse.[10] Its location suggests a role in modulating extrasynaptic or "tonic" GABA levels. GAT3 is being explored as a potential target for epilepsy and stroke.[10]

  • Betaine/GABA Transporter 1 (BGT1, SLC6A12): As its name implies, BGT1 transports both betaine and GABA. It is primarily located on glial cells and has emerged as a novel therapeutic target for epilepsy.[11][12][13]

Comparative Analysis of Reference GAT Inhibitors

To properly evaluate a novel compound such as 4-Amino-N,N-dimethylbutanamide, its performance must be benchmarked against well-characterized inhibitors. The key performance metric is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting GAT function. Selectivity is determined by comparing IC50 values across the different GAT subtypes.

While extensive public data on 4-Amino-N,N-dimethylbutanamide is not available, the following table summarizes the potency and selectivity of several key reference compounds. A researcher would need to generate this data for their compound of interest using the protocols outlined in the next section.

CompoundPrimary Target(s)hGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT1 IC50 (µM)Key Characteristics
Tiagabine GAT10.067 (synaptosomes)[14]>1000[6]>1000[6]>1000[6]Clinically approved anticonvulsant; highly selective for GAT1.[1][6]
CI-966 GAT10.26[15][16]>50>50>50Potent, brain-penetrant GAT1 inhibitor.[16][17][18] Discontinued due to severe psychiatric side effects.[1][15]
NNC-711 GAT10.04[19]---Potent and selective GAT1 inhibitor used as a research tool.[2][20]
(S)-SNAP-5114 GAT3388[19]21[19]5[19]140[19]Reference GAT3 inhibitor, but with limited selectivity and poor in vivo stability.[10][19]
Deramciclane MixedKi = 13.7 (non-competitive)[3]---Anxiolytic with a complex profile, including 5-HT2 receptor antagonism and GABA uptake inhibition.[3][21]

Experimental Protocol: Determining GAT Inhibitor Potency and Selectivity

The cornerstone of characterizing a novel GAT inhibitor is the in vitro radiolabeled GABA uptake assay. This experiment provides the quantitative data (IC50 values) needed for direct comparison and selectivity profiling.

Objective: To determine the IC50 of a test compound (e.g., 4-Amino-N,N-dimethylbutanamide) at each of the four human GAT subtypes.
Principle:

This assay utilizes mammalian cell lines (e.g., HEK293) that have been stably transfected to express a single GAT subtype. The ability of these cells to take up radiolabeled GABA ([³H]GABA) from the medium is measured. The potency of an inhibitor is determined by its ability to reduce the accumulation of intracellular radioactivity in a concentration-dependent manner.[22][23]

AssayWorkflow start Start: Culture GAT-expressing HEK293 cells plate Plate cells in 96-well scintillant-coated plates start->plate prepare Prepare serial dilutions of test compound plate->prepare preincubate Aspirate media & pre-incubate cells with test compound prepare->preincubate initiate Initiate uptake by adding [³H]GABA mixture preincubate->initiate incubate Incubate for a defined period (e.g., 20 min) initiate->incubate stop Stop uptake by washing cells with ice-cold buffer incubate->stop lyse Lyse cells to release intracellular contents stop->lyse count Quantify radioactivity using a microplate scintillation counter lyse->count analyze Analyze data: Plot % inhibition vs. compound concentration count->analyze end Determine IC50 value via non-linear regression analyze->end

Caption: Workflow for In Vitro [³H]GABA Uptake Assay.

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Maintain four separate cultures of HEK293 cells, each stably expressing one of the following: human GAT1, GAT2, GAT3, or BGT1.

    • Seed the cells into 96-well microplates (scintillant-embedded or standard plates for later transfer) at a density that will yield 70-95% confluence on the day of the assay.[24] Incubate for 24-48 hours.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a HEPES-buffered saline solution (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.4).[23]

    • Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in Assay Buffer to cover a wide concentration range (e.g., 10 mM to 0.1 nM).

    • [³H]GABA Mixture: Prepare a solution in Assay Buffer containing a fixed concentration of "cold" (unlabeled) GABA and a tracer amount of [³H]GABA (e.g., 25 µM cold GABA and 60 nM [³H]GABA).[23]

  • Uptake Assay Procedure:

    • On the day of the assay, gently aspirate the growth medium from the cell plates.

    • Wash the cells twice with Assay Buffer.[23]

    • Add the diluted test compound solutions to the appropriate wells. Include "vehicle only" wells for 100% activity control and wells with a known saturating inhibitor (like Tiagabine for GAT1) for 0% activity (non-specific uptake) control.[25]

    • Pre-incubate the cells with the test compound for 10-30 minutes at room temperature or 37°C.[23][24]

    • Initiate the uptake reaction by adding the [³H]GABA mixture to all wells.

    • Incubate for a predetermined linear uptake time (e.g., 20-30 minutes) with gentle agitation.[23][26]

    • Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer to remove extracellular [³H]GABA.[23][24]

  • Quantification and Data Analysis:

    • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[23][25]

    • If using standard plates, transfer the lysate to scintillation vials or plates containing a scintillation cocktail. If using scintillant-coated plates, read directly.[22]

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Subtract the non-specific uptake CPM from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Use a suitable software package (e.g., GraphPad Prism) to plot percent inhibition versus log[concentration] and fit the data to a non-linear regression model to determine the IC50 value.

Conclusion and Future Directions

The evaluation of novel GABA uptake inhibitors requires a systematic approach grounded in established pharmacological principles. While a compound like 4-Amino-N,N-dimethylbutanamide may be of interest, its potential can only be understood through rigorous experimental characterization. By employing standardized in vitro assays to determine potency and subtype selectivity, researchers can effectively compare their compounds to reference agents like Tiagabine and SNAP-5114. This comparative data is essential for establishing a compound's mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately predicting its potential therapeutic utility and side-effect profile. Future research will likely focus on developing inhibitors with improved selectivity for GAT2, GAT3, and BGT1 to explore the full therapeutic potential of modulating specific arms of the GABAergic system.

References

  • CI-966 - Wikipedia. (n.d.).
  • Dalby, N. O. (2000). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. PubMed.
  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Vestergaard, H. T., Clausen, R. P., Schousboe, A., & White, H. S. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. PubMed.
  • Deramciclane - Wikipedia. (n.d.).
  • CI-966 | GABA Uptake Inhibitor. (n.d.). MedchemExpress.com.
  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Vestergaard, H. T., Clausen, R. P., Schousboe, A., & White, H. S. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ACS Chemical Neuroscience - ACS Publications.
  • Ebert, U., Krähling, H., & Löscher, W. (1990). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. PubMed.
  • Gat1 Inhibitors. (n.d.). SCBT - Santa Cruz Biotechnology.
  • Ebert, U., Krähling, H., & Löscher, W. (1990). Systemic CI-966, a new γ-aminobutyric acid uptake blocker, enhances γ-aminobutyric acid action in CA1 pyramidal layer in situ. Canadian Science Publishing.
  • GABA reuptake inhibitor - Wikipedia. (n.d.).
  • GABA Transporter (GAT) (inhibitors, antagonists, agonists). (n.d.). ProbeChem.com.
  • Kardos, J., Kovács, I., Farkas, T., Fodor, L., Maksay, G., Simonyi, M., & Gacsályi, I. (1999). Inhibition of [3H]D-aspartate release by deramciclane. PubMed.
  • Vogensen, S. B., Jørgensen, L., Madsen, K. K., Vestergaard, H. T., Clausen, R. P., Schousboe, A., & White, H. S. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed.
  • What are BGT1 inhibitors and how do they work? (2024, June 25). Patsnap Synapse.
  • List of Gamma-aminobutyric acid reuptake inhibitors. (n.d.). Drugs.com.
  • Stary, E., Siwek, A., Zagórska, A., Gryboś, A., Kubica, K., & Starowicz, G. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central.
  • Keros, S., & Kanner, B. I. (2009). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. PubMed Central.
  • Tiagabine - Wikipedia. (n.d.).
  • A homogeneous assay to assess GABA transporter activity. (n.d.). PubMed.
  • Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. (n.d.). MDPI.
  • What are GAT1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • What is the mechanism of Tiagabine Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Schlessinger, A., Wittwer, M. B., Dahlin, A., Khuri, N., Bonomi, M., Fan, H., Giacomini, K. M., & Sali, A. (2012). High selectivity of the γ-aminobutyric acid transporter 2 (GAT-2, SLC6A13) revealed by structure-based approach. PubMed.
  • Ye, L., Terry, D. S., O'Malley, M. A., & Quick, M. (2022). Structural basis of GABA reuptake inhibition. PubMed Central.
  • Gaspary, K. V., Wimmer, I., & Singer, E. A. (1998). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PubMed Central.
  • Establishing a linearly responding [³H]GABA uptake assay in an... (n.d.). ResearchGate.
  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.
  • High Selectivity of the -Aminobutyric Acid Transporter 2 (GAT-2, SLC6A13) Revealed by Structure-based Approach. (n.d.). ResearchGate.

Sources

A Comparative Analysis of GABA Uptake Inhibitors: The Established Efficacy of Tiagabine Versus the Emerging Potential of 4-Aminobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategies for a range of neurological disorders. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft via GABA transporters (GATs). Consequently, inhibitors of these transporters have emerged as a critical class of drugs, with tiagabine being a prominent clinically approved example. This guide provides a detailed comparison of tiagabine with the emerging class of 4-aminobutanamide derivatives as GABA uptake inhibitors, offering insights for researchers and drug development professionals. While extensive data exists for tiagabine, information on the specific compound 4-Amino-N,N-dimethylbutanamide is limited in the current body of scientific literature. Therefore, this guide will draw comparisons with data available for the broader class of 4-aminobutanamide derivatives.

The GABAergic Synapse: A Target for Therapeutic Intervention

The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. GABA transporters, primarily GAT1, GAT2, GAT3, and BGT1, are responsible for clearing GABA from the synapse, thereby controlling the duration and magnitude of the inhibitory postsynaptic potential. Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing GABAergic tone and offering a therapeutic avenue for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Figure 1: Simplified diagram of a GABAergic synapse illustrating the mechanism of GABA uptake inhibition.

Tiagabine: The Benchmark GAT-1 Inhibitor

Tiagabine, marketed under the brand name Gabitril, is an anticonvulsant medication used in the adjunctive treatment of partial seizures.[1] Its mechanism of action is well-established as a selective inhibitor of the GABA transporter 1 (GAT-1).[2]

Molecular Profile and Mechanism of Action:

Chemically, tiagabine is a derivative of nipecotic acid, a known GABA uptake inhibitor. The addition of a lipophilic side chain allows it to effectively cross the blood-brain barrier. Tiagabine exhibits high affinity and selectivity for GAT-1, which is the predominant GABA transporter in the brain and is responsible for the majority of neuronal GABA uptake.[2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3]

Pharmacological Data:

ParameterValueSource
Target GABA Transporter 1 (GAT-1)[2]
IC50 (in vitro) 50-100 nM (for [3H]GABA uptake)[4]
Selectivity High for GAT-1 over GAT-2, GAT-3, and BGT-1[2]
Clinical Use Anticonvulsant (adjunctive for partial seizures)[1]

4-Aminobutanamide Derivatives: A Novel Class of GABA Uptake Inhibitors

Molecular Profile and Structure-Activity Relationship (SAR):

Research into 4-aminobutanamide derivatives has revealed that strategic substitutions on the butanamide backbone can yield compounds with significant inhibitory activity against GABA transporters. Studies have shown that the nature of the substituents on the amide nitrogen and at the 2-position of the butanamide chain plays a crucial role in determining both potency and selectivity for the different GAT subtypes (mGAT1-4).[5][6]

Pharmacological Data for Representative 4-Aminobutanamide Derivatives:

A study by European Journal of Medicinal Chemistry synthesized and evaluated six series of 2-substituted 4-aminobutanamide derivatives for their ability to inhibit GABA transport proteins mGAT1-4. The pIC50 values for these compounds were found to be in the range of 4.23-5.23.[5] For context, a pIC50 of 5.0 corresponds to an IC50 of 10 µM. This indicates that while these compounds exhibit inhibitory activity, their potency is generally lower than that of tiagabine.

Another study in the same journal on 2-substituted 4-hydroxybutanamides, a related class, reported pIC50 values in the range of 3.92-5.06, with some compounds showing slight subtype selectivity.[6]

Compound ClasspIC50 Range (mGAT1-4)Source
2-substituted 4-aminobutanamides4.23 - 5.23[5]
2-substituted 4-hydroxybutanamides3.92 - 5.06[6]

It is important to note that without direct experimental data for 4-Amino-N,N-dimethylbutanamide, its specific activity and selectivity remain unknown. However, the existing research on related analogs suggests that the 4-aminobutanamide scaffold is a viable starting point for the development of novel GABA uptake inhibitors.

Experimental Design: A Head-to-Head In Vitro GABA Uptake Assay

To directly compare the efficacy of a novel compound like 4-Amino-N,N-dimethylbutanamide against a standard such as tiagabine, a robust in vitro GABA uptake assay is essential. A commonly employed method is the radiolabeled [3H]GABA uptake assay using either primary neuronal cultures or cell lines stably expressing the GABA transporter of interest (e.g., HEK-293 cells expressing GAT-1).

[3H]GABA Uptake Assay Protocol:

  • Cell Culture: Plate HEK-293 cells stably expressing human GAT-1 in a 96-well microplate and culture until they reach a suitable confluence.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.

  • Compound Preparation: Prepare serial dilutions of tiagabine and the test compound (4-Amino-N,N-dimethylbutanamide) in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with varying concentrations of the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [3H]GABA (e.g., 10 nM) to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor like tiagabine) from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

GABA_Uptake_Assay_Workflow Start Start Cell_Culture Plate GAT-1 expressing cells Start->Cell_Culture Compound_Prep Prepare serial dilutions of inhibitors Cell_Culture->Compound_Prep Pre_incubation Pre-incubate cells with inhibitors Compound_Prep->Pre_incubation Initiate_Uptake Add [3H]GABA Pre_incubation->Initiate_Uptake Terminate_Uptake Wash with ice-cold buffer Initiate_Uptake->Terminate_Uptake Lysis_Counting Lyse cells and perform scintillation counting Terminate_Uptake->Lysis_Counting Data_Analysis Calculate IC50 values Lysis_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a [3H]GABA uptake assay.

Comparative Summary and Future Directions

FeatureTiagabine4-Aminobutanamide Derivatives
Mechanism of Action Selective GAT-1 inhibitorGAT inhibitors (subtype selectivity varies)
Potency (IC50) Potent (nM range)Generally less potent (µM range for published analogs)
Clinical Status Approved anticonvulsantPreclinical research stage
Data Availability ExtensiveLimited, focused on a class of compounds

Tiagabine stands as a well-validated and potent selective GAT-1 inhibitor with proven clinical efficacy in the treatment of epilepsy. Its high affinity and selectivity for GAT-1 make it a valuable tool for studying the role of this transporter in both physiological and pathological conditions.

The class of 4-aminobutanamide derivatives represents an area of active research with the potential to yield novel GABA uptake inhibitors. While the currently published analogs generally exhibit lower potency than tiagabine, the exploration of this chemical scaffold could lead to the discovery of compounds with improved pharmacological profiles, such as enhanced subtype selectivity or different pharmacokinetic properties.

For researchers and drug development professionals, the key takeaway is the importance of comprehensive in vitro and in vivo characterization of any new chemical entity. While the 4-aminobutanamide backbone shows promise, extensive structure-activity relationship studies are required to optimize potency and selectivity. A direct comparison of 4-Amino-N,N-dimethylbutanamide with tiagabine in standardized GABA uptake assays would be the definitive next step to ascertain its potential as a modulator of GABAergic neurotransmission. The lack of such data in the public domain underscores the need for further investigation into this specific compound.

References

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). ResearchGate. [Link]

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). PubMed. [Link]

  • Structure-activity relationships of selective GABA uptake inhibitors. (2006). PubMed. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ACS Publications. [Link]

  • Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors. (2011). PubMed. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. (2025). ResearchGate. [Link]

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. (2008). PubMed. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ResearchGate. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). PubMed. [Link]

  • A homogeneous assay to assess GABA transporter activity. (2005). PubMed. [Link]

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2006). PubMed. [Link]

  • A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. (2005). PubMed. [Link]

  • Structural basis of GABA reuptake inhibition. (2022). PubMed Central. [Link]

  • Anticonvulsant activity of some 4-aminobenzanilides. (1985). PubMed. [Link]

  • N,N-dimethyl-4-(pent-4-en-2-ylamino)butanamide. (2024). PubChem. [Link]

  • List of Anticonvulsants (AEDs). (2023). Drugs.com. [Link]

  • Anticonvulsant. (2024). Wikipedia. [Link]

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. (2006). PubMed. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. (1998). PubMed. [Link]

  • Anticonvulsant activity of some 4-aminophenylacetamides. (1987). PubMed. [Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. (2000). PubMed. [Link]

  • Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. (2023). PubMed Central. [Link]

  • 4-Aminobutanamide. (2024). PubChem. [Link]

  • 4-AMINOBUTANAMIDE. (2024). gsrs.ncats.nih.gov. [Link]

  • Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. (2010). PubMed. [Link]

  • Neuronal Glutamate Uptake Contributes to GABA Synthesis and Inhibitory Synaptic Strength. (2003). PubMed Central. [Link]

Sources

Comparative Efficacy Analysis in Neuronal Models: Gabapentin vs. a Novel GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of neuronal research and drug development, particularly in the pursuit of novel analgesics and anticonvulsants, rigorous preclinical evaluation is paramount. This guide provides a comparative framework for assessing the efficacy of a novel compound, 4-Amino-N,N-dimethylbutanamide, against the established therapeutic agent, gabapentin. While published data on 4-Amino-N,N-dimethylbutanamide is not widely available, this document outlines the essential neuronal models and experimental protocols necessary for a comprehensive head-to-head comparison. The methodologies described herein are designed to elucidate the mechanisms of action and therapeutic potential of emerging drug candidates.

Mechanistic Overview: Targeting Neuronal Hyperexcitability

A foundational understanding of the molecular targets is critical in designing and interpreting efficacy studies. Gabapentin, while structurally related to the neurotransmitter GABA, does not act on GABA receptors. Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is crucial as it is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.

The putative mechanism of 4-Amino-N,N-dimethylbutanamide, as a GABA analogue, would need to be determined. Initial studies would focus on its binding affinity for GABA receptors (GABA-A and GABA-B), its potential interaction with VGCCs, and any effects on GABA transporters (GATs) or the GABA-degrading enzyme GABA transaminase (GABA-T).

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca2+ Ca2+ Vesicle Synaptic Vesicle (Glutamate) Ca2+->Vesicle Triggers Release VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) VGCC->Ca2+ Influx Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Gabapentin Gabapentin Gabapentin->VGCC Binds & Inhibits Trafficking 4-Amino-N,N-dimethylbutanamide Novel Compound Signal Excitatory Signal Receptor->Signal cluster_workflow Electrophysiology Workflow Start Primary Neuronal Culture (DRG or Cortical) Patch Obtain Whole-Cell Patch-Clamp Recording Start->Patch Branch Mode? Patch->Branch Voltage Voltage-Clamp: Measure Ca2+ Currents Branch->Voltage Voltage Current Current-Clamp: Measure Action Potentials Branch->Current Current Apply_V Apply Gabapentin or Novel Compound Voltage->Apply_V Apply_C Apply Gabapentin or Novel Compound Current->Apply_C Analyze_V Analyze Change in Peak Current Amplitude Apply_V->Analyze_V Analyze_C Analyze Change in Firing Frequency & Threshold Apply_C->Analyze_C

Figure 2: Workflow for assessing compound effects on neuronal excitability using patch-clamp electrophysiology.

In Vivo Efficacy Assessment: From Animal Behavior to Therapeutic Window

In vivo models are indispensable for evaluating the therapeutic efficacy and potential side effects of a compound in a whole-organism context.

Models of Neuropathic Pain

Models that mimic chronic nerve injury are standard for testing analgesics. The Chung model (Spinal Nerve Ligation) is a widely used example.

Experimental Protocol: Spinal Nerve Ligation (Chung Model) and Behavioral Testing

  • Surgical Procedure: In anesthetized rodents, ligate the L5 spinal nerve. This induces mechanical allodynia (pain from a non-painful stimulus) in the ipsilateral hind paw.

  • Drug Administration: After a recovery period and confirmation of allodynia, administer gabapentin or 4-Amino-N,N-dimethylbutanamide via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Assessment (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.

  • Data Analysis: Plot the time course of the anti-allodynic effect for each compound and calculate the dose required to produce a 50% maximal effect (ED50).

CompoundED50 (mg/kg, i.p.) in Chung ModelPeak Effect (Time, hours)
Gabapentin30-1001-2
4-Amino-N,N-dimethylbutanamideTo be determinedTo be determined

Table 2: Comparative analgesic efficacy in a model of neuropathic pain.

Models of Seizure

The maximal electroshock (MES) test is a common model for screening anticonvulsant drugs.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Drug Administration: Administer varying doses of gabapentin or 4-Amino-N,N-dimethylbutanamide to groups of rodents.

  • Induction of Seizure: At the predicted time of peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the ED50 for anticonvulsant activity.

CompoundED50 (mg/kg, i.p.) in MES Test
Gabapentin10-30
4-Amino-N,N-dimethylbutanamideTo be determined

Table 3: Comparative anticonvulsant efficacy in the MES test.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of a novel compound, 4-Amino-N,N-dimethylbutanamide, with the established drug gabapentin. A thorough investigation encompassing in vitro binding and electrophysiological studies, followed by in vivo behavioral assessments in relevant disease models, is essential. The data generated from these experiments will provide a comprehensive profile of the novel compound's potency, efficacy, and potential therapeutic utility. Should 4-Amino-N,N-dimethylbutanamide demonstrate a promising profile, further studies on its pharmacokinetic properties, off-target effects, and long-term safety will be warranted.

References

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. [Link]

  • Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Implications of gabapentin in neuropathic pain. Fundamental & clinical pharmacology, 27(6), 673–680. [Link]

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel compounds targeting the central nervous system is a continuous endeavor. Within this landscape, analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, represent a class of molecules with significant therapeutic potential.[1] This guide provides an in-depth framework for validating the biological activity of a lesser-known GABA analog, 4-Amino-N,N-dimethylbutanamide. Our approach is grounded in a comparative analysis against two well-characterized therapeutic agents: Baclofen and Pregabalin. Through this lens, we will detail the experimental methodologies required to elucidate the mechanism of action and functional consequences of this novel compound.

Introduction to GABAergic Modulation

The inhibitory effects of GABA are primarily mediated through two receptor subtypes: GABA-A and GABA-B. GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory signals.[2][3] The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs), which are responsible for its reuptake into neurons and glial cells.[2][4] Consequently, novel molecules can exert GABAergic effects through direct receptor agonism/antagonism, allosteric modulation, or inhibition of GABA reuptake.

Given the structural similarity of 4-Amino-N,N-dimethylbutanamide to GABA, it is plausible that its biological activity, if any, lies within the modulation of the GABAergic system. To rigorously test this hypothesis, a direct comparison with established drugs that have distinct mechanisms of action is invaluable.

Comparative Framework: Establishing Benchmarks for Activity

A robust validation strategy hinges on comparing the subject compound to well-understood alternatives. For this purpose, we have selected Baclofen and Pregabalin, both GABA analogs with distinct and well-elucidated mechanisms of action.

  • Baclofen : A potent and selective agonist of the GABA-B receptor.[5][6] Its therapeutic effects as a muscle relaxant and anti-spastic agent are primarily attributed to its ability to activate these receptors, leading to downstream signaling cascades that reduce neuronal excitability.[5][7]

  • Pregabalin : Despite being a GABA analog, Pregabalin does not bind to GABA receptors.[8][9] Instead, it exerts its analgesic, anticonvulsant, and anxiolytic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[8][9][10] This interaction reduces the release of excitatory neurotransmitters.[8][10]

By comparing the experimental profile of 4-Amino-N,N-dimethylbutanamide to these two drugs, we can begin to triangulate its potential mechanism of action.

Elucidating Mechanisms of Action: Signaling Pathways

A foundational step in characterizing a novel compound is to understand its interaction with cellular signaling pathways. Below are simplified representations of the signaling cascades for GABA-A and GABA-B receptors, the primary putative targets for a GABA analog.

GABA-A Receptor Signaling

Activation of the ionotropic GABA-A receptor by an agonist leads to the influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[11][12]

GABAA_Signaling GABA GABA or Agonist GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to Cl_influx Cl- Influx GABAA_R->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in

Figure 1: Simplified GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling

As a GPCR, the GABA-B receptor's activation initiates a cascade involving G-proteins, which in turn modulate ion channels and adenylyl cyclase.[3][13]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Causes Ca_influx_inhib Inhibition of Ca2+ Influx Ca_channel->Ca_influx_inhib GABA GABA or Agonist (e.g., Baclofen) GABA->GABAB_R Binds to ATP ATP ATP->AC Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to NT_release_inhib Reduced Neurotransmitter Release Ca_influx_inhib->NT_release_inhib

Figure 2: Key GABA-B Receptor Signaling Pathways.

Experimental Validation: Protocols and Data Interpretation

To ascertain the biological activity of 4-Amino-N,N-dimethylbutanamide, a tiered approach of in vitro assays is recommended.

Tier 1: Receptor and Transporter Binding Assays

The initial step is to determine if the compound physically interacts with the primary putative targets. Radioligand binding assays are the gold standard for this purpose.[14]

Experimental Protocol: Radioligand Binding Assay

  • Tissue/Cell Preparation : Prepare cell membranes from HEK293 cells stably expressing the human GABA-A or GABA-B receptor subunits, or from rat brain tissue known to be rich in these receptors (e.g., cerebellum).[15]

  • Incubation : In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]muscimol for GABA-A, [³H]baclofen or [³H]CGP54626 for GABA-B) and varying concentrations of the test compound (4-Amino-N,N-dimethylbutanamide), Baclofen (for GABA-B), or a known GABA-A agonist/antagonist.[15][16]

  • Separation : After incubation, rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.

  • Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an affinity constant (Ki).

Data Interpretation:

CompoundTargetExpected OutcomeInterpretation
4-Amino-N,N-dimethylbutanamide GABA-A/B ReceptorsLow IC50/Ki valueIndicates direct binding to the receptor.
GABA-A/B ReceptorsHigh or no measurable IC50/KiSuggests no direct interaction with the receptor binding site.
Baclofen GABA-B ReceptorLow IC50/Ki valuePositive control, validates assay performance.
Pregabalin GABA-A/B ReceptorsHigh or no measurable IC50/KiNegative control, as it does not bind to these receptors.[8]

A similar assay can be configured to assess binding to GABA transporters (GATs) using cell lines expressing specific GAT subtypes and a suitable radiolabeled substrate like [³H]GABA.[17]

Tier 2: Functional Assays

If binding is established, the next critical step is to determine the functional consequence of this interaction—is the compound an agonist, antagonist, or allosteric modulator?

For GABA-B Receptors (GPCRs):

  • [³⁵S]GTPγS Binding Assay : This assay measures the activation of G-proteins upon receptor agonism.[18] An agonist will increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

  • cAMP Assay : Since GABA-B receptors are coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][13] This can be measured using various commercially available kits.

Experimental Protocol: cAMP Assay

  • Cell Culture : Use CHO-K1 or HEK293 cells stably expressing the human GABA-B receptor.

  • Stimulation : Pre-treat cells with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.

  • Treatment : Add varying concentrations of the test compound, Baclofen (positive control), or Pregabalin (negative control).

  • Lysis and Detection : Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis : Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

For GABA-A Receptors (Ion Channels):

  • Electrophysiology : Patch-clamp electrophysiology on cells expressing GABA-A receptors provides a direct measure of ion channel function. An agonist will induce a chloride current. This is the most direct functional readout but is low-throughput.

  • Fluorescent Imaging Plate Reader (FLIPR) Assay : This is a higher-throughput method that uses voltage-sensitive dyes to measure changes in membrane potential upon channel opening.

For GABA Transporters:

  • [³H]GABA Uptake Assay : This functional assay directly measures the inhibition of GABA transport into cells.

Experimental Protocol: [³H]GABA Uptake Assay

  • Cell Culture : Plate HEK293 cells stably expressing a specific GAT subtype (e.g., GAT1) in a 96-well plate.

  • Pre-incubation : Pre-incubate the cells with varying concentrations of the test compound or a known GAT inhibitor (e.g., Tiagabine).

  • Uptake Initiation : Add a solution containing a low concentration of [³H]GABA to initiate uptake.

  • Termination and Lysis : After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.

  • Quantification : Measure the amount of [³H]GABA taken up by the cells using liquid scintillation counting.

  • Data Analysis : Determine the IC50 value for the inhibition of GABA uptake.

Comparative Data Summary:

The following table outlines the expected outcomes for our test and control compounds across a suite of functional assays.

Assay4-Amino-N,N-dimethylbutanamideBaclofenPregabalin
GABA-B [³⁵S]GTPγS Binding ↑ (Agonist) or ↔ (Inactive/Antagonist)↑ (Agonist)↔ (Inactive)
GABA-B cAMP Assay ↓ (Agonist) or ↔ (Inactive/Antagonist)↓ (Agonist)↔ (Inactive)
GABA-A Electrophysiology Inward Cl- current (Agonist) or ↔↔ (Inactive)↔ (Inactive)
GAT [³H]GABA Uptake ↓ (Inhibitor) or ↔ (Inactive)↔ (Inactive)↔ (Inactive)

Synthesis of Findings and Path Forward

By systematically applying this tiered approach, a clear pharmacological profile for 4-Amino-N,N-dimethylbutanamide can be established.

  • If it demonstrates binding and functional activity at GABA-B receptors, similar to Baclofen, it warrants further investigation as a potential GABA-B agonist.

  • If it inhibits GABA uptake, its profile would align more with GAT inhibitors like Tiagabine.

  • If, like Pregabalin, it is inactive in these primary GABAergic assays, alternative mechanisms, such as interaction with voltage-gated calcium channel subunits, should be explored.

  • It is also possible that the compound is biologically inactive in these specific assays, which is a critical finding in itself.

This comparative guide provides a logical and experimentally robust framework for the initial validation of 4-Amino-N,N-dimethylbutanamide's biological activity. The causality behind each experimental choice is to progressively narrow down the potential mechanism of action, from broad binding to specific functional consequences. This self-validating system, with integrated positive and negative controls, ensures the trustworthiness and scientific integrity of the findings, paving the way for more advanced preclinical development.

References

  • GeneGlobe. GABA Receptor Signaling. [Link]

  • ResearchGate. Schematic representation of the signaling pathway mediated by GABA B... [Link]

  • Neurology. GABA B receptors: Structure, functions, and clinical implications. [Link]

  • PMC. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • Wikipedia. GABA receptor. [Link]

  • StudySmarter. GABA Signaling: Pathway & Brain Role. [Link]

  • PubMed. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. [Link]

  • Reactome Pathway Database. Activation of GABAB receptors. [Link]

  • PMC. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. [Link]

  • PubMed. A homogeneous assay to assess GABA transporter activity. [Link]

  • ACS Publications. MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. [Link]

  • Reactome Pathway Database. GABA B receptor activation. [Link]

  • PMC. Characterization of GABA Receptors. [Link]

  • Dr.Oracle. What is the mechanism of action of Baclofen (GABA receptor agonist)? [Link]

  • Wikipedia. Pregabalin. [Link]

  • Wikipedia. Baclofen. [Link]

  • University of California, San Diego. Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. [Link]

  • MDPI. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. [Link]

  • PubMed. GABA(B)-agonistic activity of certain baclofen homologues. [Link]

  • ResearchGate. Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. [Link]

  • PMC. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. [Link]

  • Massive Bio. Pregabalin. [Link]

  • PMC. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. [Link]

  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • ACS Omega. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. [Link]

  • Dr.Oracle. What is the effect of pregabalin (Lyrica) on brain gamma-aminobutyric acid (GABA) levels? [Link]

  • ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an... [Link]

  • ResearchGate. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • PMC. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. [Link]

  • PMC. Structural basis of GABA reuptake inhibition. [Link]

  • Sophion. Ligand gated ion channels: GABAA receptor pharmacology on QPatch. [Link]

  • PubMed. The GABA transporter and its inhibitors. [Link]

Sources

A Guide to Assessing Transporter Cross-Reactivity: A Case Study of 4-Amino-N,N-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug development, understanding the full pharmacokinetic profile of a new chemical entity (NCE) is paramount. A critical component of this profile is the interaction of the NCE with transmembrane transporters. These proteins, belonging mainly to the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies, are gatekeepers that control the passage of substances into and out of cells, profoundly influencing drug absorption, distribution, metabolism, and excretion (ADME).[1][2] Undiscovered interactions can lead to significant safety risks, including adverse drug-drug interactions (DDIs) or unexpected toxicity.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines recommending in vitro evaluation of interactions with key transporters.[4][5][6][7][8]

This guide provides a comprehensive framework for assessing the cross-reactivity of an NCE with a panel of clinically relevant transporters. We will use the molecule 4-Amino-N,N-dimethylbutanamide (CAS#: 87639-91-6) as a case study.[9][10][11] While specific experimental data for this compound is not extensively published, its structure provides an excellent template for outlining a hypothesis-driven, systematic approach to transporter interaction profiling.

Part 1: Structural Analysis and Hypothesis Generation

The first step in assessing cross-reactivity is to analyze the physicochemical properties of the test molecule to predict likely transporter interactions.

Molecular Structure of 4-Amino-N,N-dimethylbutanamide:

  • Formula: C₆H₁₄N₂O[9][10][11]

  • Molecular Weight: 130.19 g/mol [12]

  • Key Features:

    • A primary amine (-NH₂) group.

    • A tertiary amide (-C(=O)N(CH₃)₂) group.

    • A flexible four-carbon alkyl chain.

At physiological pH (~7.4), the primary amine group will be protonated, conferring a net positive charge on the molecule. This makes 4-Amino-N,N-dimethylbutanamide a small organic cation. This single characteristic is a strong indicator for potential interaction with transporters that handle endogenous and exogenous organic cations.

Hypothesized Interacting Transporter Families:

  • Organic Cation Transporters (OCTs/SLC22A): OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3) are polyspecific transporters that mediate the uptake of a wide array of cationic drugs from the blood into tissues like the liver (OCT1) and kidney (OCT2).[13][14][15][16] The small size and positive charge of our test molecule make it a prime candidate for OCT interaction.[17]

  • Multidrug and Toxin Extrusion Proteins (MATEs/SLC47A): MATE1 (SLC47A1) and MATE2-K (SLC47A2) are efflux transporters, often working in concert with OCTs to eliminate cations from cells into urine or bile.[18][19][20] They share significant substrate overlap with OCTs.[18][21] Therefore, if the molecule is an OCT substrate, it is crucial to test for MATE interaction.

  • GABA Transporters (GATs/SLC6A): The butanamide backbone of the molecule bears a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. The GABA transporters (GAT1, GAT2, GAT3) are responsible for clearing GABA from the synapse.[22][23][24] While the N,N-dimethyl substitution on the amide differs from GABA's carboxyl group, the potential for competitive inhibition or substrate activity warrants investigation, especially if the drug is intended to be CNS-active.

This initial analysis allows us to prioritize a panel of transporters for screening, focusing our resources efficiently.

G1 cluster_0 Structural Analysis cluster_1 Hypothesis Generation Molecule 4-Amino-N,N-dimethylbutanamide Properties Small Molecule Positive Charge (Cationic) GABA Structural Analogy Molecule->Properties OCTs Organic Cation Transporters (OCT1, OCT2) Properties->OCTs Cationic nature MATEs Multidrug and Toxin Extrusion (MATE1, MATE2-K) Properties->MATEs Cationic nature GATs GABA Transporters (GAT1, GAT3) Properties->GATs Structural similarity

Caption: Hypothesis-driven selection of transporters based on molecular structure.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A systematic, tiered approach ensures a thorough investigation while conserving resources. The workflow progresses from broad screening to detailed kinetic characterization.

Tier 1: Inhibition Screening The initial step is to determine if the test compound can inhibit the activity of a panel of key transporters. This is a rapid and cost-effective way to identify potential interactions. The compound is tested at one or two high concentrations against cells expressing individual transporters, using a known, fluorescent or radiolabeled probe substrate. A significant reduction in probe substrate uptake indicates inhibition.

Tier 2: IC₅₀ Determination & Substrate Assessment For any transporter where significant inhibition was observed in Tier 1, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Concurrently, a direct uptake assay is performed to determine if the compound is a substrate of the transporter. This is crucial; a compound can be an inhibitor without being transported itself. This assay measures the accumulation of the unlabeled test compound inside the cells over time, typically quantified by LC-MS/MS.

Tier 3: Kinetic Characterization If the compound is identified as a substrate, its transport kinetics are characterized by determining the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ). If it is an inhibitor, the inhibition constant (Kᵢ) is determined. These values are essential for predicting the clinical relevance of the interaction.

G2 T1 Tier 1: Inhibition Screening (Single high concentration vs. transporter panel) Decision1 Significant Inhibition? T1->Decision1 T2_IC50 Tier 2: IC50 Determination (Concentration-response curve) Decision2 Is it a Substrate? T2_IC50->Decision2 T2_Substrate Tier 2: Substrate Assessment (Direct uptake assay) T2_Substrate->Decision2 T3_Kinetics Tier 3: Kinetic Characterization (Determine Km, Vmax, or Ki) End_Substrate Characterized Substrate (Assess PK Impact) T3_Kinetics->End_Substrate Decision1->T2_IC50 Yes End_No No Interaction (Low Risk) Decision1->End_No No Decision2->T3_Kinetics Yes End_Inhibitor Characterized Inhibitor (Assess DDI Risk) Decision2->End_Inhibitor No (Inhibitor only)

Caption: Tiered experimental workflow for transporter interaction studies.

Part 3: Detailed Experimental Protocols

Scientific integrity requires robust, self-validating protocols. The following are example methodologies for key assays. These cell-based assays are the industry standard for regulatory submissions.[25][26]

Protocol 3.1: Cell-Based Inhibition Assay (Example: OCT2)

This protocol describes how to test if 4-Amino-N,N-dimethylbutanamide inhibits the uptake of a known probe substrate by the Organic Cation Transporter 2 (OCT2).

Materials:

  • HEK293 cells stably overexpressing human OCT2 (HEK-OCT2).

  • Mock-transfected HEK293 cells (parental control).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Probe Substrate: [³H]-Metformin or ASP⁺ (a fluorescent substrate).

  • Positive Control Inhibitor: Cimetidine.[27]

  • Test Compound: 4-Amino-N,N-dimethylbutanamide.

  • 96-well cell culture plates.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed HEK-OCT2 and mock-transfected cells into a 96-well plate at an appropriate density and culture for 24-48 hours to form a confluent monolayer.

  • Preparation: Prepare solutions of the test compound, positive control (e.g., 1 mM Cimetidine), and vehicle control in Assay Buffer.

  • Pre-incubation: Aspirate the culture medium from the wells. Wash the cells twice with warm Assay Buffer. Add the test compound, control, or vehicle solutions to the appropriate wells and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to interact with the transporter.

  • Initiate Uptake: Add the probe substrate (e.g., 10 µM [³H]-Metformin) to all wells, co-incubated with the test compound/control, and incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The timing must be within the initial linear range of uptake.

  • Terminate Uptake: Rapidly terminate the transport by aspirating the solutions and washing the cell monolayer three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1% SDS in PBS) and incubating for 30 minutes.

  • Quantification:

    • For [³H]-Metformin: Transfer the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.

    • For ASP⁺: Measure fluorescence directly in the plate using a fluorescence plate reader.

  • Data Analysis: Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in HEK-OCT2 cells. Determine the percent inhibition relative to the vehicle control.

Protocol 3.2: Direct Uptake Substrate Assay

This protocol determines if 4-Amino-N,N-dimethylbutanamide is itself a substrate of the transporter.

Materials:

  • Same cell lines and plates as in 3.1.

  • Test Compound: 4-Amino-N,N-dimethylbutanamide (unlabeled).

  • Positive Control Substrate: Metformin (unlabeled).

  • Analytical standard for 4-Amino-N,N-dimethylbutanamide.

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Seeding: Same as 3.1.

  • Uptake Experiment: Wash cells as in 3.1. Add solutions of 4-Amino-N,N-dimethylbutanamide at various concentrations (e.g., 0.1, 1, 10, 100 µM) to both HEK-OCT2 and mock cells. Incubate for a defined time in the linear uptake range (e.g., 5 minutes) at 37°C.

  • Termination and Lysis: Terminate and wash as in 3.1. Lyse the cells and collect the lysate.

  • Sample Preparation: Perform protein precipitation on the lysate (e.g., with acetonitrile containing an internal standard) to prepare the sample for analysis.

  • Quantification: Analyze the intracellular concentration of 4-Amino-N,N-dimethylbutanamide using a validated LC-MS/MS method.

  • Data Analysis: Calculate the transporter-specific uptake by subtracting the amount in mock cells from that in HEK-OCT2 cells. A specific uptake ratio of >2-fold compared to mock cells, which can be inhibited by a known inhibitor, is typically considered positive evidence of transport.

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison. The results from the tiered workflow should be summarized in tables.

Illustrative Data Tables

The following tables contain hypothetical but realistic data for our case study compound to illustrate how results would be presented.

Table 1: Tier 1/2 Inhibition Screening Results for 4-Amino-N,N-dimethylbutanamide

TransporterProbe SubstrateInhibition at 100 µM (%)IC₅₀ (µM)
OCT1 Metformin85%12.5
OCT2 Metformin92%8.7
MATE1 Metformin78%25.1
MATE2-K Metformin65%48.3
GAT1 GABA15%> 100
P-gp (ABCB1) Digoxin< 10%> 100
BCRP (ABCG2) Estrone-3-sulfate< 10%> 100

Interpretation: The data indicates potent inhibition of OCT1 and OCT2, and moderate inhibition of MATE1 and MATE2-K. The interaction with GAT1 and the major efflux transporters P-gp and BCRP is negligible. Based on these results, the compound would proceed to substrate and kinetic assessment for the OCT and MATE transporters.

Table 2: Tier 2/3 Substrate & Kinetic Characterization

TransporterSubstrate? (Uptake Ratio)Kinetic ParameterValue (µM)
OCT1 Yes (8.5-fold)Kₘ15.2
OCT2 Yes (12.2-fold)Kₘ10.1
MATE1 Yes (4.1-fold)Kₘ30.5
MATE2-K No (1.3-fold)Kᵢ45.0

Interpretation: The results show that 4-Amino-N,N-dimethylbutanamide is a good substrate for OCT1, OCT2, and MATE1. It is an inhibitor, but not a significant substrate, of MATE2-K. The Kₘ values are in the low micromolar range, suggesting a high-affinity interaction. These findings are critical for pharmacokinetic modeling, as OCT2/MATE1 cooperation is a major pathway for renal clearance of cationic drugs.[18][19] Inhibition of this pathway could lead to clinically significant DDIs.

Conclusion

This guide outlines a systematic, hypothesis-driven strategy for characterizing the transporter cross-reactivity of a novel compound, using 4-Amino-N,N-dimethylbutanamide as a structural case study. By progressing through a tiered workflow—from broad inhibition screening to detailed kinetic analysis—researchers can build a comprehensive interaction profile. This profile is essential for predicting a drug's ADME properties, identifying potential DDI liabilities, and satisfying regulatory requirements for safety assessment. The integration of structural analysis with robust in vitro cell-based assays provides a powerful, industry-standard framework for de-risking drug candidates in the development pipeline.

References

  • MATE1 - Transporters - Solvo Biotechnology. Solvo Biotechnology. Available from: [Link]

  • M12 Drug Interaction Studies August 2024. U.S. Food and Drug Administration. Available from: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. Available from: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available from: [Link]

  • 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. ChemWhat. Available from: [Link]

  • Transporter assays as useful in vitro tools in drug discovery and development. PubMed. Available from: [Link]

  • Structure, function, and plasticity of GABA transporters. PubMed Central. Available from: [Link]

  • Structural basis of drug recognition by human MATE1 transporter. PubMed Central. Available from: [Link]

  • Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2. PubMed. Available from: [Link]

  • Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2. ACS Publications. Available from: [Link]

  • Updates on FDA's DDI Guidance for Transporter-Mediated DDIs: Considerations and Perspectives. U.S. Food and Drug Administration. Available from: [Link]

  • Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2. Semantic Scholar. Available from: [Link]

  • 4-Amino-N,N-dimethylbutanamide - CAS:87639-91-6. 北京欣恒研科技有限公司. Available from: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Available from: [Link]

  • Drug Transporter Assays. BioIVT. Available from: [Link]

  • Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47) in the Human Kidney. National Institutes of Health. Available from: [Link]

  • (PDF) Structural basis of promiscuous substrate transport by Organic Cation Transporter 1. ResearchGate. Available from: [Link]

  • Internal Gate Mutants of the GABA Transporter GAT-1 are capable of Substrate Exchange. ResearchGate. Available from: [Link]

  • Structural basis of promiscuous substrate transport by Organic Cation Transporter 1. PubMed Central. Available from: [Link]

  • Transporter assays as useful in vitro tools in drug discovery and development | Request PDF. ResearchGate. Available from: [Link]

  • Atypical Substrates of the Organic Cation Transporter 1. MDPI. Available from: [Link]

  • Substrates and Inhibitors of the Organic Cation Transporter 3 and Comparison with OCT1 and OCT2. ACS Publications. Available from: [Link]

  • Drug-transporter interaction testing in drug discovery and development. World Journal of Gastroenterology. Available from: [Link]

  • In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Semantic Scholar. Available from: [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available from: [Link]

  • Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. National Institutes of Health. Available from: [Link]

  • GABA transporter - Wikipedia. Wikipedia. Available from: [Link]

  • Disruption of small molecule transporter systems by Transporter-Interfering Chemicals (TICs). PubMed Central. Available from: [Link]

  • In silico Prioritization of Transporter–Drug Relationships From Drug Sensitivity Screens. PubMed Central. Available from: [Link]

  • Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. PubMed Central. Available from: [Link]

  • Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation. MDPI. Available from: [Link]

  • 4-Amino-N,N-dimethylbutanamide | C6H14N2O. PubChem. Available from: [Link]

  • The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. MDPI. Available from: [Link]

Sources

Determining the Potency of Novel Compounds on GABA Transporters: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of GABAergic neurotransmission, the precise characterization of novel compounds targeting GABA transporters (GATs) is a critical step. This guide provides an in-depth comparison of established methodologies for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as 4-Amino-N,N-dimethylbutanamide, on the four major GAT subtypes: GAT1, GAT2, GAT3, and BGT-1 (murine GAT4). By understanding the principles and practicalities of these techniques, researchers can generate robust and reliable data to advance their drug discovery programs.

The Significance of GABA Transporters in Neuromodulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA is terminated by its reuptake from the synaptic cleft into neurons and glial cells by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][2] Dysregulation of GAT function has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain, making them attractive targets for therapeutic intervention.[2][3] Consequently, the development of potent and selective GAT inhibitors is a key area of research.

Introducing the Test Compound: 4-Amino-N,N-dimethylbutanamide

Compound Molecular Formula Molecular Weight CAS Number
4-Amino-N,N-dimethylbutanamideC6H14N2O130.19 g/mol 87639-91-6

Comparative Analysis of Methodologies for IC50 Determination

The two primary methods for determining the IC50 of a compound for GATs are radioligand uptake assays and electrophysiological recordings. Each approach offers distinct advantages and provides complementary information on the compound's mechanism of action.

Radioligand Uptake Assays

This is a widely used, robust method for directly measuring the inhibition of GABA transport. The principle involves incubating cells or brain tissue homogenates expressing the GAT subtype of interest with a radiolabeled GABA substrate (e.g., [3H]GABA) in the presence of varying concentrations of the test compound.[7][8] The amount of radioactivity accumulated by the cells is then measured, and the IC50 is calculated from the resulting concentration-response curve.

Advantages:

  • Direct Measurement: Directly quantifies the inhibition of substrate transport.

  • High Throughput: Can be adapted for high-throughput screening of large compound libraries.

  • Versatility: Can be used with various biological preparations, including cell lines and primary tissues.

Disadvantages:

  • Use of Radioactivity: Requires specialized facilities and handling procedures for radioactive materials.

  • Indirect Functional Readout: Does not provide real-time information on transporter kinetics or the electrophysiological consequences of inhibition.

Electrophysiological Recordings

Electrophysiological techniques, such as the two-microelectrode voltage clamp (TEVC) in Xenopus laevis oocytes, offer a real-time, functional readout of GAT activity.[9][10] GATs are electrogenic, meaning they co-transport ions (Na+ and Cl-) along with GABA, generating a measurable electrical current.[9] By applying GABA to an oocyte expressing a specific GAT subtype and measuring the resulting current in the presence of a test compound, one can determine the extent of inhibition.

Advantages:

  • Real-Time Kinetics: Provides detailed information on the mechanism of inhibition (e.g., competitive vs. non-competitive) and the voltage-dependency of the interaction.[9][10]

  • High-Resolution Data: Offers precise measurements of transporter function.[11]

  • No Radioactivity: Avoids the need for radioactive materials.

Disadvantages:

  • Lower Throughput: More labor-intensive and less amenable to high-throughput screening compared to uptake assays.[11]

  • Requires Specialized Equipment: Demands sophisticated electrophysiology setups and expertise.

Benchmarking Against Known GAT Inhibitors

To provide context for the evaluation of a novel compound, it is essential to compare its potency and selectivity with established GAT inhibitors. The table below summarizes the reported IC50 values for several well-characterized inhibitors across the different GAT subtypes.

Inhibitor GAT1 IC50 (µM) GAT2 IC50 (µM) GAT3 IC50 (µM) BGT-1/GAT4 IC50 (µM) Primary Selectivity Reference
Tiagabine0.07>100>100>100GAT1[2]
NNC-7110.041711700622GAT1[12]
SKF-89976A~0.45509447210GAT1[13]
(S)-SNAP-5114>100>100~3.1>100GAT3[14]
NO-711~0.47403503570GAT1[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the IC50 of a test compound like 4-Amino-N,N-dimethylbutanamide for GATs.

Protocol 1: [3H]GABA Uptake Assay in HEK293 Cells

This protocol describes a cell-based assay using Human Embryonic Kidney (HEK293) cells transiently expressing a specific human GAT subtype.

Materials:

  • HEK293 cells

  • Expression plasmids for hGAT1, hGAT2, hGAT3, or hBGT-1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • [3H]GABA (radiolabeled substrate)

  • Unlabeled GABA

  • Test compound (4-Amino-N,N-dimethylbutanamide)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Transfect cells with the desired GAT expression plasmid using a suitable transfection reagent.

    • Plate the transfected cells into 24- or 96-well plates and allow for protein expression (typically 24-48 hours).

  • Assay Preparation:

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of [3H]GABA mixed with unlabeled GABA to achieve the desired final GABA concentration.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the different concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.[7]

    • Initiate the uptake by adding the [3H]GABA/GABA solution to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to ensure initial velocity conditions.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (determined in the presence of a high concentration of a known GAT inhibitor like tiagabine) from all measurements.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the [3H]GABA Uptake Assay Workflow

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection Transfect HEK293 cells with GAT subtype Plating Plate cells and allow for expression Transfection->Plating Preincubation Pre-incubate cells with test compound Plating->Preincubation CompoundPrep Prepare serial dilutions of 4-Amino-N,N-dimethylbutanamide RadioligandPrep Prepare [3H]GABA solution Uptake Initiate uptake with [3H]GABA Preincubation->Uptake Termination Terminate uptake and lyse cells Uptake->Termination Counting Scintillation Counting Termination->Counting Analysis Calculate % inhibition and fit dose-response curve Counting->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for determining IC50 using a [3H]GABA uptake assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol outlines the expression of GATs in Xenopus oocytes and the subsequent electrophysiological recording of GABA-induced currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GAT subtype

  • Injection needles and micromanipulator

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compound (4-Amino-N,N-dimethylbutanamide)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with the cRNA encoding the GAT subtype of interest.

    • Incubate the oocytes for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte at a holding potential (e.g., -60 mV).

  • Current Measurement and Inhibition:

    • Establish a stable baseline current.

    • Apply a saturating concentration of GABA to elicit a maximal current (I_max).

    • Wash out the GABA and allow the current to return to baseline.

    • Perfuse the oocyte with a specific concentration of the test compound for a few minutes.

    • Co-apply GABA and the test compound and record the inhibited current.

    • Repeat this process for a range of test compound concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the maximal GABA-induced current.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Two-Electrode Voltage Clamp (TEVC) Workflow

TEVCWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis OocytePrep Harvest and prepare Xenopus oocytes Injection Inject oocytes with GAT cRNA OocytePrep->Injection Incubation Incubate for protein expression Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Clamping Impale and voltage clamp at -60 mV Placement->Clamping GABA_App Apply GABA to measure I_max Clamping->GABA_App Compound_App Apply test compound and GABA GABA_App->Compound_App Calculation Calculate % inhibition for each concentration Compound_App->Calculation Fitting Fit dose-response curve Calculation->Fitting IC50 Determine IC50 Fitting->IC50

Caption: Workflow for determining IC50 using two-electrode voltage clamp.

Conclusion

The determination of the IC50 of a novel compound such as 4-Amino-N,N-dimethylbutanamide for GATs is a foundational step in its pharmacological characterization. Both radioligand uptake assays and electrophysiological recordings provide reliable and complementary data. The choice of methodology will depend on the specific research question, available resources, and desired throughput. By following the detailed protocols and comparing the results with established inhibitors, researchers can confidently assess the potency and selectivity of their compounds, paving the way for the development of novel therapeutics for a variety of neurological disorders.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Aragen Bioscience. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • de Jong, J. C., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 17.
  • Karak, S., et al. (2014). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of Biological Chemistry, 289(10), 6989-6998.
  • Shah, N. H., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 549-556.
  • Szafarz, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4983.
  • Gu, J., et al. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(supplement 2), 1726.
  • Ye, Z., et al. (2024).
  • Gao, H., et al. (2018). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). ACS Chemical Neuroscience, 9(10), 2465-2475.
  • Karak, S., et al. (2014). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. The Journal of Biological Chemistry, 289(10), 6989-6998.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7.
  • Ye, Z., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. bioRxiv.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. Retrieved from [Link]

  • Wanner, K. T., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(6), 753-763.
  • ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition. Retrieved from [Link]

  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(12), 1435-1447.
  • Singh, S. K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110221.
  • Reddy, P. S., et al. (2003). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Organic Process Research & Development, 7(6), 887-889.

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation of 4-Amino-N,N-dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoisomeric composition of a compound is not a trivial detail; it is a critical determinant of pharmacological activity and toxicological profile. The 4-Amino-N,N-dimethylbutanamide backbone, a derivative of γ-aminobutyric acid (GABA), is a key structural motif in numerous neurologically active agents.[1][2] As the biological activity of such compounds is often enantiomer-specific, the development of robust and efficient methods for their enantiomeric separation is paramount for both analytical characterization and preparative purification.[1][2]

This guide provides an in-depth comparison of chromatographic techniques for the enantioselective analysis of 4-Amino-N,N-dimethylbutanamide derivatives. We will delve into the nuances of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase conditions and the strategic use of derivatization.

The Chromatographic Landscape: HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the two primary chromatographic techniques for the chiral separation of small molecules.[3][4] The choice between them often hinges on the specific properties of the analyte, desired throughput, and environmental considerations.

High-Performance Liquid Chromatography (HPLC) remains the workhorse of many analytical laboratories for its versatility and wide range of available chiral stationary phases. For polar compounds like amino amides, both normal-phase and reversed-phase chiral HPLC can be employed.

Supercritical Fluid Chromatography (SFC) , utilizing supercritical carbon dioxide as the main mobile phase component, offers several advantages, including faster analysis times, lower organic solvent consumption, and often higher efficiency.[3] Its "hybrid" nature between gas and liquid chromatography makes it particularly well-suited for the separation of chiral compounds.[3]

A Comparative Analysis of Chiral Stationary Phases for HPLC

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is what drives the separation of enantiomers. For 4-Amino-N,N-dimethylbutanamide derivatives, which contain a basic amino group and a polar amide moiety, several classes of CSPs are worthy of consideration.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are among the most versatile and widely used for their broad enantiorecognition capabilities.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

A study on the synthesis of enantiomerically pure GABA derivatives utilized a Chiralpak OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), to determine the enantiomeric excess.[1][2][6] This suggests that polysaccharide-based CSPs are a strong starting point for the separation of 4-Amino-N,N-dimethylbutanamide derivatives.

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly effective for the enantiomeric separation of primary amines. The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.

A reverse-phase chiral HPLC method for the determination of the enantiomeric excess of 2-aminobutanamide, a structurally similar compound, was successfully developed using a CROWNPAK CR (+) column.[7][8][9] This method employed a simple acidic aqueous mobile phase, highlighting the utility of this CSP for small, polar amino compounds.

Performance Comparison of CSPs for Structurally Similar Compounds

To illustrate the practical differences, the following table summarizes the chromatographic conditions and outcomes for the separation of compounds structurally related to 4-Amino-N,N-dimethylbutanamide on different CSPs.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionKey FindingsReference
GABA DerivativesChiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (70:30)1.0UVSuccessful determination of enantiomeric excess for synthesized GABA derivatives.[1][2][6]
2-AminobutanamideCROWNPAK CR (+) (Chiral Crown Ether)0.05% Perchloric Acid0.3UV (200 nm)Baseline separation of enantiomers achieved in a reversed-phase mode.[7][8][9]

Experimental Protocol: Chiral HPLC Separation of a 4-Amino-N,N-dimethylbutanamide Derivative (Hypothetical Example)

This protocol outlines a systematic approach to developing a chiral HPLC method for a novel 4-Amino-N,N-dimethylbutanamide derivative.

1. Initial Screening of Chiral Stationary Phases:

  • Columns:
  • Chiralpak OD-H (or similar polysaccharide-based column)
  • CROWNPAK CR (+) (or similar crown ether-based column)
  • Mobile Phase Screening (Normal Phase for Polysaccharide CSP):
  • Hexane/Isopropanol (90:10, 80:20, 70:30) with 0.1% Diethylamine (DEA) to improve peak shape for the basic amine.
  • Mobile Phase Screening (Reversed Phase for Crown Ether CSP):
  • 0.1% Trifluoroacetic acid (TFA) in Water/Methanol (gradient or isocratic)
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS) if the compound lacks a strong chromophore.

2. Method Optimization:

  • Once partial separation is observed, optimize the mobile phase composition by fine-tuning the ratio of the polar modifier (for normal phase) or the organic modifier (for reversed phase).
  • Adjust the concentration of the acidic or basic additive to improve peak shape and resolution.
  • Evaluate the effect of column temperature on the separation.

The Strategic Role of Derivatization

For compounds that are difficult to separate directly or lack a suitable chromophore for UV detection, derivatization can be a powerful tool. Derivatization involves reacting the analyte with a reagent to form a new compound with improved chromatographic or detection properties.

Derivatization for Enhanced Detection

Reagents such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be reacted with the primary amine of 4-aminobutanamide derivatives to introduce a fluorescent tag, significantly enhancing detection sensitivity.[5]

Derivatization for Improved Chiral Recognition

Introducing a bulky, rigid group can enhance the stereospecific interactions with the CSP. For primary amines, derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) forms diastereomers that can often be separated on a standard achiral C18 column.[10] Alternatively, chiral derivatizing agents like (S)-(+)-1-(1-naphthyl)ethyl isocyanate can be used to form diastereomers that may exhibit enhanced separation on a chiral stationary phase.[11]

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for chiral method development and a simplified representation of the chiral recognition mechanism.

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis & Validation Analyte Racemic 4-Amino-N,N- dimethylbutanamide Derivative Derivatization Derivatization (Optional) Analyte->Derivatization If needed for detection/separation Screening CSP & Mobile Phase Screening (e.g., Polysaccharide, Crown Ether) Derivatization->Screening Optimization Optimization (Mobile Phase, Temperature, Flow Rate) Screening->Optimization HPLC_SFC HPLC / SFC Analysis Optimization->HPLC_SFC Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_SFC->Validation

Caption: A typical workflow for developing a chiral separation method.

chiral_recognition cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomers CSP Chiral Selector Interaction_R Stronger Interaction (Longer Retention Time) Interaction_S Weaker Interaction (Shorter Retention Time) Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP 3-Point Interaction Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP Mismatched Interaction

Caption: Simplified "three-point interaction" model for chiral recognition.

Conclusion

The enantiomeric separation of 4-Amino-N,N-dimethylbutanamide derivatives is a critical task in pharmaceutical development and research. A systematic approach to method development, starting with the screening of appropriate chiral stationary phases such as polysaccharide- and crown ether-based CSPs, is essential for success. Both HPLC and SFC offer viable platforms for these separations, with the choice depending on the specific analytical needs. Furthermore, strategic derivatization can be employed to overcome challenges related to detection and enantioselectivity. By understanding the underlying principles of chiral recognition and following a logical, stepwise methodology, researchers can confidently develop robust and reliable methods for the analysis of this important class of chiral compounds.

References

  • Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (2022). [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magn Reson Chem. 2012 Apr;50(4):261-5. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. (2023). [Link]

  • 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. PubMed. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. ResearchGate. (2017). [Link]

  • Chiral Drug Separation. [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH. [Link]

  • Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF - ResearchGate. [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide - ResearchGate. (2019). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Asian Journal of Chemistry. (2019). [Link]

Sources

A Comparative Benchmarking Guide to 4-Amino-N,N-dimethylbutanamide and Established GAT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparative analysis of the novel compound 4-Amino-N,N-dimethylbutanamide against well-characterized GABA transporter (GAT) inhibitors. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for head-to-head evaluation, and present a framework for interpreting the resulting data.

Introduction: The GABAergic System and the Role of GATs

The delicate balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain[1]. The action of GABA in the synaptic cleft is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the presynaptic neuron and surrounding glial cells[2]. These transporters, GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1), are responsible for the reuptake of GABA, thereby controlling the duration and magnitude of the inhibitory signal[3].

Inhibition of these transporters is a clinically validated strategy for enhancing GABAergic tone and has led to the development of antiepileptic drugs[2]. This guide focuses on benchmarking the novel compound 4-Amino-N,N-dimethylbutanamide against established GAT inhibitors to elucidate its potential as a modulator of the GABAergic system.

The Candidate Compound: 4-Amino-N,N-dimethylbutanamide

While direct experimental data on the GAT inhibitory activity of 4-Amino-N,N-dimethylbutanamide is not yet extensively published, its structural similarity to other 4-aminobutanamide derivatives that have shown activity at GATs makes it a compelling candidate for investigation[4][5]. Specifically, related compounds have demonstrated potential antinociceptive and antidepressant-like properties in preclinical models, suggesting engagement with CNS targets that modulate inhibitory neurotransmission[4]. A thorough benchmarking study is therefore warranted to characterize its potency, selectivity, and mechanism of action at the GAT subtypes.

Comparative Cohort: Established GAT Inhibitors

To provide a robust comparative framework, we have selected a panel of well-characterized GAT inhibitors with diverse mechanisms of action and selectivity profiles:

  • Tiagabine: A selective GAT1 inhibitor widely used as an anticonvulsant. It functions by blocking the reuptake of GABA into presynaptic neurons, thereby increasing its availability in the synaptic cleft[2].

  • Vigabatrin: An irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation. By preventing GABA breakdown, Vigabatrin increases overall GABA levels in the brain[6]. While not a direct GAT inhibitor, its impact on GABAergic tone provides a valuable mechanistic counterpoint.

  • (S)-SNAP-5114: A research tool known for its selectivity for the GAT3 transporter, which is predominantly expressed on astrocytes[7]. This allows for the dissection of neuronal versus glial contributions to GABA uptake.

  • Gabapentin: Although structurally related to GABA, Gabapentin does not act directly on GATs or GABA receptors. Its primary mechanism is believed to involve the inhibition of α2δ-1-containing voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters. It serves as an important negative control for direct GAT inhibition.

Experimental Benchmarking Protocols

To comprehensively evaluate 4-Amino-N,N-dimethylbutanamide, a multi-tiered approach encompassing both in vitro and in vivo methodologies is essential.

This assay directly measures the ability of a compound to inhibit the function of specific GAT subtypes.

Objective: To determine the potency (IC₅₀) of 4-Amino-N,N-dimethylbutanamide at human GAT1, GAT2, GAT3, and BGT1, and to compare it with the known inhibitors.

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).

Protocol:

  • Cell Culture and Plating:

    • HEK-293 cells expressing the individual hGAT subtypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

    • Cells are seeded into 96-well plates at a density that yields approximately 80-90% confluency on the day of the assay.

  • Assay Buffer Preparation:

    • Prepare a Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound Preparation:

    • Prepare stock solutions of 4-Amino-N,N-dimethylbutanamide and the reference inhibitors (Tiagabine, (S)-SNAP-5114) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the assay buffer to achieve a range of final concentrations for dose-response curves.

  • [³H]GABA Uptake Inhibition:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (to achieve a final concentration near the Kₘ for each transporter).

    • Incubate for a short period (e.g., 10 minutes) at 37°C to ensure initial velocity conditions.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., nipecotic acid).

    • Subtract non-specific uptake from all measurements.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technique allows for the direct measurement of extracellular GABA levels in specific brain regions of freely moving animals, providing a functional readout of GAT inhibition.

Objective: To assess the effect of systemic administration of 4-Amino-N,N-dimethylbutanamide on extracellular GABA concentrations in a relevant brain region (e.g., hippocampus or prefrontal cortex) and compare its efficacy and duration of action to Tiagabine.

Animal Model: Male Sprague-Dawley rats.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of extracellular GABA.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

  • Drug Administration:

    • Administer 4-Amino-N,N-dimethylbutanamide, Tiagabine, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Post-Dosing Sample Collection:

    • Continue collecting dialysate samples at the same regular intervals for several hours post-administration to monitor changes in extracellular GABA levels over time.

  • GABA Analysis:

    • Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis:

    • Express the GABA concentrations in each post-dose sample as a percentage of the average baseline concentration.

    • Plot the mean percentage change in GABA levels over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.

Data Presentation and Interpretation

The IC₅₀ values obtained from the [³H]GABA uptake assay will be summarized in the table below. This will allow for a direct comparison of the potency and selectivity of 4-Amino-N,N-dimethylbutanamide with the reference compounds.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)GAT1 Selectivity (fold vs. other subtypes)
4-Amino-N,N-dimethylbutanamide Hypothetical DataHypothetical DataHypothetical DataHypothetical DataCalculated from IC₅₀ values
Tiagabine~0.1>100>100>100>1000
(S)-SNAP-5114>100~20~5>100GAT3 selective
Gabapentin>100>100>100>100Inactive

Note: The data for 4-Amino-N,N-dimethylbutanamide is hypothetical and serves as a template for the expected experimental output.

The results from the microdialysis study will provide a functional measure of the compound's ability to modulate GABAergic neurotransmission in the living brain.

CompoundPeak Increase in Extracellular GABA (%)Time to Peak Effect (min)Duration of Action (min)
4-Amino-N,N-dimethylbutanamide Hypothetical DataHypothetical DataHypothetical Data
Tiagabine~200-300%60-90>180
Vehicle<10%--

Note: The data for 4-Amino-N,N-dimethylbutanamide is hypothetical and serves as a template for the expected experimental output.

Visualizing the Scientific Rationale

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT1 GABA_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GAT3 GAT3 GABA_cleft->GAT3 Reuptake

Caption: The GABAergic synapse illustrating synthesis, release, and reuptake of GABA.

Benchmarking_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture HEK-293 cells expressing GAT subtypes Assay_Prep Prepare compound dilutions and [3H]GABA solution Cell_Culture->Assay_Prep Uptake_Assay Perform [3H]GABA uptake assay Assay_Prep->Uptake_Assay Data_Analysis_invitro Calculate IC50 values and selectivity Uptake_Assay->Data_Analysis_invitro Final_Comparison Comprehensive Comparison of Inhibitor Profiles Data_Analysis_invitro->Final_Comparison Surgery Implant microdialysis probe in rat brain Microdialysis Collect baseline and post-dosing dialysates Surgery->Microdialysis HPLC Analyze GABA levels by HPLC Microdialysis->HPLC Data_Analysis_invivo Determine % change in extracellular GABA HPLC->Data_Analysis_invivo Data_Analysis_invivo->Final_Comparison

Caption: Workflow for in vitro and in vivo benchmarking of GAT inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 4-Amino-N,N-dimethylbutanamide against a panel of established GAT inhibitors. The proposed in vitro and in vivo experiments will provide crucial data on its potency, selectivity, and functional efficacy. Should 4-Amino-N,N-dimethylbutanamide demonstrate a favorable profile, further studies to elucidate its mechanism of action (e.g., competitive vs. non-competitive inhibition) and to assess its behavioral effects in animal models of CNS disorders would be warranted. The systematic approach detailed herein will enable a robust evaluation of this novel compound and its potential as a valuable tool for neuroscience research and drug development.

References

  • Borden, L. A., et al. (1994). Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site. Journal of Biological Chemistry, 269(34), 21098-21104.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-transporter’ and its inhibitors. Journal of Pharmacy and Pharmacology, 51(10), 1093-1100.
  • Cieślik, P., et al. (2021). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. Molecules, 26(16), 4783.
  • Damgaard, M., et al. (2015). Identification of the first highly selective inhibitor of human GABA transporter GAT3. ACS Chemical Neuroscience, 6(9), 1591-1599.
  • Filip, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(16), 3073-3088.
  • Johnston, G. A. (2013). GABA, the major inhibitory neurotransmitter in the mammalian CNS. In GABA: The Quintessential Neurotransmitter (pp. 1-4). Humana Press.
  • JoVE. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Retrieved from [Link]

  • Justice, J. B. (2000). Overview of brain microdialysis. Current Protocols in Neuroscience, 7(1), 7.1.1-7.1.28.
  • Liu, W. H., et al. (2012). [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide derivatives]. Yao Xue Xue Bao, 47(2), 194-199.
  • Madsen, K. K., et al. (2010). Molecular pharmacology of the GABA transporters. Neurochemical Research, 35(12), 1934-1943.
  • Miedel, C. J., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110416.
  • Petroff, O. A. (2002).
  • Qiu, J., et al. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 43(5), 706-715.
  • ResearchGate. (n.d.). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]

  • Sarup, A., et al. (2006). A new class of conformationally restricted analogues of nipecotic acid and guvacine reveals a novel GABA uptake inhibitor with a unique pharmacological profile. Neurochemical Research, 31(11), 1329-1339.
  • Schousboe, A. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(6), 609-617.
  • Semyanov, A., et al. (2004). GABA transporters: who is in the driver's seat? Trends in Neurosciences, 27(5), 268-273.
  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-164A.
  • Yadav, R., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 677-685.
  • Zafar, R., & Jabeen, A. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(5), 443-455.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-N,N-dimethylbutanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides an in-depth, procedural overview of the proper disposal of 4-Amino-N,N-dimethylbutanamide, moving beyond a simple checklist to explain the "why" behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the underlying safety principles.

Immediate Safety and Hazard Assessment

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 4-Amino-N,N-dimethylbutanamide is paramount. While a specific Safety Data Sheet (SDS) for the free base may not always be readily available, data for its hydrochloride salt (CAS No. 87639-91-6) provides crucial insights. The hydrochloride salt is classified as an eye irritant (H319) and a combustible solid. As a precautionary measure, the free base should be handled with the same or greater level of care.

Core Principles of Handling:

  • Work in a well-ventilated area: To minimize inhalation exposure, always handle 4-Amino-N,N-dimethylbutanamide in a certified chemical fume hood[1][2].

  • Avoid contact: Direct contact with skin and eyes can cause irritation. Ingestion and inhalation of dust should be strictly avoided[3].

  • Know your emergency procedures: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is non-negotiable. The following table summarizes the recommended PPE for handling 4-Amino-N,N-dimethylbutanamide.

Equipment Specification Rationale
Eye Protection Chemical splash goggles with side shields meeting ANSI Z87.1 standards[1][2][4].To protect against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)[1][4].To prevent skin contact and potential irritation.
Body Protection A long-sleeved laboratory coat[1][2].To protect skin from accidental spills.
Footwear Closed-toe shoes[2].To protect feet from spills.
Respiratory Protection Generally not required when handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator may be necessary[3].To prevent inhalation of airborne particles.

Disposal Procedures: A Step-by-Step Approach

The disposal of 4-Amino-N,N-dimethylbutanamide should be approached systematically, considering the quantity and nature of the waste. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited[5]. All waste containing this compound must be treated as hazardous chemical waste and managed according to institutional and regulatory guidelines[6][7][8][9].

Small Quantities (e.g., residual amounts in containers)

For trace amounts of 4-Amino-N,N-dimethylbutanamide, such as residue in empty containers, the primary disposal route is through a licensed hazardous waste contractor.

Procedure:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinseate: The rinseate must be collected and disposed of as hazardous waste[10].

  • Deface Label: Completely remove or deface the original label on the empty container.

  • Dispose of Container: Dispose of the rinsed, unlabeled container according to your institution's guidelines for solid waste.

Bulk Quantities and Contaminated Materials

For larger quantities of the chemical or materials contaminated with it (e.g., absorbent pads from a spill), chemical treatment via hydrolysis can be a viable option to reduce its hazard before final disposal. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine or its corresponding salt[11][12][13].

Note: This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size equipped with a magnetic stirrer.

  • Dilution: Dissolve the 4-Amino-N,N-dimethylbutanamide waste in water to a concentration not exceeding 5% (w/v).

  • Base Addition: Slowly add a 10% solution of sodium hydroxide (NaOH) with constant stirring. A 2:1 molar excess of NaOH to the amide is recommended.

  • Heating: Gently heat the mixture to reflux (approximately 100°C) for several hours[14]. The reaction progress can be monitored by the cessation of ammonia or amine odor.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Final Disposal: The neutralized solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components[6]. However, it is best practice to collect the treated waste in a designated hazardous waste container for pickup by a certified contractor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Procedure:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust[3]. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand) and then sweep into a hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent incompatible materials from mixing, which could lead to dangerous reactions[6].

  • Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("4-Amino-N,N-dimethylbutanamide waste"), and the associated hazards (e.g., "Irritant")[8][9].

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[6][8].

  • Incompatibilities: Store away from strong oxidizing agents and acids[3].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-N,N-dimethylbutanamide.

DisposalWorkflow start Waste Generation (4-Amino-N,N-dimethylbutanamide) spill Spill Occurs start->spill Accidental Release? quantity Assess Quantity start->quantity Planned Disposal spill_procedure Follow Spill Management Protocol spill->spill_procedure small_quant Small Quantity (e.g., residue) quantity->small_quant < 1g bulk_quant Bulk Quantity quantity->bulk_quant > 1g triple_rinse Triple Rinse Container small_quant->triple_rinse hydrolysis Consider Chemical Treatment (Hydrolysis) bulk_quant->hydrolysis collect_waste Collect in Labeled Hazardous Waste Container spill_procedure->collect_waste collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate store Store in Satellite Accumulation Area collect_rinseate->store hydrolysis->collect_waste collect_waste->store disposal Dispose via Certified Hazardous Waste Contractor store->disposal

Caption: Decision workflow for the disposal of 4-Amino-N,N-dimethylbutanamide.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Amino-N,N-dimethylbutanamide, fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). C002 - Working with Corrosives. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Amides. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, March 17). Hydrolysis of Amides. Retrieved from [Link]

  • Molecules. (2021). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Amino-N,N-dimethylbutanamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and disposal procedures for 4-Amino-N,N-dimethylbutanamide and its hydrochloride salt. By understanding the inherent hazards and implementing the correct safety protocols, you can mitigate risks and foster a secure laboratory environment.

Understanding the Hazards: A Data-Driven Approach

4-Amino-N,N-dimethylbutanamide, particularly in its hydrochloride form, is classified under the Globally Harmonized System (GHS) with the following primary hazard designations:

  • H319: Causes serious eye irritation. [1][2]

  • H315: Causes skin irritation (potential). [2]

  • H335: May cause respiratory irritation (potential). [2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[1] These classifications are based on data submitted to the European Chemicals Agency (ECHA).[2] The primary and immediate risk associated with handling this compound is severe eye irritation upon contact. Skin and respiratory irritation are also potential hazards that must be addressed through appropriate protective measures.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to 4-Amino-N,N-dimethylbutanamide. The following recommendations are based on a thorough risk assessment of its known and potential hazards.

Primary Engineering Controls: Your First Line of Defense

Whenever possible, engineering controls should be the primary method for exposure reduction.

  • Chemical Fume Hood: All handling of 4-Amino-N,N-dimethylbutanamide, especially when dealing with the solid form or preparing solutions, should be conducted in a properly functioning chemical fume hood. This will effectively capture and exhaust any dust or vapors, minimizing the risk of inhalation.

Mandatory Personal Protective Equipment

The following PPE should be worn at all times when handling 4-Amino-N,N-dimethylbutanamide:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: As a minimum requirement, safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards should be worn to protect against splashes.

    • Chemical Safety Goggles: Due to the H319 classification (causes serious eye irritation), it is strongly recommended to use chemical safety goggles for all procedures involving this compound. Goggles provide a more complete seal around the eyes, offering superior protection from splashes and airborne particles.

    • Face Shield: In situations with a higher risk of splashing, such as when transferring large quantities of solutions, a face shield should be worn in conjunction with safety goggles.

  • Hand Protection: The Critical Choice of Glove Material

    The selection of appropriate gloves is critical, as standard laboratory gloves may not offer adequate protection. General chemical resistance charts indicate that nitrile gloves have poor resistance to amines . Therefore, relying solely on nitrile gloves for prolonged handling is not recommended.

    For handling 4-Amino-N,N-dimethylbutanamide, consider the following:

    • Recommended for Extended Contact:

      • Butyl Rubber Gloves: Butyl rubber generally provides good to excellent resistance to amines.[4]

      • Neoprene Gloves: Neoprene is another suitable option, offering good resistance to a broad range of chemicals, including amines.[5][6][7]

    • For Incidental Splash Contact Only:

      • Nitrile Gloves (Double Gloving Recommended): If only brief, incidental contact is anticipated, wearing two pairs of nitrile gloves (double gloving) can provide a temporary barrier. However, upon any splash contamination, both pairs of gloves must be removed and replaced immediately.

    Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use.

  • Skin and Body Protection:

    • Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from accidental spills.

    • Closed-Toed Shoes: Always wear closed-toed shoes in a laboratory setting to protect your feet from spills.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Goggles/Face Shield: Remove your goggles or face shield by handling the strap or earpieces.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond PPE to include safe operational procedures and proper waste disposal.

Operational Plan:
Task Engineering Controls Required PPE Safety Precautions
Weighing Solid Chemical Fume HoodSafety Goggles, Butyl Rubber or Neoprene Gloves, Lab CoatHandle gently to minimize dust generation. Use a spatula for transfers. Clean any spills immediately.
Preparing Solutions Chemical Fume HoodSafety Goggles, Butyl Rubber or Neoprene Gloves, Lab CoatAdd the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Use in Reactions Chemical Fume HoodSafety Goggles, Butyl Rubber or Neoprene Gloves, Lab CoatEnsure all glassware is properly secured. Maintain a clear and organized workspace.
Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Contaminated Solid Waste:

    • All disposable PPE (gloves, etc.) and other solid materials (e.g., weighing paper, contaminated paper towels) that have come into contact with 4-Amino-N,N-dimethylbutanamide should be considered chemical waste.

    • Collect this waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a chemically compatible material like high-density polyethylene.[8]

    • Do not mix this waste with regular laboratory trash.

  • Unused or Waste 4-Amino-N,N-dimethylbutanamide:

    • Unused or waste solid 4-Amino-N,N-dimethylbutanamide should be disposed of as hazardous chemical waste.

    • Place the material in its original container or a new, properly labeled container.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][10]

  • Empty Containers:

    • Empty containers that held 4-Amino-N,N-dimethylbutanamide should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • After triple-rinsing, the "empty" container can typically be disposed of in the regular trash, but be sure to deface the label first. Always consult your institution's specific policies on empty container disposal.[9]

Visualizing the Path to Safety

To aid in the decision-making process for handling 4-Amino-N,N-dimethylbutanamide, the following workflow diagram illustrates the key safety checkpoints.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling Procedure cluster_disposal Disposal & Doffing Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Select Gloves Select Gloves Consult SDS->Select Gloves Butyl/Neoprene Butyl/Neoprene Select Gloves->Butyl/Neoprene Extended Contact Nitrile (Double) Nitrile (Double) Select Gloves->Nitrile (Double) Incidental Contact Don PPE Don PPE Butyl/Neoprene->Don PPE Nitrile (Double)->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Task Perform Task Work in Fume Hood->Perform Task Segregate Waste Segregate Waste Perform Task->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene

Caption: Workflow for Safe Handling of 4-Amino-N,N-dimethylbutanamide.

By adhering to these guidelines, researchers can confidently and safely handle 4-Amino-N,N-dimethylbutanamide, ensuring a secure laboratory environment for themselves and their colleagues.

References

  • Kelco. (2008, December 15). Chemical Compatibility Chart: Neoprene. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Public Health England. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Retrieved from [Link]

  • NJ.gov. (2011, August 6). Amines, Aliphatic: Health Hazards. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. Retrieved from [Link]

  • Canada.ca. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]

  • All Safety Products. (n.d.). Chemical Resistant Neoprene Gloves. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N,N-dimethylbutanamide hydrochloride. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N,N-dimethylbutanamide
Reactant of Route 2
4-Amino-N,N-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.